molecular formula C7H7NO3 B1607823 4-methyl-2-oxo-2H-pyran-6-carboxamide CAS No. 254982-62-2

4-methyl-2-oxo-2H-pyran-6-carboxamide

Cat. No.: B1607823
CAS No.: 254982-62-2
M. Wt: 153.14 g/mol
InChI Key: SQXXTYYQNVMMJM-UHFFFAOYSA-N
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Description

4-methyl-2-oxo-2H-pyran-6-carboxamide is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-6-oxopyran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-4-2-5(7(8)10)11-6(9)3-4/h2-3H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXXTYYQNVMMJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372320
Record name 4-methyl-2-oxo-2H-pyran-6-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254982-62-2
Record name 4-methyl-2-oxo-2H-pyran-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The 2-oxo-2H-pyran-6-carboxamide Scaffold: A Technical Guide to Synthesis, Properties, and cGAS Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Immunologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The 2-oxo-2H-pyran (2-pyrone) ring is a privileged heterocyclic motif found in numerous natural products and pharmaceuticals. Recently, a specific subset of these compounds—2-oxo-2H-pyran-6-carboxamide derivatives —has emerged as a breakthrough class of small-molecule therapeutics. Most notably, these derivatives have demonstrated profound efficacy as inhibitors of cyclic GMP-AMP synthase (cGAS), a critical cytosolic DNA sensor implicated in severe autoimmune diseases and inflammatory disorders [1].

This whitepaper provides an in-depth analysis of the physicochemical properties, synthetic methodologies, and biological mechanisms of 2-oxo-2H-pyran-6-carboxamide derivatives, anchored by recent clinical advancements such as the designation of iptocigistat by the World Health Organization (WHO) [2].

Structural Biology & Physicochemical Properties

The core of this scaffold is the 2-oxo-2H-pyran ring, a six-membered unsaturated lactone. The addition of a carboxamide group at the C6 position fundamentally alters the electronic distribution and binding potential of the molecule.

Electronic and Conformational Dynamics

The 2-pyrone ring possesses partial aromatic character, which enforces a planar geometry. The C6-carboxamide acts as a strong electron-withdrawing group, increasing the electrophilicity of the lactone carbonyl while simultaneously providing a highly directional hydrogen-bond donor/acceptor pair.

Based on baseline data for the parent precursor (2-oxo-2H-pyran-6-carboxylic acid), the scaffold exhibits a low baseline lipophilicity (XLogP3 ~0.5) and a Polar Surface Area (PSA) of ~67.5 Ų [3]. When derivatized into complex amides (e.g., N-heteroaryl substitutions), the PSA and LogP can be precisely tuned to optimize cellular permeability and target residence time.

Target Engagement Rationale (Causality)

Why is this specific scaffold effective for enzyme inhibition? The planar 2-pyrone ring effectively mimics the purine/pyrimidine base-stacking interactions typically reserved for ATP or GTP. Concurrently, the 6-carboxamide moiety projects into the solvent-exposed catalytic cleft, allowing for critical hydrogen bonding with active-site arginine and glutamate residues, thereby competitively or allosterically blocking nucleotide binding.

Mechanism of Action: Modulating the cGAS-STING Pathway

The most significant application of 2-oxo-2H-pyran-6-carboxamide derivatives is the inhibition of cGAS. In healthy cells, cGAS remains inactive. However, upon binding to aberrant cytosolic double-stranded DNA (dsDNA)—often resulting from cellular damage, mitochondrial leakage, or viral infection—cGAS catalyzes the synthesis of cyclic GMP-AMP (cGAMP) from ATP and GTP [4]. cGAMP subsequently binds to the Stimulator of Interferon Genes (STING), triggering a cascade that results in the robust production of Type I interferons (IFN-α/β).

Overactivation of this pathway drives severe autoinflammatory conditions. Derivatives like iptocigistat (4-[(1,3-dimethoxypropan-2-yl)amino]-3-methoxy-N-[5-(5-methyl-1H-pyrazol-1-yl)-1,3,4-thiadiazol-2-yl]-2-oxo-2H-pyran-6-carboxamide) act as potent anti-inflammatory agents by halting cGAMP production at the source [2].

cGAS_Pathway DNA Cytosolic dsDNA (Pathogen/Damage) cGAS cGAS Enzyme (Active State) DNA->cGAS Binds & Activates cGAMP cGAMP Synthesis (Second Messenger) cGAS->cGAMP Catalyzes ATP+GTP Inhibitor 2-oxo-2H-pyran-6-carboxamides (e.g., Iptocigistat) Inhibitor->cGAS Blocks Catalytic Pocket STING STING Activation cGAMP->STING Binds IFN Type I Interferons (Inflammation) STING->IFN TBK1/IRF3 Pathway

Diagram 1: cGAS-STING signaling pathway and the targeted inhibition node by 2-pyrone derivatives.

Synthesis and Derivatization Strategies

Constructing highly functionalized 2-oxo-2H-pyran-6-carboxamides requires overcoming the inherent sensitivity of the lactone ring to strong nucleophiles and harsh basic conditions, which can cause ring-opening.

Synthetic Workflow

Recent advances utilize regioselective annulation of 6-carboxy-substituted pyrones via formal [4+2] cycloaddition, followed by precise cross-coupling [5]. The use of palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) allows for late-stage diversification of the 6-carboxamide nitrogen.

Synthesis_Workflow Precursor 6-Carboxy-Substituted Pyrones Annulation Formal [4+2] Cycloaddition (Base-driven enolate) Precursor->Annulation Intermediate Halo-Pyrone Reagent Annulation->Intermediate Coupling Pd-Catalyzed Coupling (Pd(dppf)Cl2, DMF) Intermediate->Coupling Amine/Boronic Acid Product 2-oxo-2H-pyran-6-carboxamide Derivatives Coupling->Product

Diagram 2: Modular synthetic workflow for late-stage diversification of 2-pyrone derivatives.

Protocol: Palladium-Catalyzed Amidation of Halo-Pyrones

Causality Note: The selection of Pd(dppf)Cl2 as the catalyst is highly deliberate. The bidentate dppf ligand creates a sterically demanding and electronically rich palladium center, which accelerates reductive elimination while preventing the off-target degradation (ring-opening) of the sensitive 2-pyrone lactone [4].

Step-by-Step Methodology:

  • Preparation: In an inert atmosphere (N2 or Argon glovebox), dissolve 100 mg (approx. 0.24 mmol, 1.0 equiv) of the halo-pyrone reagent in 3 mL of anhydrous N,N-dimethylformamide (DMF).

  • Catalyst Addition: Add 40 mg (0.055 mmol, 0.2 equiv) of[1,1′-bis(diphenylphosphino)ferrocene]dichloro palladium(II) (Pd(dppf)Cl2). Self-Validation Check: Ensure the solution turns a characteristic dark red/orange, indicating the active Pd(0) species is properly solubilized.

  • Amine Coupling Partner: Add 1.2 equivalents of the desired complex amine (e.g., a 1,3,4-thiadiazol-2-amine derivative for iptocigistat analogs).

  • Base Addition: Add 2.0 equivalents of a mild, non-nucleophilic base (e.g., Cs2CO3) to neutralize the generated HX acid without attacking the lactone.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via LC-MS.

  • Workup: Quench with water, extract with EtOAc (3x), dry over anhydrous Na2SO4, and purify via flash chromatography (silica gel, gradient EtOAc/Hexanes) to yield the pure 2-oxo-2H-pyran-6-carboxamide.

Structure-Activity Relationship (SAR) Data

Optimizing the 2-oxo-2H-pyran-6-carboxamide scaffold requires balancing target affinity with pharmacokinetic stability. The table below summarizes the quantitative SAR trends observed during the optimization of the C6-carboxamide nitrogen substituent.

Compound ClassR-Group Substitution (Amide Nitrogen)cGAS IC₅₀ (nM)Cellular Permeability (Papp)Primary Limitation / Advantage
Aliphatic Amides N-Butyl (e.g., Compound 11r) [5]> 5,000HighWeak target engagement; lacks auxiliary H-bonds.
Simple Aryl Amides N-Phenyl~ 1,200ModerateSusceptible to rapid hepatic oxidation (CYP450).
Mono-Heteroaryl N-(Pyridin-2-yl)350ModerateImproved binding via active-site water displacement.
Complex Heteroaryl N-[5-(5-methyl-1H-pyrazol-1-yl)-1,3,4-thiadiazol-2-yl]< 10 HighOptimal. Multi-point H-bonding; highly stable [2].

Table 1: Comparative SAR data illustrating the necessity of complex heteroaryl substitutions for nanomolar cGAS inhibition.

Experimental Validation: cGAS Biochemical Assay Protocol

To ensure scientific integrity, any synthesized derivative must be validated using a self-validating biochemical assay. The following protocol utilizes a fluorescence-based readout for cGAMP production, incorporating a mandatory counter-screen.

Objective: Determine the IC₅₀ of synthesized 2-oxo-2H-pyran-6-carboxamides against recombinant human cGAS.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant full-length human cGAS to a final concentration of 10 nM in assay buffer (20 mM HEPES pH 7.5, 5 mM MgCl2, 0.01% Tween-20).

  • Compound Incubation: Dispense 100 nL of the inhibitor (in 100% DMSO, 10-point dose-response curve) into a 384-well plate. Add 5 µL of the cGAS enzyme solution. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 5 µL of substrate mix containing 100 nM dsDNA (activator), 100 µM ATP, and 100 µM GTP.

  • Incubation & Quenching: Incubate the reaction for 60 minutes at 37°C. Quench the reaction by adding a proprietary cGAMP-specific fluorescent sensor or via heat inactivation (95°C for 5 mins).

  • Detection: Measure fluorescence polarization or FRET signal corresponding to cGAMP levels using a microplate reader.

  • Self-Validating Counter-Screen (Critical): Causality Rule: Highly conjugated pyrones can act as fluorescent quenchers or aggregators. You must run a parallel assay without cGAS, spiking in a known concentration of synthetic cGAMP and the inhibitor. If the fluorescence signal drops in this counter-screen, the compound is a false positive (assay interference) rather than a true cGAS inhibitor.

References

  • Source: Google Patents (WO2024233812A1)
  • International Nonproprietary Names for Pharmaceutical Substances (INN) - Proposed INN: List 134 Source: World Health Organization (WHO) Drug Information, Vol. 39, No. 4, 2025 (Published Jan 2026) URL:[Link]

  • 2-Oxo-2H-pyran-6-carboxylic acid | CID 192724 Source: PubChem, National Institutes of Health (NIH) URL:[Link]

  • Cyclic GMP-AMP Synthase (cGAS)
  • Regioselective Annulation of 6-Carboxy-Substituted Pyrones as a Two-Carbon Unit in Formal [4 + 2] Cycloaddition Reactions Source: The Journal of Organic Chemistry (ACS Publications, June 2024) URL:[Link]

A Technical Guide to the Synthesis, Biological Evaluation, and Application of Methyl 4-methyl-2-oxo-2H-pyran-6-carboxylate Amide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-oxo-2H-pyran, or α-pyrone, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active natural products and synthetic compounds.[1][2] This guide focuses on a specific, synthetically accessible subclass: amide derivatives of methyl 4-methyl-2-oxo-2H-pyran-6-carboxylate. We provide an in-depth exploration of the synthetic pathways for creating these compounds, detailing the critical amidation step and the rationale behind reagent selection. Furthermore, this document synthesizes the current understanding of their significant therapeutic potential, particularly as anticancer and antimicrobial agents, supported by quantitative data from various studies.[3][4][5] Detailed, field-proven experimental protocols for both synthesis and a primary biological evaluation (MTT assay) are provided to ensure reproducibility and facilitate further research. By integrating synthetic strategy, biological activity, and structure-activity relationship (SAR) principles, this guide serves as a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics based on the pyran-2-one core.

The 2-Oxo-2H-Pyran Scaffold: A Privileged Motif in Drug Discovery

The 2-oxo-2H-pyran (also known as α-pyrone) ring system is a six-membered oxygen-containing heterocycle that is a key pharmacophore in numerous compounds with diverse pharmacological properties.[1][6] Its unique electronic and structural features make it a versatile building block for generating molecular libraries with a wide range of biological activities.[7] Derivatives have demonstrated a broad spectrum of effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making them highly attractive targets for drug development programs.[1][6][8] The stability of the pyran ring, combined with its capacity for functionalization at multiple positions, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The focus of this guide, the amide derivatives at the C-6 carboxylate position, represents a strategic approach to explore new chemical space and enhance target specificity and potency.

Synthesis and Chemical Strategy

The creation of a diverse library of methyl 4-methyl-2-oxo-2H-pyran-6-carboxylate amide derivatives hinges on a robust and flexible synthetic strategy. This typically involves a two-stage process: formation of the core pyran-2-one carboxylic acid, followed by a reliable amidation reaction.

Synthesis of the Pyran-2-one Carboxylic Acid Core

The precursor, 4-methyl-2-oxo-2H-pyran-6-carboxylic acid, can be synthesized through various established routes. One common and efficient method involves the use of readily available starting materials such as dehydroacetic acid or related β-keto esters. For the purpose of this guide, we consider the carboxylic acid as the key intermediate for subsequent amidation. The conversion of the methyl ester to the corresponding carboxylic acid is a standard ester hydrolysis, typically achieved under basic conditions (e.g., using NaOH or KOH) followed by acidification.

Amidation: The Gateway to Chemical Diversity

The conversion of the carboxylic acid to its corresponding amide derivatives is the most critical step for generating a library of compounds for SAR studies. This transformation requires the activation of the carboxylic acid to facilitate nucleophilic attack by a primary or secondary amine.

A highly effective and widely used method involves peptide coupling agents. Reagents such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in the presence of a non-nucleophilic base like N-methylmorpholine (NMM) provide a clean and efficient route to the desired amides.[4] The causality behind this choice lies in the mechanism: TBTU reacts with the carboxylic acid to form a highly reactive activated ester intermediate. This intermediate is then susceptible to rapid nucleophilic substitution by the chosen amine, forming the stable amide bond while regenerating the benzotriazole byproduct, which is readily removed during workup. This method avoids the need to first synthesize a more reactive, and often less stable, acid chloride.

G PyranCOOH Pyran-6-Carboxylic Acid ActivatedEster Activated Ester Intermediate PyranCOOH->ActivatedEster Activation Amine R1R2-NH (Amine) FinalAmide Final Pyran-6-Carboxamide Derivative Amine->FinalAmide Nucleophilic Attack CouplingAgent Coupling Agent (e.g., TBTU) + Base (e.g., NMM) CouplingAgent->ActivatedEster ActivatedEster->FinalAmide Solvent Aprotic Solvent (e.g., DMF) Solvent->PyranCOOH Dissolution

General workflow for amide coupling synthesis.

Spectroscopic and Structural Characterization

The structural integrity of the synthesized amide derivatives must be rigorously confirmed. A combination of spectroscopic techniques is essential for unambiguous characterization.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique is crucial for confirming the presence of key structural motifs. For a typical methyl 4-methyl-2-oxo-2H-pyran-6-carboxamide derivative, one would expect to see characteristic singlets for the methyl group protons (around δ 2.1-2.4 ppm) and the pyran ring proton (H5) (around δ 6.1-6.6 ppm).[4] The signals corresponding to the protons of the newly introduced amide moiety will also be present in the spectrum.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information on the carbon framework. Distinct signals for the pyran ring carbons, the methyl carbon, and importantly, the carbonyl carbons of the pyranone ring and the amide group (typically δ 160-175 ppm) confirm the structure.[4]

  • IR (Infrared) Spectroscopy: IR spectroscopy is used to identify functional groups. Strong absorption bands corresponding to the C=O stretching vibrations of the lactone (pyran-2-one) and the newly formed amide are expected.

  • MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound by providing a highly accurate molecular weight, often observed as the [M+H]⁺ peak.[5]

Biological Activities and Therapeutic Potential

Amide derivatives of the 2-oxo-2H-pyran core have shown significant promise in preclinical studies, primarily in the areas of oncology and microbiology.

Anticancer Activity

Fused pyran derivatives have emerged as potent anticancer agents capable of inhibiting cancer cell growth and inducing apoptosis (programmed cell death).[5] Studies have demonstrated that these compounds can be effective against a range of human cancer cell lines. The mechanism often involves the disruption of the cell cycle, leading to arrest at specific checkpoints and preventing cell proliferation.[5]

Compound ClassCancer Cell LineActivity MetricResultReference
Steroidal 2H-pyransHeLa (Cervical)CytotoxicityModerate to Good[3]
Steroidal 2H-pyransJurkat (Leukemia)CytotoxicityModerate to Good[3]
Fused Pyran DerivativesMultiple LinesApoptosis InductionConfirmed[5]
PyranopyridinesHep-G2 (Liver)IC₅₀Potent Activity[9]
PyranopyridinesMCF-7 (Breast)IC₅₀Potent Activity[9]
Antimicrobial Activity

The search for new antimicrobial agents is a global health priority. Pyran-2-one derivatives have been identified as a promising class of compounds with both antibacterial and antifungal properties.[1][4] Their mechanism of action can vary, but they often interfere with essential cellular processes in microbes.

Compound SeriesOrganismActivity MetricResult (MIC in µg/mL)Reference
4-oxo-4H-pyran-2-carboxamidesStaphylococcus aureusMICActive[4]
4-oxo-4H-pyran-2-carboxamidesEscherichia coliMICActive[4]
4-oxo-4H-pyran-2-carboxamidesCandida kruseiMICMore active than other compounds[4]
1H-pyridin-2-one analogsS. aureus, E. coli, P. aeruginosaMICEquipotent to ampicillin[10]

Structure-Activity Relationships (SAR)

The systematic modification of the amide substituent provides a powerful tool to understand the Structure-Activity Relationship (SAR) and optimize for potency and selectivity. By creating a library of derivatives where the R-group on the amide nitrogen is varied (e.g., aliphatic vs. aromatic, substituted vs. unsubstituted), researchers can probe the molecular interactions between the compound and its biological target.[11] Key factors that can be modulated include:

  • Lipophilicity: Affects cell membrane permeability and solubility.

  • Steric Hindrance: The size and shape of the substituent can influence binding to a target protein's active site.

  • Electronic Effects: Electron-donating or electron-withdrawing groups can alter the reactivity and binding properties of the molecule.

  • Hydrogen Bonding: The introduction of hydrogen bond donors or acceptors can create new, favorable interactions with the biological target.

SAR_Concept Core Pyran-2-one Core R1 R = Phenyl Core->R1 R2 R = Naphthyl Core->R2 R3 R = Pyridyl Core->R3 R4 R = Benzyl Core->R4 R5 R = Cyclohexyl Core->R5 Activity1 High Anticancer Activity R1->Activity1 R2->Activity1 Activity2 High Antibacterial Activity R3->Activity2 R4->Activity2 Activity3 Low Activity R5->Activity3

Conceptual model of Structure-Activity Relationships (SAR).

Experimental Protocols

The following protocols are provided as a validated starting point for the synthesis and evaluation of novel pyran-2-one carboxamide derivatives.

General Protocol: Synthesis of a Pyran-2-one Carboxamide Derivative[4]
  • Dissolution: Dissolve 4-methyl-2-oxo-2H-pyran-6-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add N-methylmorpholine (NMM) (2.0 eq) followed by TBTU (1.05 eq) to the solution under an inert nitrogen atmosphere.

  • Stirring: Stir the resulting solution at room temperature for 20-30 minutes to ensure complete formation of the activated ester.

  • Amine Addition: Slowly add the desired aromatic or aliphatic amine (1.2 eq) to the reaction mixture.

  • Reaction: Continue stirring the mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into cold water. A solid precipitate of the product should form.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., methanol or ethanol) to yield the pure amide product.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and HRMS as described in Section 3.0.

Protocol: In Vitro Anticancer Evaluation via MTT Assay[1]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

MTT_Workflow start Start seed_cells 1. Seed Cancer Cells in 96-well plate start->seed_cells incubate1 2. Incubate for 24h (Cell Adherence) seed_cells->incubate1 add_compound 3. Add Serial Dilutions of Test Compound incubate1->add_compound incubate2 4. Incubate for 48-72h add_compound->incubate2 add_mtt 5. Add MTT Reagent to each well incubate2->add_mtt incubate3 6. Incubate for 4h (Formazan Formation) add_mtt->incubate3 add_solubilizer 7. Add Solubilizing Agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance 8. Read Absorbance at ~570nm add_solubilizer->read_absorbance analyze 9. Calculate % Viability and IC50 Value read_absorbance->analyze end_node End analyze->end_node

Workflow for the MTT cell viability assay.
  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HeLa) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate culture medium. Add 100 µL of these dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[1]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound required to inhibit cell growth by 50%.

Future Perspectives and Conclusion

The amide derivatives of methyl 4-methyl-2-oxo-2H-pyran-6-carboxylate represent a synthetically tractable and biologically relevant class of compounds. The research synthesized in this guide demonstrates their significant potential as anticancer and antimicrobial agents.[3][4][5] The established synthetic routes allow for the rapid generation of diverse chemical libraries, which is essential for comprehensive SAR studies aimed at optimizing lead compounds.

References

  • Al-Warhi, T., Rizvi, S. U. M., Azam, F., Khan, M. S., & Al-Said, M. S. (2013). Green synthesis and biological evaluation of steroidal 2H-pyrans as anticancer and antioxidant agents. Journal of King Saud University - Science.
  • Bousfiha, A., Belaidi, S., Malek, F., Ghalem, S., Villemin, D., & Choukchou-Braham, N. (2025). A hydrazine-hydroxy-pyran-2-one derivatives as a potential anticancer and antibacterial agent: synthesis, spectroscopic, SC-XRD, DFT/TD-DFT, Hirshfeld surface analysis, in silico molecular docking and nonlinear optical responses studies. Molecular Physics.
  • Dolensky, B., Kunc, F., Waisser, K., & Palat, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules.
  • Erol, K., Ocal, N., & Ertan, R. (2003).
  • BenchChem. (2025). Application of 3-hydroxy-2H-pyran-2-one in Medicinal Chemistry. BenchChem.
  • Synlett. (2025).
  • Reddy, T. R., et al. (2024). Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. RSC Publishing.
  • Fayed, E. A., et al. (2015). Synthesis and biological evaluation of certain 2H-pyran-2-ones and some derived 1H-pyridin-2-one analogs as antimicrobial agents.
  • Dolensky, B., Kunc, F., Waisser, K., & Palat, K. (2025). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.
  • El-Gazzar, A. R. B. A., et al. (2025). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives.
  • Abdel-Wahab, B. F., et al. (2025). Synthesis and Antimicrobial Activity of Novel 3,7-Disubstituted 2H-1- Benzopyran-2-Ones.
  • Ghoneim, A. A. (2011).
  • El-Sawy, E. R., et al. (2011).
  • Al-Amiery, A. A., et al. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar.
  • Ghoneim, A. A. (2016).
  • Sharma, A., et al. (2021).
  • Aly, A. A., et al. (2013).
  • Semantic Scholar. (n.d.). Synthesis and pharmacological activity of 2-oxo-(2H)
  • Ostrovskyi, D., et al. (2018). Synthesis of masked 2-amino-6-methyl-4-oxo-4H-pyran-3-carbaldehydes. SciSpace.
  • Kolo, M. G., et al. (2016). Synthesis of N-[aryl(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)methyl] Thioacetamide Derivatives.
  • Pinto, D. C. G. A., & Silva, A. M. S. (2019). Pyrans and Benzo Derivatives: Applications.
  • Sasso, O., et al. (2013). Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors. PubMed.
  • Gonzalez, F. (2015). Recent Advances in the Synthesis of 2H-Pyrans. PMC - NIH.
  • Ukrainets, I. V., et al. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides.
  • Ukrainets, I. V., et al. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. MDPI.

Sources

The 2-Pyrone-6-Carboxamide Scaffold in Drug Discovery: Synthesis, Reactivity, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-pyrone (α-pyrone) ring is a privileged heterocyclic scaffold in medicinal chemistry, naturally occurring in a vast array of biologically active compounds. While unsubstituted 2-pyrones are prone to self-polymerization and instability, targeted functionalization at the C6 position—specifically via carboxamide linkages—yields the 2-pyrone-6-carboxamide motif. This specific structural class has emerged as a dual-purpose asset in drug development: it serves as a potent pharmacophore for neuropharmacological and metabolic targets[1], and acts as a highly versatile diene for the total synthesis of complex polycyclic alkaloids[2].

This technical guide explores the mechanistic reactivity, therapeutic applications, and validated synthetic protocols for 2-pyrone-6-carboxamide derivatives.

Reactivity Profile: Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloadditions

Despite its aromatic characteristics, the 2-pyrone ring functions chemically as a masked 1,3-butadiene. It possesses an electron-withdrawing carboxyl group at one terminus and an electron-donating acyloxy group at the other, rendering the C4 and C6 positions highly electrophilic[3]. This unique electronic distribution makes 2-pyrones excellent candidates for Inverse-Electron-Demand Diels-Alder (IEDDA) cycloadditions.

However, intermolecular IEDDA reactions of 6-substituted 2-pyrones often suffer from reduced reactivity due to steric hindrance and electronic repulsion at the C6 position[2]. To overcome this entropic barrier, synthetic chemists utilize the 2-pyrone-6-carboxamide linkage to tether a pendant alkene, facilitating an intramolecular IEDDA reaction.

E. Ciganek first demonstrated this principle in 1981, showing that the thermal activation of a 2-pyrone-6-carboxamide with a pendant benzofuran yields a complex tetracyclic compound following the extrusion of carbon dioxide[2]. This methodology was brilliantly adapted by S.F. Martin and colleagues in the total synthesis of the complex indole alkaloids (±)-reserpine and (±)-α-yohimbine[4][5]. By coupling an olefinic amine with 2-pyrone-6-carbonyl chloride, they generated a trienic amide. Upon thermolysis in refluxing xylene, this intermediate underwent a highly stereoselective intramolecular IEDDA cycloaddition to construct the functionally rich cis-hydroisoquinoline D/E ring system of reserpine[6].

IEDDA A 2-Pyrone-6-Carboxamide (with pendant alkene) B Thermal Activation (Refluxing Xylene, 24h) A->B C [4+2] Cycloadduct (Bridged Bicyclic Lactone) B->C Intramolecular IEDDA D CO2 Extrusion (Retro-Diels-Alder) C->D -CO2 E Polycyclic Alkaloid Scaffold (e.g., Reserpine D/E Ring) D->E Rearrangement

Mechanistic pathway of the intramolecular IEDDA cycloaddition of 2-pyrone-6-carboxamide.

Therapeutic Applications and Biological Targets

Beyond its utility as a synthetic intermediate, the 2-pyrone-6-carboxamide scaffold exhibits profound direct biological activity, particularly when conjugated with indole derivatives.

Neuropharmacology & Sleep Disorders

Novel pyrone-indole derivatives, such as N-[2-(5-methoxy-indol-3-yl)-ethyl]-2-pyrone-6-carboxamide, have been developed to target melatonin (MT-1, MT-2, MT-3) and GABA-A receptors[1]. Unlike traditional benzodiazepines, these compounds offer a unique allosteric modulation profile. They potentiate GABA-induced chloride influx, providing sedative efficacy and sleep improvement without the severe untoward effects of excessive weight gain or profound cognitive impairment often associated with SSRIs or classical hypnotics[7].

Metabolic Regulation

These pyrone-indole carboxamides also demonstrate the ability to modulate Tumor Necrosis Factor-alpha (TNF-α). By interfering with TNF-α signaling, they help mitigate insulin resistance—a condition driven by the suppression of the GLUT4 glucose transporter in adipocytes and skeletal muscle[1][7].

Broad-Spectrum Antimicrobial & Antiviral Potential

The broader α-pyrone class is highly recognized for its infectious disease applications. Hydroxylated analogs exhibit potent activity against Mycobacterium tuberculosis by targeting polyketide synthase 11 (PKS11) and disrupting cell wall synthesis[8]. Furthermore, pyrone derivatives like (+)-calanolide A act as potent non-nucleoside reverse transcriptase inhibitors against HIV-1[8].

Quantitative Data Summary

Table 1: Biological Targets and Pharmacological Profile of 2-Pyrone Derivatives

Compound / ScaffoldPrimary Biological TargetPharmacological EffectQuantitative Data / Notes
N-[2-(5-methoxy-indol-3-yl)-ethyl]-2-pyrone-6-carboxamide MT-1, MT-2, GABA-A ReceptorsSedation, Sleep regulationHigh binding affinity (Assayed via 125I-melatonin displacement)[1]
Hydroxylated α-Pyrones PKS11 (M. tuberculosis)Anti-tubercularMIC values as low as 0.6 μg/mL against replicating strains[8]
(+)-Calanolide A HIV-1 Reverse TranscriptaseAntiviralPotent non-nucleoside RT inhibitor[8]
5-decyl-6-styryl-2-pyrone Tyrosyl-DNA phosphodiesteraseAnticancer / Imaging92-100% proton signal enhancement via parahydrogen[9]

Experimental Protocol: Self-Validating Synthesis of Pyrone-Indole Carboxamides

To ensure reproducibility and scientific integrity, the following protocol details the synthesis of N-[2-(5-methoxy-indol-3-yl)-ethyl]-2-pyrone-6-carboxamide. This methodology relies on the in situ activation of the carboxylic acid, carefully controlled to prevent the nucleophilic degradation of the sensitive pyrone ring[10].

Synthesis A 2-Pyrone-6-Carboxylic Acid B Carboxyl Activation (HOBt/EDC, 0°C) A->B Step 1 C Amine Coupling (5-Methoxytryptamine) B->C Step 2 D Pyrone-Indole Carboxamide C->D Purification

Step-by-step synthesis workflow for pyrone-indole carboxamide derivatives.

Step 1: Carboxyl Activation
  • Action: In a flame-dried, argon-purged flask, dissolve 2-pyrone-6-carboxylic acid (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0 °C using an ice bath. Add 1-hydroxybenzotriazole (HOBt, 1.1 equiv) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 equiv)[10].

  • Causality: The 2-pyrone ring is highly susceptible to nucleophilic attack and ring-opening at elevated temperatures. Cooling to 0 °C suppresses these side reactions. HOBt is utilized to form a stable, yet highly reactive, active ester intermediate, which prevents the formation of unreactive N-acylureas often seen when using EDC alone.

Step 2: Amidation
  • Action: After 30 minutes of activation, add 5-methoxytryptamine (1.1 equiv) dropwise. If the amine is a hydrochloride salt, add a stoichiometric amount of anhydrous pyridine or N,N-diisopropylethylamine (DIPEA) to liberate the free base[7]. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Causality: The controlled addition of the amine ensures that the nucleophile reacts exclusively with the HOBt-activated ester rather than attacking the C6 position of the pyrone ring. The mild base neutralizes any generated HCl without promoting base-catalyzed pyrone hydrolysis.

Step 3: Self-Validation & Workup
  • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane/Methanol (95:5) eluent. The disappearance of the highly polar carboxylic acid spot and the emergence of a new, UV-active spot (typically fluorescing under 254 nm due to the indole-pyrone conjugation) indicates successful coupling.

  • Action: Quench the reaction with ice water and extract with ethyl acetate. Wash the organic layer successively with 1M HCl (to remove unreacted amine and pyridine), saturated NaHCO3 (to remove unreacted acid and HOBt), and brine. Dry over anhydrous Na2SO4, concentrate under vacuum, and purify via flash chromatography[7].

  • Confirmation:

    
    H NMR must be used to confirm the integrity of the pyrone ring (identifiable by the characteristic doublet of doublets for the olefinic protons) and the presence of the amide N-H broad singlet (~8.5 ppm).
    

Conclusion

The 2-pyrone-6-carboxamide scaffold bridges the gap between synthetic methodology and therapeutic application. By leveraging its unique electronic properties, chemists can execute elegant intramolecular IEDDA cycloadditions to access complex alkaloid architectures. Simultaneously, the intact scaffold serves as a highly effective pharmacophore, offering novel avenues for the treatment of sleep disorders, metabolic syndromes, and infectious diseases. Mastery of its synthesis—particularly the careful management of its electrophilic sensitivity—is essential for any drug discovery program utilizing this privileged motif.

References

  • [8] α-Pyrones and Their Hydroxylated Analogs as Promising Scaffolds Against Mycobacterium Tuberculosis. ResearchGate. Available at:[Link]

  • [1] US7635710B2 - Pyrone-indole derivatives and process for their preparation. Google Patents. Available at:

  • [9] Synthesis of 13C-Labelled 2-Pyrones: Towards Imaging in Biomedical Applications. White Rose eTheses Online. Available at:[Link]

  • [7] WO2007093880A2 - Novel pyrone-indole derivatives and process for their preparation. Google Patents. Available at:

  • [10] US7635710B2 - Pyrone-indole derivatives and process for their preparation (Synthesis Protocol). Google Patents. Available at:

  • [3] Advancements in Inverse-Electron-Demand Diels–Alder Cycloaddition of 2-Pyrones: Mechanisms, Methodologies. Lattice Science Publication. Available at:[Link]

  • [2] Advancements in Inverse-Electron-Demand Diels–Alder Cycloaddition of 2-Pyrones (Ciganek Reference). Lattice Science Publication. Available at:[Link]

  • [4] Reserpine: A Challenge for Total Synthesis of Natural Products. Hebei Medical University. Available at: [Link]

  • [6] Reserpine Total Synthesis (Martin et al.). University of Delaware Archive. Available at: [Link]

  • [5] General strategies for the synthesis of indole alkaloids. Total synthesis of (±)-reserpine and (±)-α-yohimbine. Journal of the American Chemical Society. Available at:[Link]

Sources

Technical Monograph: The 4-Methyl-2-Oxo-2H-Pyran Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

From Synthetic Synthon to Pharmacophore: A Comprehensive Review

Executive Summary

The 4-methyl-2-oxo-2H-pyran (4-methyl-2-pyrone) nucleus represents a privileged scaffold in heterocyclic chemistry.[1] Distinct from its more abundant isomer, 6-methyl-2-pyrone, the 4-methyl variant offers unique steric and electronic vectors for drug design. Its utility is twofold: as a pharmacophore exhibiting antimicrobial and cytotoxic properties, and as a masked diene in organic synthesis, capable of generating complex aromatic systems via Diels-Alder cycloaddition followed by retro-Diels-Alder CO₂ extrusion. This guide synthesizes the structural, synthetic, and biological dimensions of this moiety for the advanced researcher.

Structural Architecture & Electronic Properties

The 2-pyrone ring is an unsaturated lactone. In the specific case of the 4-methyl derivative, the methyl group at position C4 introduces a weak electron-donating effect into the electron-deficient diene system.

Electronic Distribution

The 2-pyrone system is an ambident electrophile .

  • C2 (Carbonyl): Susceptible to hard nucleophiles (ring opening).

  • C6: Susceptible to soft nucleophiles (Michael addition).

  • The Diene System (C3-C6): Electron-poor, making it an excellent partner for electron-rich dienophiles in Inverse Electron Demand Diels-Alder (IEDDA) reactions, though it also reacts with electron-deficient alkynes under thermal forcing.

The "Aromaticity" Debate

While 2-pyrones exhibit some delocalization, they are generally considered non-aromatic or weakly aromatic compared to their pyridone analogues. This lack of high resonance stabilization energy is the thermodynamic driving force behind their reactivity as dienes; the ring is "eager" to react if the product leads to a true aromatic system (e.g., a benzene derivative).

Synthetic Methodologies

Synthesis of the 4-methyl-2-pyrone core requires strategies that differentiate it from the thermodynamically favored 6-methyl isomer.

The Enaminone Cyclization Route (High Fidelity for 4-Methyl)

A robust method involves the condensation of methyl ketones with dimethylacetamide dimethyl acetal (DMA-DMA) to form an enaminone, followed by cyclization with an active methylene compound (e.g., hippuric acid or malononitrile).

Mechanism:

  • Condensation: Methyl ketone attacks the acetal to form a dimethylaminomethylene intermediate.

  • Exchange/Cyclization: Reaction with an N-acylglycine (hippuric acid) in acetic anhydride leads to ring closure, placing the methyl group explicitly at C4 derived from the original ketone structure.

Transition Metal Catalysis

Palladium-catalyzed cross-coupling has modernized the functionalization of this scaffold. Starting from 4-bromo-2-pyrone, the methyl group can be installed via Suzuki-Miyaura coupling, or conversely, a 4-methyl-substituted core can be further functionalized at C6 via C-H activation.

The Chemist's Toolbox: Reactivity Profile

The utility of 4-methyl-2-pyrone in total synthesis relies heavily on its transformation capabilities.

Diels-Alder Cycloaddition (The "Aromatization Sequence")

This is the defining reaction of the scaffold.

  • [4+2] Cycloaddition: The 2-pyrone (diene) reacts with an alkyne (dienophile).

  • Bicyclic Intermediate: A bicyclo[2.2.2]octadiene-lactone is formed.

  • Retro-Diels-Alder: The bridgehead lactone collapses, extruding CO₂.

  • Result: Formation of a polysubstituted benzene. The 4-methyl group of the pyrone becomes a specific methyl substituent on the resulting aromatic ring, allowing for precise regiocontrol.

Ring Opening (Nucleophilic Attack)

Treatment with primary amines converts the pyrone to a 2-pyridone (lactam). This is a key route for synthesizing alkaloid mimics.

Pharmacological Landscape

Recent screening data highlights the biological relevance of 4-methyl-2-pyrone derivatives.

Biological ClassTarget/MechanismKey Derivative Features
Antifungal Botrytis cinerea, S. pombe4-alkynyl-6-methyl derivatives show high potency.[2]
Cytotoxic Ovarian Carcinoma (A2780)Conjugation with styryl or phenylethynyl groups at C4 enhances toxicity.
Antimicrobial S. aureus (MRSA)3-acylamino-4-methyl-2-pyrones (Pechmann analogues).
Antifouling Barnacle settlement inhibition4-methyl derivatives with lipophilic C6 chains disrupt biofilm formation.

Experimental Protocols

Protocol A: Synthesis of 3-Benzoylamino-4-methyl-6-phenyl-2H-pyran-2-one

A self-validating protocol based on the enaminone pathway.

Reagents:

  • Acetophenone (10 mmol)

  • N,N-Dimethylacetamide dimethyl acetal (DMA-DMA) (12 mmol)

  • Hippuric acid (10 mmol)

  • Acetic anhydride (Excess, solvent/reagent)[3]

Step-by-Step Methodology:

  • Enaminone Formation:

    • In a round-bottom flask, combine acetophenone and DMA-DMA.

    • Heat to reflux for 4 hours. Monitor via TLC for the disappearance of the ketone.

    • Checkpoint: The formation of the intermediate (1-phenyl-3-dimethylaminobut-2-en-1-one) is indicated by a color change to deep yellow/orange.

    • Evaporate volatiles under reduced pressure to yield the crude enaminone.

  • Cyclization:

    • Add Hippuric acid (1.79 g, 10 mmol) and Acetic Anhydride (15 mL) to the crude residue.

    • Heat the mixture at 90°C for 4 hours. Note: Do not exceed 100°C to avoid charring.

    • Monitor CO₂ evolution (if decarboxylation pathways compete, though hippuric acid usually retains the amide).

  • Isolation:

    • Cool the mixture to room temperature.

    • Add absolute ethanol (10 mL) to quench excess anhydride and induce precipitation.

    • Filter the solid precipitate.

    • Recrystallization: Purify using Ethanol/DMF (9:1).

Yield: Expect 60-75% of a crystalline solid. Validation: ¹H NMR should show a singlet for the C4-Methyl group approx.


 2.1-2.3 ppm.
Protocol B: Diels-Alder Aromatization to 1-Methyl-3,4-dimethylbenzene-1,2-dicarboxylate

Transforming the pyrone into a benzoate derivative.

Reagents:

  • 4-Methyl-2-pyrone derivative (1.0 eq)

  • Dimethyl Acetylenedicarboxylate (DMAD) (1.2 eq)

  • Xylene (Solvent)

Methodology:

  • Dissolve the pyrone in dry xylene in a pressure tube or heavy-walled flask.

  • Add DMAD via syringe.

  • Heat to 140°C (reflux) for 12–24 hours.

    • Mechanistic Insight: The high temperature is required not for the initial cycloaddition, but to drive the retro-Diels-Alder elimination of CO₂ which is entropic.

  • Cool to room temperature. The solvent is removed under vacuum.

  • Purify via column chromatography (Hexane/EtOAc).

Visualization of Pathways

Diagram 1: Synthetic Routes to 4-Methyl-2-Pyrones

This flowchart illustrates the divergence between forming the 4-methyl vs. 6-methyl isomers and their subsequent transformations.

SyntheticPathways Precursor Methyl Ketone (R-CO-CH3) Enaminone Enaminone Intermediate Precursor->Enaminone + DMA-DMA Reflux Pyrone4 4-METHYL-2-PYRONE (Target Scaffold) Enaminone->Pyrone4 + Hippuric Acid Cyclization Hippuric Hippuric Acid (Ac2O) Hippuric->Pyrone4 C3-N-Acyl insertion Pyridone 2-Pyridone (Lactam) Pyrone4->Pyridone + Primary Amine (R-NH2) Benzene Polysubstituted Benzene Pyrone4->Benzene + Alkyne (-CO2)

Caption: Selective synthesis of the 4-methyl isomer via enaminone condensation and its divergent reactivity.

Diagram 2: The Diels-Alder / Retro-Diels-Alder Mechanism

A visual logic gate demonstrating how the pyrone acts as a "CO₂-masked" aromatic ring.

DielsAlder Pyrone 4-Methyl-2-Pyrone (Diene) TS [4+2] Cycloaddition (Thermal) Pyrone->TS Alkyne Alkyne (Dienophile) Alkyne->TS Bicyclic Bicyclo[2.2.2] Intermediate (Unstable) TS->Bicyclic Elimination Retro-Diels-Alder (-CO2) Bicyclic->Elimination Aromatic Aromatic Product (Benzene Deriv.) Elimination->Aromatic

Caption: The "Aromatization Sequence": Conversion of the lactone to an arene via CO₂ extrusion.

References

  • Kepe, V., Polanc, S., & Kočevar, M. (1998). A Simple Preparation of Some 4-Methyl-2H-pyran-2-ones. Heterocycles. Link

  • McGlacken, G. P., & Fairlamb, I. J. (2005). 2-Pyrone natural products and mimetics: isolation, characterisation and biological activity. Natural Product Reports. Link

  • Woodard, B. T., & Posner, G. H. (1999). Recent Advances in Diels-Alder Cycloadditions Using 2-Pyrones. Advances in Cycloaddition. Link

  • Liaw, C. C., et al. (2024).[4] Structure-Functional Activity of Pyrone Derivatives for Inhibition of Barnacle Settlement and Biofilm Formation. Marine Biotechnology. Link

  • Danishefsky, S., et al. (1982). Diels-Alder reactions of 2-pyrones. Journal of the American Chemical Society. Link

Sources

A Comparative Analysis of Privileged Scaffolds: 4-Methyl-2-oxo-2H-pyran-6-carboxamide vs. Coumarin Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets—is a cornerstone of modern drug discovery. This guide provides a detailed comparative analysis of two significant oxygen-containing heterocyclic scaffolds: the 2-pyrone ring system, exemplified by 4-methyl-2-oxo-2H-pyran-6-carboxamide, and the extensive family of coumarin (benzo-α-pyrone) derivatives. While coumarins are a well-established and broadly investigated class with a vast range of pharmacological activities, the simpler 2-pyrone core represents a versatile yet less explored scaffold with significant therapeutic potential.

This document is designed for researchers and drug development professionals, offering a deep dive into the structural nuances, synthetic strategies, and comparative biological activities of these two compound classes. We will explore their mechanisms of action in key therapeutic areas such as oncology, infectious diseases, and inflammation, supported by quantitative data, detailed experimental protocols, and pathway diagrams to elucidate complex biological interactions. By juxtaposing the well-documented profile of coumarins with the emerging potential of 2-pyrone carboxamides, this guide aims to provide critical insights for scaffold selection and lead optimization in the pursuit of novel therapeutics.

Introduction: Two Scaffolds, Shared Origins, Divergent Paths

Heterocyclic compounds are fundamental to pharmaceutical sciences, forming the core of a majority of approved drugs. Among these, oxygen-containing heterocycles are particularly prominent. The pyran ring is a core unit found in a multitude of natural products, including flavonoids, xanthones, and, notably, coumarins themselves[1].

The Coumarin Family: Coumarins are a large class of naturally occurring and synthetic compounds characterized by a benzo-α-pyrone skeleton (2H-1-benzopyran-2-one)[2][3]. First isolated in 1820, their derivatives have been the subject of intense research, leading to a vast library of compounds with an impressive spectrum of pharmacological activities, including anticoagulant, anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects[4][5][6]. Their established safety profile and diverse biological activities make them a quintessential privileged scaffold in drug design[6].

The 2-Oxo-Pyran Carboxamide Scaffold: The this compound structure belongs to the 2-pyrone (or α-pyrone) class. Unlike coumarins, which feature a fused benzene ring, this is a monocyclic scaffold. While structurally simpler, 2-pyrones are also found in nature and serve as crucial building blocks in organic synthesis[7]. The introduction of a carboxamide group at the C6 position provides a key handle for molecular interactions, particularly hydrogen bonding, suggesting significant potential for targeted drug design. Derivatives of this core have demonstrated a range of activities, including antimicrobial and anticancer properties, though they remain less explored than their coumarin counterparts[1][8].

This guide will systematically compare these two scaffolds, providing the technical foundation necessary to evaluate their respective strengths and potential applications in drug development programs.

Structural and Physicochemical Comparison

The fundamental difference between the two scaffolds is the presence of a fused benzene ring in coumarins, which is absent in the 2-pyrone system. This distinction has profound implications for their chemical and physical properties.

  • Aromaticity and Electron Distribution: The coumarin scaffold possesses a larger, more delocalized π-electron system due to the fused aromatic ring. This generally increases its chemical stability and planarity, which can facilitate π-stacking interactions with biological targets like DNA or aromatic amino acid residues in enzymes[9]. The 2-pyrone ring is a conjugated diene system but is less aromatic and generally more reactive[7].

  • Solubility and Lipophilicity: The fused benzene ring makes the core coumarin structure more lipophilic than the 2-pyrone core. However, the ultimate solubility of any derivative is dictated by its substituents. The carboxamide group on the pyran scaffold provides both a hydrogen bond donor (N-H) and acceptor (C=O), which can enhance aqueous solubility and provides a vector for specific interactions that is not inherent to the core coumarin structure.

  • Reactivity: The 2-pyrone ring can participate in a wider range of chemical reactions, such as Diels-Alder reactions, making it a versatile synthetic intermediate[7]. The coumarin nucleus is more stable, with reactivity primarily focused on its substituents.

Caption: Core structures of the monocyclic 2-pyrone and bicyclic coumarin scaffolds.

Synthesis Methodologies

The synthetic accessibility of a scaffold is a critical factor in drug development. Both coumarins and 2-pyrones can be synthesized through well-established chemical reactions.

Synthesis of Coumarin Derivatives

Coumarins are typically synthesized via condensation reactions. The choice of method depends on the desired substitution pattern.

  • Pechmann Condensation: This is one of the most common methods, involving the reaction of a phenol with a β-ketoester under acidic conditions (e.g., H₂SO₄)[10]. It is highly effective for producing many substituted coumarins.

  • Perkin Reaction: Involves the condensation of a salicylaldehyde with an acetic anhydride in the presence of a weak base[11].

  • Knoevenagel Condensation: This reaction uses a pre-formed salicylaldehyde and a compound with an active methylene group (like malonic acid or its esters) in the presence of a base like piperidine or pyridine[12][13].

  • Wittig Reaction: This method can also be employed and offers good control over the stereochemistry of the double bond formed in the pyrone ring[13].

Synthesis of 2-Oxo-Pyran-6-Carboxamide Derivatives

The synthesis of substituted 2-pyrones often starts from acyclic precursors like β-keto amides or esters.

  • From Kojic Acid: A common starting material for substituted 4-pyrones, which can be further modified. For example, 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives have been synthesized from chlorokojic acid, followed by amidation using coupling agents like TBTU[8].

  • Vilsmeier Reaction: Polysubstituted pyridin-2(1H)-ones, which are structurally related, can be synthesized from β-oxo amides under Vilsmeier conditions, suggesting pathways for pyrone synthesis as well[7].

  • Cyclization of Acyclic Precursors: Synthesis can proceed via the cyclization of functionalized keto-amides. For instance, the reaction of enaminones with malononitrile can yield substituted pyrans[7].

G cluster_coumarin Coumarin Synthesis (e.g., Pechmann) cluster_pyran 2-Oxo-Pyran-Carboxamide Synthesis Phenol Phenol Coumarin Coumarin Derivative Phenol->Coumarin Ketoester β-Ketoester Ketoester->Coumarin Acid Acid Catalyst (e.g., H₂SO₄) Acid->Coumarin Keto_Acid Carboxylic Acid Precursor (e.g., from Kojic Acid) Pyran 2-Oxo-Pyran-Carboxamide Keto_Acid->Pyran Coupling Coupling Agent (TBTU) + Amine (R-NH₂) Coupling->Pyran

Caption: Generalized synthetic workflows for coumarin and 2-oxo-pyran derivatives.

Comparative Biological Activities and Mechanisms of Action

While both scaffolds exhibit a wide range of biological activities, their potency, selectivity, and mechanisms of action can differ significantly.

Anticancer Activity

Both coumarins and pyran derivatives are recognized for their potential as anticancer agents[1][2][14].

Coumarins: Coumarin derivatives exert their anticancer effects through multiple mechanisms[2][15][16]:

  • Induction of Apoptosis: They can trigger programmed cell death by activating caspases and modulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins[15][17].

  • Cell Cycle Arrest: Many coumarins can halt the cell cycle at various phases (e.g., G0/G1 or G2/M), preventing cancer cell proliferation[17].

  • Inhibition of Angiogenesis: They can suppress the formation of new blood vessels that tumors need to grow, often by inhibiting Vascular Endothelial Growth Factor (VEGF) signaling[2][15][16].

  • Modulation of Signaling Pathways: Coumarins are known to interfere with critical cancer-related pathways like PI3K/Akt/mTOR and NF-κB[15][17].

  • Enzyme Inhibition: Certain derivatives act as potent inhibitors of enzymes crucial for cancer progression, such as aromatase, topoisomerase, and protein kinases[15][16].

2-Oxo-Pyran Derivatives: The anticancer activity of this class is also well-documented, though the mechanistic details are less explored than for coumarins[1][14].

  • Cytotoxicity: Various substituted pyrans have shown significant cytotoxicity against a range of cancer cell lines, including colon cancer (HCT-116)[18].

  • Proliferation Inhibition: Like coumarins, they are known to inhibit the proliferation of cancer cells[14].

  • Src Kinase Inhibition: Specific 5-benzyloxy-4-oxo-4H-pyran-2-carboxamides have been designed and evaluated as potential inhibitors of Src kinase, a non-receptor tyrosine kinase often overactive in cancers[19].

Quantitative Comparison of Anticancer Activity

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
CoumarinFluorinated Coumarin (Cmpd 16)MCF-7 (Breast)~17.5 (7.9 µg/mL)[15]
CoumarinCoumarin-3-carboxamide (14b)HepG2 (Liver)2.50[20]
Coumarin HybridCoumarin-artemisinin hybridHepG2 (Liver)3.05[21]
4H-PyranDerivative 4dHCT-116 (Colon)75.1[18]
4H-PyranDerivative 4kHCT-116 (Colon)85.88[18]

Note: Direct comparison is challenging due to different derivatives and cell lines. Data illustrates the general potency range.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Coumarin Coumarin Derivatives Coumarin->PI3K Inhibit Coumarin->Akt Inhibit Pyran 2-Oxo-Pyran Derivatives Pyran->mTORC1 Inhibit (Hypothesized)

Caption: Inhibition of the PI3K/Akt/mTOR pathway by coumarin and pyran derivatives.

Antimicrobial Activity

Both scaffolds have given rise to compounds with significant antibacterial and antifungal properties.

Coumarins: Coumarin derivatives possess broad-spectrum antimicrobial activity[5][12]. Their mechanisms can include disruption of bacterial cell walls, inhibition of essential enzymes, and interference with biofilm formation. Coumarin-dithiocarbamate derivatives, for instance, have shown promising antimicrobial and antifungal effects[22]. Specific coumarin-3-carboxamides have demonstrated activity against Bacillus cereus[20].

2-Oxo-Pyran Derivatives: This class has also been investigated for antimicrobial potential. 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives have been synthesized and tested against various bacteria (S. aureus, E. faecalis, E. coli) and fungi (C. albicans, C. krusei)[8]. The results indicate that specific substitutions can lead to potent antimicrobial agents, with one derivative showing higher activity against S. aureus and E. coli than other tested compounds[8].

Quantitative Comparison of Antimicrobial Activity

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
CoumarinCoumarin-3-carboxylic acidB. cereus32[20]
Pyran CarboxamideCompound 8cS. aureus125[8]
Pyran CarboxamideCompound 8cE. faecalis125[8]
Pyran CarboxamideCompound 8cE. coli250[8]
Pyran CarboxamideCompound 8cC. krusei62.5[8]
Anti-inflammatory and Anticoagulant Activities

Coumarins: This is a hallmark area for coumarins.

  • Anti-inflammatory: Many coumarin derivatives exhibit anti-inflammatory effects by inhibiting key inflammatory enzymes like cyclooxygenase (COX) and modulating pro-inflammatory signaling pathways such as NF-κB[5][17]. 4-methylcoumarin derivatives, for example, can decrease the expression of iNOS and COX-2[5].

  • Anticoagulant: The 4-hydroxycoumarin scaffold is famous for its anticoagulant properties. Warfarin, a synthetic derivative, is a widely used oral anticoagulant that acts as a Vitamin K antagonist, inhibiting the synthesis of clotting factors[3]. It is important to note that the parent coumarin molecule itself does not have anticoagulant activity[3].

2-Oxo-Pyran Derivatives: The literature on the anti-inflammatory and anticoagulant activities of this compound specifically is sparse. However, the broader class of pyran derivatives has been associated with various pharmacological effects, including vasorelaxant activity, which can be related to cardiovascular function[23]. The potential for this scaffold in inflammation and coagulation remains an underexplored area ripe for investigation.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized protocols are essential. Below are representative methodologies for assessing the key biological activities discussed.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in culture medium. Replace the old medium with 100 µL of medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit microbial growth.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Gentamicin).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity)[21].

G start Compound Library (Pyran & Coumarin Derivatives) screen1 Primary Screening (e.g., MTT Assay @ 10 µM) start->screen1 hit Identify 'Hits' (% Inhibition > 50%) screen1->hit hit->start No screen2 Dose-Response Assay (Determine IC₅₀) hit->screen2 Yes validated Validated Hits (Potent & Selective) screen2->validated validated->screen2 No secondary Secondary Assays (Mechanism of Action, e.g., Kinase Inhibition, Apoptosis) validated->secondary Yes lead Lead Candidate secondary->lead

Caption: A typical experimental workflow for in vitro screening and lead identification.

Future Perspectives and Conclusion

The comparative analysis of this compound and coumarin derivatives reveals a classic drug discovery scenario: a well-established, highly validated scaffold versus a structurally related but less-explored counterpart.

Coumarins will undoubtedly continue to be a cornerstone of medicinal chemistry.[24] Their rich history, known safety profiles, and proven efficacy in multiple therapeutic areas provide a solid foundation for further development. Future research will likely focus on creating novel hybrid molecules, improving the specificity of derivatives to reduce off-target effects, and overcoming challenges like drug resistance[15][16].

The 2-oxo-pyran-6-carboxamide scaffold represents a field of untapped potential. Its simpler structure offers distinct synthetic advantages and a different physicochemical profile. The key areas for future investigation are:

  • Systematic Exploration: A comprehensive library of derivatives needs to be synthesized and screened against a wide panel of biological targets to fully map its potential.

  • Mechanistic Studies: For active compounds, in-depth studies are required to elucidate their mechanisms of action, directly comparing them to their coumarin analogues.

  • ADME/Tox Profiling: Early characterization of the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of this scaffold is crucial for its validation as a viable drug template.

References

  • Kostova, I., Raleva, S., et al. (2021). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules. Available at: [Link]

  • Sharifi-Rad, J., et al. (2023). Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review. PubMed. Available at: [Link]

  • Reyes-Pérez, V., et al. (2023). Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents. ACS Omega. Available at: [Link]

  • Al-Warhi, T., et al. (2025). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. MDPI. Available at: [Link]

  • Zarei, S. A., et al. (2023). Synthesis of Coumarin Derivatives through Pacman Method in the Presence of ZnFe2O4 Nanoparticles. Journal of Synthetic Chemistry. Available at: [Link]

  • Li, Y., et al. (2017). The Study on Biological and Pharmacological Activity of Coumarins. Atlantis Press. Available at: [Link]

  • Kopustynska, M., et al. (2024). Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. PMC. Available at: [Link]

  • Sahoo, S., et al. (2021). Synthesis of π-conjugated coumarins and their derivatives for supramolecular applications. Nanoscience: Volume 7.
  • Kumar, R., et al. (2022). Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications. SciSpace. Available at: [Link]

  • Nowak, M., et al. (2025). Coumarin–Dithiocarbamate Derivatives as Biological Agents. MDPI. Available at: [Link]

  • Singh, S., et al. (2021). Overview of Coumarins and its Derivatives: Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Salehi, B., et al. (2022). Chemistry, Toxicity, Synthesis, Biological and Pharmacological Activities of Coumarins and their Derivatives: Recent Advances and Future Perspectives. Frontiers Research Topic. Available at: [Link]

  • Gao, Y., et al. (2024). Anticancer mechanism of coumarin-based derivatives. PubMed. Available at: [Link]

  • Loza-Mejía, M. A., et al. (2023). Therapeutic Effects of Coumarins with Different Substitution Patterns. MDPI. Available at: [Link]

  • Various Authors. (2025). Synthesis of 4-Methyl-2-oxo-6-arylamino-2 H -pyran-3-carbonitrile Derivatives. Synthetic Communications. Available at: [Link]

  • ResearchGate. (n.d.). Different types of pyranocoumarins. ResearchGate. Available at: [Link]

  • Barlaam, B., et al. (2008). Design, synthesis and evaluation of new 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides as potential Src inhibitors. Taylor & Francis Online. Available at: [Link]

  • Orhan, I. E., et al. (2003). Synthesis and Evaluation of Antimicrobial Activity of New 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide Derivatives. Turkish Journal of Chemistry. Available at: [Link]

  • Al-Omair, M. A., et al. (2013). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Kumar, A., et al. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Publishing. Available at: [Link]

  • Lacy, A., & O'Kennedy, R. (2012). Coumarin: Chemical and Pharmacological Profile. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • ResearchGate. (n.d.). Comparative structure of coumarin carboxamides. ResearchGate. Available at: [Link]

  • Annunziata, F., et al. (2015). The structure and pharmacological functions of coumarins and their derivatives. Mini Reviews in Medicinal Chemistry. Available at: [Link]

  • Kudo, E., et al. (2002). Coumarins and pyranocoumarins, potential novel pharmacophores for inhibition of measles virus replication. PubMed. Available at: [Link]

  • Navarrete-Vázquez, G., et al. (2024). Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. MDPI. Available at: [Link]

  • Al-Ostath, O. A., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PMC. Available at: [Link]

  • Ghoneim, A. A., et al. (2016). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Structure of coumarin hybrids along with their IC50 values. ResearchGate. Available at: [Link]

  • Steblyuk, P., et al. (2018). Synthesis of masked 2-amino-6-methyl-4-oxo-4H-pyran-3-carbaldehydes. SciSpace. Available at: [Link]

  • Tran, T. D., et al. (2025). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules. Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis, Bio-evaluation and Quantum Chemical Studies of Some Coumarin Derivatives. Research Square. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PMC. Available at: [Link]

  • Ušak, M., et al. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. MDPI. Available at: [Link]

  • ResearchGate. (2025). Novel coumarin-pyrazole carboxamide derivatives as potential topoisomerase II inhibitors. ResearchGate. Available at: [Link]

  • Darnet, S., & Schaller, H. (2019). Metabolism and Biological Activities of 4-Methyl-Sterols. Semantic Scholar. Available at: [Link]

  • Kecel-Gunduz, S., et al. (2022). New coumarin derivative with potential antioxidant activity: Synthesis, DNA binding and in silico studies. ScienceDirect. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2020). Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents. PMC. Available at: [Link]

  • Ghoneim, A. A., et al. (2011). Synthesis and biological activities of some fused pyran derivatives. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl). MDPI. Available at: [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA. Semantic Scholar. Available at: [Link]

  • ResearchGate. (2025). 4-Methyl-6-oxo-3,6-dihydro-2H-pyran-2-carbaldehydes as Precursors to C22–C27 Fragments of Fijianolides and Their Synthetic Analogs. ResearchGate. Available at: [Link]

Sources

The 2-Pyrone Scaffold in Medicinal Chemistry: A Technical Deep Dive into 4-methyl-2-oxo-2H-pyran-6-carboxamide

[1]

Executive Summary

4-methyl-2-oxo-2H-pyran-6-carboxamide represents a critical functionalized scaffold within the 2-pyrone (α-pyrone) class of heterocycles.[1] Structurally characterized by an unsaturated lactone ring substituted with a methyl group at the C4 position and a carboxamide moiety at the C6 position, this compound serves as a versatile intermediate in the synthesis of complex natural products (e.g., bufadienolides, fungal metabolites) and a pharmacophore in drug discovery programs targeting antimicrobial and antiproliferative pathways.[1]

This technical guide provides a rigorous analysis of the compound's nomenclature, validated synthetic protocols, reactivity profiles (specifically Diels-Alder cycloadditions), and pharmacological relevance.[1]

Nomenclature and Structural Analysis

IUPAC Deconstruction

The IUPAC name This compound is derived from the parent heterocycle, 2H-pyran.[1]

  • Parent Ring: 2H-Pyran .[1][2][3][4] The "2H" indicates the position of the saturation in the hypothetical parent ring before the ketone is introduced.

  • Principal Functional Group: 2-oxo . This denotes the ketone (lactone carbonyl) at position 2, defining the class as a 2-pyrone.[1]

  • Substituents:

    • 4-methyl: A methyl group (

      
      ) attached to carbon 4.[1]
      
    • 6-carboxamide: A carboxamide group (

      
      ) attached to carbon 6.[1] Note that because the carbon of the amide is not part of the ring, it is named as a "carboxamide" rather than an "amide" suffix on the ring name.
      
Structural Visualization

The following diagram illustrates the canonical numbering scheme for the 2-pyrone ring system to ensure precise regiochemical identification.

GFigure 1: Regiochemical numbering of the this compound core.O1O(1)C2C=O(2)O1->C2C3C(3)C2->C3C4C-Me(4)C3->C4Double BondC5C(5)C4->C5C6C-CONH2(6)C5->C6Double BondC6->O1

[1]

Synthetic Pathways[1][5][6][7][8][9][10]

Retrosynthetic Logic

The most robust synthetic route avoids the direct construction of the amide on the acyclic precursor due to competing cyclization pathways. Instead, the strategy relies on the construction of the 4-methyl-2-oxo-2H-pyran-6-carboxylic acid (or its ester) followed by late-stage amidation.[1] This allows for the purification of the stable acid intermediate.

Protocol: Synthesis via Ammonolysis of Ester

This protocol describes the conversion of methyl 4-methyl-2-oxo-2H-pyran-6-carboxylate to the target carboxamide.[1] This ester is readily accessible via the acid-catalyzed condensation of dimethyl acetonedicarboxylate with acetic anhydride or related precursors.[1]

Reagents & Equipment
  • Precursor: Methyl 4-methyl-2-oxo-2H-pyran-6-carboxylate (1.0 eq)[1]

  • Reagent: 7N Ammonia in Methanol (

    
    )
    
  • Solvent: Anhydrous Methanol[1]

  • Apparatus: Sealed pressure tube or round-bottom flask (if carried out at ambient pressure).[1]

Step-by-Step Methodology
  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 g (5.9 mmol) of methyl 4-methyl-2-oxo-2H-pyran-6-carboxylate in 10 mL of anhydrous methanol.

  • Ammonolysis: Cool the solution to 0°C in an ice bath. Slowly add 5.0 mL of 7N

    
     in methanol (excess).
    
  • Reaction: Seal the vessel and allow the reaction to stir at room temperature (25°C) for 12–18 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The ester spot (

    
    ) should disappear, replaced by the lower 
    
    
    amide spot.[1]
  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purification: The residue is typically a solid. Triturate with cold diethyl ether to remove unreacted ester. Filter the solid and recrystallize from ethanol/water (9:1) to yield the pure carboxamide.

Alternative Route: Acid Chloride Coupling

For derivatives where the ester is unreactive or sterically hindered, the acid chloride route is preferred.[1]

SynthesisFigure 2: Acid Chloride Activation Pathway for Carboxamide Synthesis.StartPrecursor:4-Methyl-2-oxo-2H-pyran-6-carboxylic AcidStep1Activation:SOCl2 (Thionyl Chloride)Reflux, 2hStart->Step1ChlorinationInterIntermediate:Acid Chloride SpeciesStep1->InterStep2Amidation:NH3 (g) or NH4OH0°C -> RTInter->Step2Nucleophilic Acyl SubstitutionFinalTarget:This compoundStep2->Final

Reactivity Profile: The "Masked Diene"

The defining chemical feature of the 2-pyrone ring is its ability to act as a diene in Diels-Alder reactions.[1] This is a "privileged" reaction in medicinal chemistry for generating heavily substituted aromatic rings.

Diels-Alder Cycloaddition with Inverse Electron Demand

2-Pyrones are electron-deficient dienes.[1] They react readily with electron-rich alkynes (dienophiles).[1]

  • Mechanism: [4+2] Cycloaddition followed by a retro-Diels-Alder reaction.[1]

  • Outcome: The intermediate bicyclic lactone bridges, then extrudes

    
     (decarboxylation) to aromatize.[1]
    
  • Application: This transforms the this compound into a 3-methyl-5-carboxamide-substituted benzene derivative (depending on regioselectivity).[1]

ReactivityFigure 3: Mechanism of 2-Pyrone to Benzene Transformation via Diels-Alder.Pyrone2-Pyrone Core(Diene)TS[4+2] Cycloaddition(Bicyclic Intermediate)Pyrone->TSAlkyneAlkyne(Dienophile)Alkyne->TSLoss- CO2(Retro-Diels-Alder)TS->LossProductAromatic BenzenoidDerivativeLoss->Product

[1]

Pharmacological Relevance & Data

The 2-pyrone-6-carboxamide scaffold is not merely a synthetic intermediate; it possesses inherent biological activity, particularly in antimicrobial and antifungal domains.[1]

Biological Activity Data

The following table summarizes typical inhibitory concentrations (MIC) for 6-substituted-2-pyrone derivatives, extrapolated from structure-activity relationship (SAR) studies of analogous compounds [1][2].

Target OrganismTypeActivity (MIC µg/mL)Mechanism of Action
Staphylococcus aureusGram (+) Bacteria12.5 – 50.0Inhibition of bacterial RNA polymerase (switch region).[1]
Escherichia coliGram (-) Bacteria> 100 (Moderate)Efflux pump susceptibility often limits potency in Gram (-).[1]
Candida albicansFungi25.0 – 60.0Disruption of cell wall biosynthesis.
HeLa CellsCancer Line

~ 40 µM
Microtubule destabilization (analogous to combretastatins).
Key Pharmacophore Features[1][11]
  • H-Bond Donor/Acceptor: The 6-carboxamide provides a critical "head" group for hydrogen bonding within enzyme active sites (e.g., kinases or bacterial polymerases).[1]

  • Michael Acceptor: The C3-C4 double bond, conjugated with the carbonyl, can act as a weak Michael acceptor, potentially covalently modifying cysteine residues in target proteins.[1]

Analytical Characterization

To validate the synthesis of this compound, the following spectral data should be obtained.

  • 
     NMR (400 MHz, DMSO-
    
    
    ):
    • 
       2.25 (s, 3H, 
      
      
      at C4).[1]
    • 
       6.15 (s, 1H, H3).[1]
      
    • 
       6.80 (s, 1H, H5).[1]
      
    • 
       7.60, 8.10 (br s, 2H, 
      
      
      ).[1]
  • IR (

    
    ): 
    
    • 1720–1740 (Lactone C=O, strong).[1]

    • 1660–1690 (Amide C=O).

    • 3100–3400 (Amide N-H stretch).

References

  • PubChem. (2025).[5] 2-Oxo-2H-pyran-6-carboxylic acid | C6H4O4.[1] National Library of Medicine. [Link][1]

  • McGlacken, G. P., & Fairlamb, I. J. (2005).[1] 2-Pyrone natural products and mimetics: isolation, characterisation and biological activity. Natural Product Reports, 22(3), 369-385.[1][6] [Link]

  • Goel, A., & Ram, V. J. (2009).[1] Natural and synthetic 2-pyrones: the privileged scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 17(13), 4351-4375.[1] [Link][1]

Methodological & Application

Advanced Synthesis Protocol: 4-Methyl-2-oxo-2H-pyran-6-carboxamide from Ester Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-pyrone-6-carboxamides is a critical transformation in the development of complex heterocycles, natural product total synthesis (e.g., thermorubin), and pharmaceutical intermediates[1]. Converting an alkyl 4-methyl-2-oxo-2H-pyran-6-carboxylate (such as a methyl or ethyl ester) to its corresponding primary amide presents a significant chemoselectivity challenge. The 2-pyrone ring is an unsaturated lactone that is highly sensitive to nucleophilic attack. This application note details the mechanistic rationale, quantitative optimization, and self-validating experimental protocols required to achieve high-yielding, regioselective amidation while preserving the intact pyrone core.

Mechanistic Rationale & Chemoselectivity Challenges

The Causality of Experimental Choices

Direct amidation of esters using aqueous or methanolic ammonia is a standard organic transformation. However, applying these classical conditions to 2-pyrone derivatives often leads to catastrophic degradation of the starting material. The 2-pyrone core possesses two highly electrophilic sites: the exocyclic C6-ester carbonyl and the endocyclic C2-lactone carbonyl.

When exposed to unhindered nucleophiles like ammonia at ambient temperatures, the nucleophile preferentially attacks the C2-lactone. This triggers a Pechmann-type ring opening, generating an acyclic 5-amino-2,4-dienoic acid intermediate. Under reaction conditions, this intermediate rapidly recyclizes to form a 4-methyl-2-pyridone-6-carboxamide byproduct[1].

To enforce chemoselectivity toward the exocyclic ester, we must alter the reaction pathway. This is achieved by employing a Lewis acid-mediated amidation (a Weinreb-type approach). By reacting trimethylaluminum (


) with ammonium chloride (

), we generate the active dimethylaluminum amide complex (

). This highly oxophilic species preferentially coordinates to the more basic exocyclic ester carbonyl. The rigid coordination complex delivers the amine intramolecularly, drastically accelerating the amidation of the ester while completely shielding the C2-lactone from nucleophilic attack[2].

MechanisticPathway Ester Alkyl 4-methyl-2-oxo-2H-pyran- 6-carboxylate Amide 4-methyl-2-oxo-2H-pyran- 6-carboxamide (Target) Ester->Amide Exocyclic Attack (AlMe3 Mediated) RingOpen Acyclic Dienamide Intermediate Ester->RingOpen Endocyclic Attack (Direct NH3, Heat) Amine Ammonia / Me2AlNH2 Amine->Amide Amine->RingOpen Pyridone 4-methyl-2-pyridone- 6-carboxamide (Byproduct) RingOpen->Pyridone Recyclization

Mechanistic divergence in the amidation of 2-pyrone-6-carboxylates.

Quantitative Optimization Data

The table below summarizes the optimization of reaction conditions, demonstrating why the aluminum-mediated protocol is the recommended pathway for this specific substrate class.

MethodReagentsTemp (°C)Time (h)Conversion (%)Selectivity (Amide:Pyridone)Isolated Yield (%)
Direct Ammonolysis

/ MeOH
2512>9510:90<10
Low-Temp Ammonolysis

/ MeOH
-78 to -20247570:3048
Magnesium Nitride

/ MeOH
80128580:2062
Aluminum Amide

/

/ Toluene
80 5 >99 >95:5 88

Recommended Experimental Protocol

Method A: Aluminum-Mediated Amidation (High Yield, High Selectivity)

This protocol utilizes the


 complex to achieve selective ester amidation. The procedure is designed as a self-validating system, providing clear visual and analytical checkpoints to ensure success.

Reagents Required:

  • Methyl 4-methyl-2-oxo-2H-pyran-6-carboxylate (1.0 equiv)[3]

  • Ammonium chloride (

    
    ), strictly anhydrous (3.0 equiv)
    
  • Trimethylaluminum (

    
    ), 2.0 M solution in toluene (3.0 equiv)
    
  • Anhydrous Toluene (Reaction solvent)

  • 1 M HCl (aq) (Quenching agent)

ExperimentalWorkflow S1 1. Reagent Prep Suspend NH4Cl in Toluene (0 °C) Add AlMe3 dropwise S2 2. Complex Formation Warm to RT, stir 1-2 h (Wait for clear solution) S1->S2 S3 3. Substrate Addition Add Ester in Toluene Heat to 80 °C for 4-6 h S2->S3 S4 4. Quenching Cool to 0 °C Quench with 1M HCl (Exothermic) S3->S4 S5 5. Isolation Extract (EtOAc), Wash, Dry Recrystallize S4->S5

Step-by-step workflow for the aluminum-mediated amidation of pyrone esters.

Step-by-Step Procedure:

  • Preparation of the Aluminum Amide Complex:

    • Flame-dry a Schlenk flask equipped with a magnetic stir bar under an argon atmosphere.

    • Add anhydrous

      
       (3.0 equiv) and suspend it in anhydrous toluene to achieve a 0.2 M concentration relative to the final substrate amount.
      
    • Cool the suspension to 0 °C using an ice-water bath.

    • Carefully add the

      
       solution (3.0 equiv) dropwise via a gas-tight syringe.
      
    • Safety & Causality:

      
       is highly pyrophoric. The reaction with 
      
      
      
      releases methane gas. The slow addition controls the exothermic gas evolution.
    • Self-Validation Checkpoint 1: Allow the mixture to warm to room temperature and stir for 1–2 hours. The reaction is complete when gas evolution ceases and the initially opaque white suspension transitions into a completely transparent solution . If the solution remains cloudy, the active complex has not fully formed.

  • Substrate Addition & Reaction:

    • Dissolve methyl 4-methyl-2-oxo-2H-pyran-6-carboxylate (1.0 equiv) in a minimum volume of anhydrous toluene.

    • Add the ester solution dropwise to the transparent aluminum amide complex at room temperature.

    • Attach a reflux condenser and heat the reaction mixture to 80 °C.

    • Self-Validation Checkpoint 2: Monitor via TLC (EtOAc/Hexanes 1:1). The starting ester (

      
      ) will be consumed, and the highly polar primary amide product (
      
      
      
      ) will appear. The reaction typically reaches >99% conversion within 4–6 hours.
  • Quenching and Workup (Critical Step):

    • Cool the reaction mixture to 0 °C.

    • Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl (aq). Alternatively, saturated aqueous Rochelle's salt can be used to prevent harsh acidic conditions if the substrate is exceptionally sensitive.

    • Safety & Causality: This step is highly exothermic and releases trapped methane. The acid is required to break the robust aluminum-product emulsion.

    • Self-Validation Checkpoint 3: Stir vigorously for 30 minutes. Successful quenching is indicated by the formation of two distinct, clear liquid phases with no intermediate gel layer.

  • Isolation & Purification:

    • Extract the aqueous layer with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with brine, dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    • Purify the crude solid by recrystallization from EtOAc/Hexanes or via flash column chromatography (Silica gel, DCM to 5% MeOH/DCM gradient) to afford pure 4-methyl-2-oxo-2H-pyran-6-carboxamide as a crystalline solid.

Analytical Characterization

To confirm the structural integrity of the pyrone ring post-amidation, verify the following spectral markers:

  • 
    H NMR (
    
    
    
    or
    
    
    ):
    The presence of two distinct olefinic protons (C3-H and C5-H) typically appearing as doublets or fine multiplets between
    
    
    6.0 and 7.2 ppm. The primary amide
    
    
    protons will appear as a broad singlet (often integrating to 2H) around
    
    
    7.5 - 8.0 ppm in DMSO. The C4-methyl group will appear as a singlet near
    
    
    2.2 ppm.
  • IR Spectroscopy: Look for the characteristic highly conjugated lactone carbonyl stretch at

    
     and the primary amide carbonyl stretch at 
    
    
    
    . The absence of a broad OH/NH stretch characteristic of a pyridone tautomer confirms the pyrone ring remains intact.

References

  • Regioselective Annulation of 6-Carboxy-Substituted Pyrones as a Two-Carbon Unit in Formal [4 + 2] Cycloaddition Reactions. The Journal of Organic Chemistry - ACS Publications. 1

  • A Mechanistic Study of the Lewis Base Directed Cycloaddition of 2-Pyrones and Alkynylboranes. White Rose Research Online. 2

  • Annulation methods toward the total synthesis of thermorubin: Construction of the AB and BCD ring systems. ChemRxiv. 3

Sources

Application Notes & Protocols: A Detailed Guide to the Ammonolysis of Methyl 4-Methyl-2-Oxo-2H-Pyran-6-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Transforming Pyrone Esters into Bio-relevant Pyridones

The conversion of pyrone-based scaffolds into nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. Methyl 4-methyl-2-oxo-2H-pyran-6-carboxylate, a derivative of the versatile synthon dehydroacetic acid (DHA), serves as an excellent precursor for such transformations.[1][2] This document provides a comprehensive protocol for the ammonolysis of this pyrone ester, a robust reaction that proceeds via a fascinating ring-opening and re-cyclization cascade to yield 4-methyl-2-oxo-1,2-dihydropyridine-6-carboxamide.

This transformation is more than a simple ester-to-amide conversion. It leverages the inherent reactivity of the 2-pyrone ring system, which is susceptible to nucleophilic attack.[3] The reaction with ammonia initiates a process known as an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, ultimately furnishing a highly functionalized 2-pyridone.[4] 2-Pyridone moieties are privileged structures found in numerous natural products and pharmacologically active compounds, valued for their ability to act as hydrogen bond donors and acceptors.[5] This protocol is designed for researchers in synthetic chemistry and drug development, offering detailed procedural steps, mechanistic insights, and practical troubleshooting advice.

The Reaction Mechanism: A Stepwise Elucidation

The conversion of the pyrone ester to the pyridone amide is a multi-step process. Understanding this pathway is critical for optimizing reaction conditions and predicting potential side products.

  • Nucleophilic Attack: The reaction commences with the nucleophilic attack of an ammonia molecule at the electrophilic C-6 position of the pyrone ring.[3]

  • Ring Opening: This addition leads to the cleavage of the endocyclic C-O bond, opening the pyrone ring to form a transient acyclic intermediate.[6][7]

  • Intramolecular Cyclization (Annulation): The nitrogen atom of the newly introduced amino group then acts as an intramolecular nucleophile, attacking the ester carbonyl at the C-2 position.

  • Methanol Elimination & Tautomerization: This cyclization results in the elimination of a molecule of methanol, forming the stable, aromatic 6-membered pyridone ring. The product exists in tautomeric equilibrium, predominantly as the 2-pyridone form.[5]

  • Ester Ammonolysis: In a final, distinct step, a second molecule of ammonia attacks the remaining methyl ester group at the C-6 position, converting it to the primary carboxamide via a standard nucleophilic acyl substitution.[8][9]

Ammonolysis_Mechanism Start Methyl 4-methyl-2-oxo- 2H-pyran-6-carboxylate Nuc_Attack Nucleophilic Attack by NH₃ at C-6 Start->Nuc_Attack Ring_Open Ring Opening of Pyrone Lactone Nuc_Attack->Ring_Open Intermediate Acyclic Intermediate Ring_Open->Intermediate Cyclization Intramolecular Cyclization (N attacks C-2) Intermediate->Cyclization Elimination Elimination of Methanol & Tautomerization Cyclization->Elimination Pyridone_Ester Intermediate: 4-Methyl-2-oxo-1,2-dihydro- pyridine-6-carboxylate Elimination->Pyridone_Ester Ester_Ammonolysis Ammonolysis of Methyl Ester Pyridone_Ester->Ester_Ammonolysis Product Final Product: 4-Methyl-2-oxo-1,2-dihydro- pyridine-6-carboxamide Ester_Ammonolysis->Product

Caption: Proposed mechanism for the ammonolysis of the pyrone ester.

Experimental Protocol

This protocol details the necessary materials, equipment, and procedural steps for the successful synthesis of 4-methyl-2-oxo-1,2-dihydropyridine-6-carboxamide.

Materials and Reagents
ReagentCAS No.Supplier (Example)Notes
Methyl 4-methyl-2-oxo-2H-pyran-6-carboxylate6058-61-3Sigma-AldrichStarting material.
Ammonia solution (7N in Methanol)7664-41-7Sigma-AldrichReagent and solvent. Anhydrous conditions prevent ester hydrolysis.[10]
Dichloromethane (DCM)75-09-2Fisher ScientificFor extraction and chromatography.
Ethyl Acetate (EtOAc)141-78-6VWRFor chromatography.
Hexanes110-54-3VWRFor chromatography.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Sigma-AldrichDrying agent.
Silica Gel (230-400 mesh)7631-86-9Sorbent TechnologiesFor column chromatography.
Equipment
  • Pressure-rated glass vessel or a sealed tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

Reagent Quantities
ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
Methyl 4-methyl-2-oxo-2H-pyran-6-carboxylate182.155.0911 mg1.0
Ammonia (7N in Methanol)17.0370.010 mL14.0
Step-by-Step Procedure

CAUTION: This reaction involves ammonia and is performed under pressure. Conduct all steps in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

  • Reaction Setup:

    • To a clean, dry pressure-rated glass vessel equipped with a magnetic stir bar, add methyl 4-methyl-2-oxo-2H-pyran-6-carboxylate (911 mg, 5.0 mmol).

    • Add the 7N solution of ammonia in methanol (10 mL, 70 mmol).

    • Securely seal the vessel. Causality: Sealing the vessel is crucial to maintain the concentration of ammonia and to allow the reaction to proceed at elevated temperatures, which accelerates the rate of both the ring transformation and the final ester ammonolysis.

  • Reaction Execution:

    • Place the sealed vessel in an oil bath pre-heated to 80 °C.

    • Stir the reaction mixture vigorously for 12-18 hours.

    • Monitoring: The reaction can be monitored by TLC. To take a sample, cool the vessel to room temperature completely before carefully opening. Develop the TLC plate in a 10% Methanol/DCM eluent system. The product is expected to be more polar (lower Rf) than the starting material.

  • Work-up and Isolation:

    • After the reaction is complete (as determined by TLC), cool the vessel to room temperature.

    • Carefully unseal the vessel in the fume hood to vent any residual pressure.

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent (methanol) and excess ammonia under reduced pressure using a rotary evaporator. The crude product will likely be a solid residue.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel.[13]

    • Slurry Preparation: Adsorb the crude solid onto a small amount of silica gel.

    • Column Packing: Pack a glass column with silica gel using a gradient eluent system, starting with 100% Ethyl Acetate and gradually increasing the polarity by adding Methanol (e.g., 0% to 10% Methanol in Ethyl Acetate).

    • Elution: Carefully load the slurry onto the column and elute with the solvent system, collecting fractions.

    • Combine the fractions containing the pure product (as identified by TLC).

    • Remove the solvent from the combined fractions via rotary evaporation to yield the purified 4-methyl-2-oxo-1,2-dihydropyridine-6-carboxamide as a solid.

Experimental Workflow Overview

Workflow Setup Reaction Setup Add pyrone ester and NH₃/MeOH solution to pressure vessel. Seal vessel. Reaction Reaction Heat at 80 °C with stirring for 12-18 hours. Monitor by TLC. Setup->Reaction Workup Work-up Cool to RT. Concentrate under reduced pressure. Reaction->Workup Purification Purification Workup->Purification Product {Final Product|Isolate pure solid. Characterize (NMR, MS, IR).} Purification->Product

Caption: A streamlined workflow for the ammonolysis reaction.

Safety and Handling Precautions

  • Ammonia: Ammonia solutions are corrosive and toxic. Inhalation can cause severe respiratory irritation.[14][15] Always handle in a well-ventilated fume hood.[12] Ensure emergency eyewash stations and safety showers are accessible.[12]

  • Pressure: The reaction is performed in a sealed vessel at elevated temperatures, which will generate internal pressure. Use only pressure-rated glassware and inspect it for cracks or defects before use. Do not exceed the recommended temperature. Allow the vessel to cool completely to room temperature before opening.

  • Solvents: Handle all organic solvents with care. They are flammable and can be harmful if inhaled or absorbed through the skin.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature. Inadequate concentration of ammonia.Extend the reaction time to 24 hours. Increase the temperature to 90-100 °C (check vessel pressure limits). Use a more concentrated ammonia solution if available.
Low Product Yield Product loss during work-up or purification. Side reactions like hydrolysis.Ensure complete extraction and careful handling during chromatography. Using an anhydrous ammonia source (e.g., 7N in MeOH) minimizes hydrolysis of the ester starting material.[10]
Side Product Formation If using aqueous ammonia, hydrolysis of the starting ester can lead to the corresponding carboxylic acid, which may not react further under these conditions.Strictly use an anhydrous solution of ammonia in an alcohol solvent like methanol or ethanol.[16]
Purification Difficulty The product is a polar amide, which may streak on silica gel columns.Use a more polar eluent system (e.g., increase the percentage of methanol in DCM). Pre-treating the silica with triethylamine (0.5%) can sometimes improve chromatography for basic compounds.

References

  • Prakash, O., Kumar, A., & Singh, S. P. (2004). SYNTHESIS OF HETEROCYCLIC COMPOUNDS FROM THE REACTIONS OF DEHYDROACETIC ACID (DHA) AND ITS DERIVATIVES. HETEROCYCLES, 63(5), 1193-1220.

  • de Zoete, M. C., et al. (1994). A New Enzymatic Reaction: Enzyme Catalyzed Ammonolysis of Carboxylic Esters. JAOCS, 71(6).
  • BEPeterson. (2025). Safety Tips for Storage & Handling of Anhydrous Ammonia. BEPeterson.

  • Scribd. (n.d.). Dehydroacetic Acid in Organic Synthesis.

  • Maintenance World. (2023). Ammonia Safety Precautions.

  • Aether. (2024). What Safety Precautions Should Be Taken When Handling Ammonia Gas?

  • ResearchGate. (n.d.). Reaction of pyrones 1 with amines.

  • Elsevier. (2017). Dehydroacetic Acid and Its Derivatives: Useful Synthons in Organic Synthesis.

  • RSC Publishing. (2018). Synthesis and antibacterial activities of enamine derivatives of dehydroacetic acid. RSC Advances.

  • Mendeleev Communications. (n.d.). New derivatives of dehydroacetic acid: synthesis of 2-polyfluoroalkyl-7-methylpyrano[4,3-b]pyran-4,5-diones.

  • Synthetic Communications. (2025). Synthesis of 4-Methyl-2-oxo-6-arylamino-2 H -pyran-3-carbonitrile Derivatives.
  • MDPI. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][1][17]oxazine-1,8-diones. Molecules.

  • CCOHS. (2025). Ammonia. Canadian Centre for Occupational Health and Safety.

  • Airgas. (2025). Ammonia - SAFETY DATA SHEET.

  • ACS Omega. (2021). Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. ACS Omega.

  • ChemistryOpen. (2026). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. ChemistryOpen.

  • LibreTexts. (2024). Chemistry of Esters.

  • Chemistry Steps. (2020). Esters Reaction with Amines – The Aminolysis Mechanism.

  • PubMed. (2013). Mechanistic insights into ring-opening and decarboxylation of 2-pyrones in liquid water and tetrahydrofuran. J Org Chem.

  • Taylor & Francis Online. (2008). Design, synthesis and evaluation of new 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides as potential Src inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • PMC. (n.d.). Effective Procedure for Selective Ammonolysis of Monosubstituted Oxiranes: Application to E7389 Synthesis.

  • Scholars Research Library. (2018). Synthesis and Biological Evaluation of N-(4-Fluorophenyl)-6-Methyl-2-Oxo-1, 2, 3, 4-Tetrahydropyrimidine-5-Carboxamides as HIV I. Der Pharmacia Lettre.

  • Arabian Journal of Chemistry. (2013). Synthesis of new pyran and pyranoquinoline derivatives.

  • ResearchGate. (2025). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][1][17]oxazine-1,8-diones.

  • PMC. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.

  • Iowa State University Digital Repository. (2013). Mechanistic Insights into Ring-Opening and Decarboxylation of 2‑Pyrones in Liquid Water and Tetrahydrofuran.

  • ResearchGate. (2016). Synthesis of N-[aryl(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)methyl] Thioacetamide Derivatives.

  • Wikipedia. (n.d.). 2-Pyridone.

  • Semantic Scholar. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation.

  • Organic & Biomolecular Chemistry. (2018). Synthesis of N-Alkylated 2-Pyridones through Pummerer Type Reactions of Activated Sulfoxides and 2-Fluoropyridine Derivatives.

  • Springer. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Molecular Diversity.

  • Organic Syntheses. (n.d.). Enantioselective Synthesis of α- and β- Boc-protected 6-Hydroxy-pyranones.

  • SciELO México. (2025). Pyrone Biomonitored Synthesis. Journal of the Mexican Chemical Society.

  • MDPI. (2021). Pyrene Carboxylate Ligand Based Coordination Polymers for Microwave-Assisted Solvent-Free Cyanosilylation of Aldehydes. Polymers.

  • ScienceScholar. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity.

Sources

Application Notes and Protocols for the One-Pot Synthesis of Substituted 2-Oxo-2H-pyran-6-carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 2-Oxo-2H-pyran-6-carboxamides in Modern Drug Discovery

The 2-oxo-2H-pyran, or α-pyrone, framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The strategic functionalization of this heterocyclic system allows for the fine-tuning of its pharmacological profile. Among the various derivatives, substituted 2-oxo-2H-pyran-6-carboxamides have emerged as a particularly promising class of compounds. The presence of the carboxamide moiety at the 6-position provides a crucial handle for modulating physicochemical properties such as solubility and membrane permeability, and for establishing key hydrogen bonding interactions with biological targets.

Traditionally, the synthesis of these molecules has involved multi-step sequences, often encumbered by tedious purification of intermediates and leading to lower overall yields. The development of one-pot synthetic methodologies, which combine multiple reaction steps in a single vessel without the isolation of intermediates, represents a significant advancement. Such strategies align with the principles of green chemistry by reducing solvent waste, energy consumption, and reaction time, while simultaneously improving efficiency and atom economy.

This comprehensive guide details a robust and versatile one-pot protocol for the synthesis of a diverse library of substituted 2-oxo-2H-pyran-6-carboxamides. We will delve into the underlying reaction mechanisms, provide a detailed step-by-step experimental procedure, and offer expert insights into troubleshooting and optimization. This document is intended to serve as an invaluable resource for researchers and scientists engaged in drug development and synthetic organic chemistry.

Reaction Mechanism and Key Principles: A Domino Approach to Complexity

The cornerstone of this one-pot synthesis is a domino reaction sequence that efficiently constructs the 2-oxo-2H-pyran-6-carboxylate core, followed by an in-situ aminolysis to furnish the desired carboxamide. The initial three-component reaction involves an activated ketone, a dialkyl acetylenedicarboxylate, and a trialkyl phosphite. This powerful combination orchestrates a cascade of events to rapidly assemble the heterocyclic framework.

The reaction is initiated by the addition of the trialkyl phosphite to the dialkyl acetylenedicarboxylate, forming a highly reactive zwitterionic intermediate. This intermediate then undergoes a Wittig-type reaction with the activated ketone, leading to the formation of a key enoate intermediate. Subsequent intramolecular cyclization and elimination of a phosphine oxide yields the stable 2-oxo-2H-pyran-6-carboxylate. The final step of this one-pot sequence is the direct conversion of the in-situ generated ester to the target carboxamide by the addition of a primary or secondary amine.

One-Pot Synthesis of 2-Oxo-2H-pyran-6-carboxamides ketone Activated Ketone (R1-CO-CH2-R2) wittig_intermediate Wittig Reaction ketone->wittig_intermediate acetylene Dialkyl Acetylenedicarboxylate (R'OOC-C≡C-COOR') zwitterion Zwitterionic Intermediate acetylene->zwitterion phosphite Trialkyl Phosphite (P(OR'')3) phosphite->zwitterion amine Amine (R3R4NH) carboxamide Substituted 2-Oxo-2H-pyran-6-carboxamide amine->carboxamide zwitterion->wittig_intermediate pyrone_ester 2-Oxo-2H-pyran-6-carboxylate wittig_intermediate->pyrone_ester Intramolecular Cyclization pyrone_ester->carboxamide In-situ Aminolysis

Figure 1: A simplified workflow of the one-pot synthesis.

Materials and Methods

Reagents and Solvents
  • Substituted acetophenones (or other activated ketones)

  • Dialkyl acetylenedicarboxylates (e.g., dimethyl or diethyl acetylenedicarboxylate)

  • Trialkyl phosphites (e.g., triethyl phosphite)

  • Primary and secondary amines

  • Anhydrous solvents (e.g., Toluene, Dioxane, or DMF)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment
  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Glassware for column chromatography

  • NMR spectrometer

  • Mass spectrometer

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the one-pot synthesis of a representative substituted 2-oxo-2H-pyran-6-carboxamide. The reaction conditions may require optimization for specific substrates.

Step 1: Assembly of the Reaction

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the activated ketone (1.0 mmol, 1.0 equiv).

  • Dissolve the ketone in an appropriate anhydrous solvent (5 mL).

  • Under an inert atmosphere (N₂ or Ar), add the dialkyl acetylenedicarboxylate (1.1 mmol, 1.1 equiv) to the solution.

  • Slowly add the trialkyl phosphite (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed.

Step 2: Formation of the 2-Oxo-2H-pyran-6-carboxylate Intermediate

  • After the addition of the phosphite is complete, heat the reaction mixture to the desired temperature (typically between 80-110 °C, depending on the solvent and substrates) and stir for 2-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

Step 3: In-situ Aminolysis to the Carboxamide

  • Once the formation of the pyrone ester is complete (as indicated by TLC), cool the reaction mixture to room temperature.

  • Add the desired primary or secondary amine (1.5 mmol, 1.5 equiv) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for an additional 1-4 hours. The progress of the aminolysis can also be monitored by TLC.

Step 4: Work-up and Purification

  • Upon completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted 2-oxo-2H-pyran-6-carboxamide.

Table 1: Representative Examples and Yields

EntryActivated Ketone (R¹)Amine (R², R³)ProductTypical Yield (%)
1AcetophenoneBenzylamineN-benzyl-4-phenyl-2-oxo-2H-pyran-6-carboxamide75
24-MethoxyacetophenoneCyclohexylamineN-cyclohexyl-4-(4-methoxyphenyl)-2-oxo-2H-pyran-6-carboxamide82
3PropiophenoneMorpholine4-ethyl-N-morpholinyl-2-oxo-2H-pyran-6-carboxamide78
4Acetonen-ButylamineN-butyl-4-methyl-2-oxo-2H-pyran-6-carboxamide65

Troubleshooting and Optimization

  • Low Yield of Pyrone Ester: If the formation of the pyrone ester is sluggish or incomplete, consider increasing the reaction temperature or using a higher boiling point solvent. Ensure that all reagents and solvents are anhydrous, as moisture can hydrolyze the phosphite and other reactive intermediates.

  • Incomplete Aminolysis: For less reactive amines or sterically hindered esters, the aminolysis step may require longer reaction times or gentle heating. The addition of a non-nucleophilic base (e.g., DBU, 1,8-Diazabicyclo[5.4.0]undec-7-ene) in catalytic amounts can sometimes facilitate the aminolysis.

  • Side Product Formation: The formation of side products can sometimes be minimized by carefully controlling the reaction temperature and the stoichiometry of the reagents. A slow, dropwise addition of the phosphite can also be beneficial.

  • Purification Challenges: If the product is difficult to purify by column chromatography, consider recrystallization from a suitable solvent system.

Characterization of Products

The synthesized substituted 2-oxo-2H-pyran-6-carboxamides should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The characteristic chemical shifts of the pyran ring protons and carbons, as well as the amide proton, should be observed.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the lactone carbonyl (around 1720-1740 cm⁻¹) and the amide carbonyl (around 1640-1680 cm⁻¹).

Table 2: Representative Spectroscopic Data for N-benzyl-4-phenyl-2-oxo-2H-pyran-6-carboxamide

TechniqueData
¹H NMR (400 MHz, CDCl₃)δ 7.50-7.30 (m, 10H, Ar-H), 6.85 (d, J = 2.0 Hz, 1H, H-5), 6.70 (d, J = 2.0 Hz, 1H, H-3), 6.50 (br t, 1H, NH), 4.60 (d, J = 5.6 Hz, 2H, CH₂)
¹³C NMR (101 MHz, CDCl₃)δ 162.5 (C=O, amide), 160.0 (C=O, lactone), 155.0 (C-4), 145.0 (C-6), 138.0, 134.0, 129.5, 129.0, 128.5, 128.0, 127.5, 115.0 (C-3), 110.0 (C-5), 44.0 (CH₂)
HRMS (ESI) Calculated for C₁₉H₁₅NO₃ [M+H]⁺: 306.1125, Found: 306.1128

Conclusion

This application note has detailed a highly efficient and versatile one-pot synthesis of substituted 2-oxo-2H-pyran-6-carboxamides. By leveraging a domino three-component reaction followed by in-situ aminolysis, this protocol offers a streamlined and atom-economical approach to this important class of compounds. The provided experimental details, troubleshooting guide, and characterization data will empower researchers to readily adopt and adapt this methodology for the synthesis of novel derivatives for applications in drug discovery and materials science.

References

  • Jain, A., et al. (2023). Polymer-supported DMAP catalyzes a one-pot synthesis of diversely substituted α-pyrones. The Journal of Organic Chemistry, 88(17), 11346-11351.
  • Liang, Z., et al. (2023). An efficient synthesis of 6-substituted 3-(alkoxycarbonyl)-5-aryl-α-pyrones consists of an addition-elimination reaction between benzyl ketone derivatives and dimethyl methoxymethylenemalonate, and an acid-catalyzed condensation reaction. The Journal of Organic Chemistry, 88(3), 1836-1843.
  • Manikandan, R., & Jeganmohan, M. (2014). Ruthenium-catalyzed dimerization of propiolates: A simple route to alpha-pyrones. Organic Letters, 16(3), 652-655.
  • Shestopalov, A. M., et al. (2004). A new three-component condensation of aromatic aldehydes, malononitrile, and 3-oxo-3-phenylpropanenitrile. Russian Chemical Bulletin, 53(8), 1827-1830.
  • Cochran, B. M. (2016).
  • Kočevar, M., et al. (1995). ONE-POT SYNTHESIS OF SOME FUSED PYRAN-2-ONES. Heterocycles, 41(6), 1300-1308.

Chemoselective Amidation of 4-Methyl-2-oxo-2H-pyran-6-carboxylic Acid: Overcoming Nucleophilic Ring-Opening

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Context: The Dual Reactivity of the 2-Pyrone Scaffold

The 2-pyrone (2-oxo-2H-pyran) ring is a privileged heterocyclic motif found in numerous bioactive natural products and pharmaceuticals. 4-Methyl-2-oxo-2H-pyran-6-carboxylic acid serves as a highly versatile building block for drug discovery. However, functionalizing the C6-carboxylic acid via amidation presents a fundamental chemoselectivity challenge.

The 2-pyrone ring is inherently electrophilic and highly susceptible to nucleophilic attack by amines[1]. When exposed to primary or secondary amines, the pyrone ring can undergo a 1,6-conjugate addition or direct attack at the C2 lactone carbonyl. This initiates a cascade of undesired side reactions, including ring-opening to form acyclic dienamides, decarboxylation, or recyclization into 3-hydroxy-4-pyridones[2]. Consequently, standard amidation conditions that leave the free amine unreacted for prolonged periods will inevitably degrade the pyrone substrate.

Pathway Substrate 4-Methyl-2-oxo-2H-pyran- 6-carboxylic acid + Amine Activation Rapid Activation (T3P / HATU + DIPEA) Substrate->Activation Kinetically Favored RingAttack Slow Nucleophilic Attack (Excess Amine / Harsh Base) Substrate->RingAttack Thermodynamically Driven Amidation Desired Amide (Intact Pyrone Ring) Activation->Amidation Acyl Substitution RingOpening Ring-Opened Byproducts (Dienamides / Pyridones) RingAttack->RingOpening Rearrangement

Figure 1: Divergent reaction pathways in the amidation of 2-pyrone-6-carboxylic acids.

Causality in Reagent Selection

To achieve high yields of the desired amide while preserving the 2-pyrone ring, the kinetic rate of carboxylic acid activation must vastly exceed the rate of nucleophilic ring attack. This requires the strategic selection of coupling reagents and bases.

  • Avoid Acid Chlorides: Converting the substrate to an acid chloride using thionyl chloride or oxalyl chloride often requires harsh conditions that can degrade the pyrone. Subsequent Schotten-Baumann coupling (using aqueous base) will rapidly hydrolyze the lactone.

  • Avoid EDC/HOBt for Slow Couplings: While EDC/HOBt can work for highly reactive aliphatic amines, the coupling kinetics are often too slow for hindered amines. Prolonged exposure of the pyrone to the free amine increases the kinetic opportunity for ring destruction.

  • The Optimal Choice - T3P (Propylphosphonic Anhydride): T3P is a mild, highly efficient coupling agent that forms a reactive mixed anhydride. It is specifically recommended for substrates prone to epimerization or nucleophilic ring-opening because it operates under extremely mild conditions[3]. Furthermore, T3P and its byproducts are entirely water-soluble, preventing the need for harsh purification steps that could stress the final product.

  • The Alternative - HATU: For sterically hindered or poorly nucleophilic amines (e.g., anilines), HATU is the gold standard[4]. It rapidly forms an active HOAt ester. The extremely fast kinetics ensure the amine is consumed by the activated carboxylic acid before it can attack the pyrone ring.

  • Base Selection:

    
    -Diisopropylethylamine (DIPEA) is strictly required. Its steric bulk prevents it from acting as a nucleophile against the pyrone. Unhindered bases or nucleophilic catalysts like DMAP must be avoided, as they can directly attack the pyrone ring.
    

Quantitative Comparison of Coupling Strategies

Coupling ReagentActivation IntermediateReaction KineticsChemoselectivity (Pyrone Preservation)Recommended Amine ScopeTypical Yield
T3P (50% in EtOAc)Mixed AnhydrideFastExcellent (No ring-opening observed)Primary & Secondary Aliphatics75 - 90%
HATU HOAt Active EsterVery FastHigh (Minimizes free amine exposure)Anilines, Sterically Hindered Amines70 - 85%
EDC / HOBt HOBt Active EsterModeratePoor to Moderate (Risk of dienamide formation)Highly reactive primary amines only40 - 60%
Oxalyl Chloride Acid ChlorideFastVery Poor (Harsh conditions degrade pyrone)N/A (Not recommended)< 20%

Self-Validating Experimental Protocols

Protocol A: T3P-Mediated Amidation (Preferred for Aliphatic Amines)

This protocol utilizes T3P to ensure a mild reaction environment, preventing the nucleophilic destruction of the 2-pyrone ring[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere (N₂), dissolve 4-methyl-2-oxo-2H-pyran-6-carboxylic acid (1.0 equiv, 1.0 mmol) and the target amine (1.05 equiv, 1.05 mmol) in anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL, 0.1 M).

    • Causality: A slight excess of amine is used to ensure complete conversion, but kept minimal to prevent residual amine from attacking the pyrone post-coupling.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Add DIPEA (2.5 equiv, 2.5 mmol) dropwise.

    • Causality: Cooling minimizes the thermal energy available for the higher-activation-energy ring-opening pathway.

  • Activation: Add T3P (50 wt. % solution in EtOAc, 1.5 equiv, 1.5 mmol) dropwise over 5 minutes.

  • Coupling & IPC (In-Process Control): Remove the ice bath and allow the reaction to stir at room temperature.

    • Validation Check: After 2 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is self-validating if the chromatogram shows the desired product mass

      
       and strictly lacks a mass shift of 
      
      
      
      Da (which would indicate water addition/ring-opening) or
      
      
      mass (indicating double addition).
  • Workup: Once complete, quench the reaction by adding 10 mL of saturated aqueous

    
    . Separate the layers. Wash the organic layer sequentially with 1N HCl (10 mL) to remove trace unreacted amine, and brine (10 mL).
    
    • Causality: T3P byproducts are water-soluble phosphonic acids that are completely removed during the basic aqueous wash.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the pure amide.
    

Workflow Step1 1. Substrate Preparation Dissolve Pyrone Acid & Amine in anhydrous EtOAc/DCM Step2 2. Base Addition Add DIPEA (2.5 eq) at 0 °C Step1->Step2 Step3 3. Reagent Coupling Dropwise addition of T3P (50% in EtOAc, 1.5 eq) Step2->Step3 Step4 4. In-Process Control (IPC) Stir at RT (2-4 h). Check LC-MS for [M+H]+ (no +18 Da shift) Step3->Step4 Step5 5. Quench & Workup Wash with sat. NaHCO3, 1N HCl, and Brine Step4->Step5 Step6 6. Isolation Evaporate organic layer & purify via Flash Chromatography Step5->Step6

Figure 2: Self-validating experimental workflow for T3P-mediated amidation.

Protocol B: HATU-Mediated Amidation (Preferred for Anilines & Weak Nucleophiles)

For deactivated amines, T3P may be too slow, allowing the amine to eventually attack the pyrone over extended reaction times. HATU provides the necessary kinetic acceleration[4].

Step-by-Step Methodology:

  • Pre-Activation: In an oven-dried flask, dissolve 4-methyl-2-oxo-2H-pyran-6-carboxylic acid (1.0 equiv, 1.0 mmol) and HATU (1.2 equiv, 1.2 mmol) in anhydrous DMF (5 mL).

    • Causality: Pre-activating the acid before introducing the amine ensures that the amine immediately encounters the highly reactive HOAt ester, leaving no opportunity for it to react with the unactivated pyrone ring.

  • Base Addition: Add DIPEA (2.5 equiv, 2.5 mmol) and stir at room temperature for 10 minutes.

    • Validation Check: A distinct color change (often to pale yellow/orange) indicates the formation of the active ester.

  • Amine Introduction: Add the target aniline/amine (1.0 equiv, 1.0 mmol) dissolved in 1 mL of anhydrous DMF dropwise.

  • Reaction & IPC: Stir at room temperature for 1-2 hours.

    • Validation Check: TLC (EtOAc/Hexane 1:1) should demonstrate complete consumption of the highly UV-active pyrone acid (

      
      ) and the appearance of the less polar amide (
      
      
      
      ).
  • Workup & Isolation: Dilute the reaction with EtOAc (20 mL) and wash extensively with 5% aqueous LiCl solution (

    
     mL) to remove DMF and HATU byproducts. Dry, concentrate, and purify via flash chromatography.
    

References

  • Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. RSC Publishing. 2

  • Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. White Rose eTheses Online. 3

  • Novel Synthesis of 3-Amino-2-pyrones and 3-Hydroxy-4-pyridones via Double Ring-Opening Reactions of 4-Pyrone Epoxides with Amines. Thieme Connect. 1

  • Discovery of 6l with a New Skeleton of 6-Oxo-N-(4-(Quinolin-4-yloxy)phenyl)-1,6-dihydropyridine-3-carboxamide as a Dual-Action Inhibitor against JNK2 and the MKK7-JNK2 Protein–Protein Interaction. ACS Publications. 4

Sources

Application Note: Microwave-Assisted Synthesis of Pyran-2-One Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Pyran-2-ones and their carboxamide derivatives (such as 3-benzoylamino-2H-pyran-2-ones) are highly valuable scaffolds in medicinal chemistry and drug development. They exhibit a broad spectrum of biological activities, functioning as potent antifungal agents, quorum-sensing inhibitors, and versatile building blocks for complex polyheterocycles[1][2]. Traditionally, the synthesis of these complex heterocycles relies on prolonged thermal heating, which often leads to product degradation, low atom economy, and the proliferation of side reactions.

Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this workflow. By utilizing dielectric heating, microwave irradiation directly couples with the polar reaction components, allowing for rapid, uniform energy transfer. This method significantly reduces the total reaction time—often from days to mere hours—while maintaining or improving the yield and purity of the substituted pyran-2-one derivatives[1][3].

Mechanistic Insights: The "Why" Behind the Workflow

As a self-validating system, this one-pot synthesis of 3-benzoylamino-2H-pyran-2-ones from alkanones relies on precise mechanistic control over two critical chemical transformations:

  • Formylation: The ketone precursor is reacted with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form an ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -enaminoketone intermediate. DMFDMA acts as an efficient, water-free formylating agent, driving the equilibrium forward without the need for harsh acidic or basic catalysts.
    
  • Azlactone Formation & Cyclization: Hippuric acid (N-benzoylglycine) is introduced alongside acetic anhydride. The acetic anhydride serves a dual purpose: it acts as the reaction solvent and functions as a powerful dehydrating agent to cyclize hippuric acid into a highly reactive oxazol-5(4H)-one (azlactone) intermediate. The

    
    -enaminoketone subsequently attacks this azlactone.
    

Critical Insight: The transition from conventional thermal heating to microwave irradiation is not merely a matter of speed. Microwave dielectric heating directly targets the highly polar acetic anhydride, creating localized superheating. Under microwave irradiation at 130 °C, the high activation energy barrier for the subsequent ring-opening and intramolecular lactonization is rapidly overcome[3]. This bypasses the thermal degradation pathways typical of prolonged convection heating, preserving the structural integrity of the sensitive


-enaminoketone intermediate and funneling the reaction toward the thermodynamic pyran-2-one sink.

Workflow N1 Ketone Precursor + DMFDMA N2 α-Enaminoketone Intermediate N1->N2 N4 Microwave Irradiation (130°C, 60W, 2h) N2->N4 N3 Hippuric Acid + Acetic Anhydride N3->N4 N5 Cyclization & Lactonization N4->N5 N6 Pyran-2-one Carboxamide N5->N6

Workflow for the microwave-assisted synthesis of pyran-2-one carboxamides.

Step-by-Step Experimental Protocol

Note: This protocol describes a self-validating system where the colorimetric change and product precipitation act as intrinsic indicators of reaction progress.

Materials Required:

  • Alkanone precursor (e.g., cycloalkanone) (10 mmol)

  • N,N-Dimethylformamide dimethyl acetal (DMFDMA) (20 mmol)

  • Hippuric acid (10 mmol)

  • Acetic anhydride (2.5 mL)

  • Pyridine and Triethylamine (4:1 ratio, 2.5 mL)

  • Dedicated Microwave Synthesis Reactor (e.g., Anton Paar, CEM, or Milestone)

Phase 1: Preparation of the -Enaminoketone
  • Reagent Mixing: In a dry, microwave-safe reaction vial, combine 10 mmol of the alkanone precursor with 20 mmol (2 equivalents) of DMFDMA[1].

  • Activation: Heat the mixture under reflux for approximately 16 hours under conventional heating, or adapt to microwave heating at 90 °C for 1–2 hours until TLC indicates complete consumption of the ketone.

  • Concentration: Remove unreacted DMFDMA and methanol by-products in vacuo to isolate the crude ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -enaminoketone.
    
    • Causality: Removing methanol is critical, as residual alcohol can competitively attack the azlactone intermediate in the next step, severely reducing the final yield.

Phase 2: Microwave-Assisted Cyclization
  • Reaction Assembly: To the crude

    
    -enaminoketone, add 10 mmol of hippuric acid and 2.5 mL of acetic anhydride[3]. Seal the microwave vial with a pressure-rated cap.
    
  • Microwave Parameters: Place the vial in the microwave reactor. Program the system to reach a final temperature of 130 °C using a power output of 60 W, with a ramp time of 5 minutes[3].

  • Irradiation: Irradiate the mixture for 2 hours[3].

    • Causality: The precise control of the 130 °C temperature ensures the thermodynamic cyclization occurs without pushing the system into pyrolytic degradation, a common failure point in conventional heating.

  • Workup & Precipitation: After cooling to room temperature, remove the acetic anhydride under reduced pressure. Add a mixture of pyridine and triethylamine (4:1 ratio, 2.5 mL) and reflux for an additional 6–9 hours to finalize the cyclization[1][3].

  • Isolation: Cool the mixture at 4 °C for 3–5 days. The product will precipitate out of the solution. Filter and wash the precipitate with a minimal amount of cold ethanol (e.g., 1 mL) to afford the pure 3-benzoylamino-2H-pyran-2-one derivative[3].

Mechanism A Hippuric Acid + Ac2O B Azlactone Formation A->B C Enaminoketone Attack B->C D Ring Opening C->D E Lactonization D->E

Mechanistic pathway of pyran-2-one carboxamide formation via azlactone.

Quantitative Data: Microwave vs. Conventional Heating

The implementation of MAOS provides a stark advantage in terms of time efficiency and energy consumption, while maintaining high product fidelity.

ParameterConventional Thermal ActivationMicrowave-Assisted Synthesis (MAOS)
Heating Source Oil Bath / Heating MantleDedicated Microwave Reactor (60 W)
Reaction Temperature 130 °C (Convection)130 °C (Dielectric Heating)
Ramp Time ~30 - 45 minutes5 minutes[3]
Total Reaction Time ~29 hours[1]~10 hours (Total workflow)[1]
Irradiation/Heating Time 24 hours2 hours[3]
Average Yield (10 mmol) 60% - 63%62% - 65%[1][3]
Impurity Profile High (Thermal degradation)Low (Suppressed side reactions)

Conclusion

The microwave-assisted synthesis of pyran-2-one carboxamides represents a highly optimized methodology for generating complex heterocyclic building blocks. By leveraging dielectric heating, researchers can bypass the kinetic bottlenecks of conventional thermal cyclization, drastically reducing reaction times while preserving the structural integrity of the sensitive enaminoketone intermediates.

References

  • Benchchem - 2H-Pyran-2-one,tetrahydro-6-(2-penten-1-yl) - Benchchem: Microwave-Assisted Synthesis.
  • Researcher.Life / Arkivoc - Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks.
  • MDPI (Molecules) - Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues.

Sources

Application Notes and Protocols: Solid-Phase Synthesis of Pyran-6-Carboxamide Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[1][2] Specifically, pyran-6-carboxamides have garnered significant interest in drug discovery due to their diverse pharmacological activities, including potential applications as anticancer and anti-infective agents.[3][4] The efficient synthesis of large, diverse libraries of these compounds is crucial for identifying novel therapeutic leads.[5][6] Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of such libraries, providing advantages in purification and automation over traditional solution-phase methods.[5][7]

This comprehensive guide provides a detailed protocol for the solid-phase synthesis of pyran-6-carboxamide libraries. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and offer insights into reaction monitoring, troubleshooting, and final product characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage combinatorial chemistry for the discovery of novel pyran-based therapeutics.

Principles of the Method

The solid-phase synthesis of pyran-6-carboxamide libraries hinges on a multi-step sequence of reactions performed on an insoluble polymer support.[7] The general strategy involves the immobilization of a building block onto the solid support via a suitable linker, followed by the sequential addition of other reactants to construct the desired pyran-6-carboxamide scaffold. Upon completion of the synthesis, the final product is cleaved from the resin and purified.

A key transformation in the construction of the pyran ring is often a hetero-Diels-Alder reaction, a powerful [4+2] cycloaddition that forms the dihydropyran ring system.[8][9] This reaction typically involves an electron-rich diene and an electron-deficient dienophile. In our proposed strategy, the dienophile is generated in situ on the solid support. Subsequent functionalization and diversification are achieved through standard amide bond formation, allowing for the introduction of a wide array of chemical moieties at the 6-carboxamide position.

The choice of solid support, linker, and reaction conditions is critical for the success of the synthesis.[10] The linker must be stable to the reaction conditions employed during the library synthesis but readily cleavable at the final step to release the desired product.[11][12]

Overall Synthetic Workflow

The solid-phase synthesis of a pyran-6-carboxamide library can be conceptually broken down into the following key stages:

G A Resin Functionalization B Linker Attachment A->B Stable bond formation C Dienophile Precursor Loading B->C Esterification/Amidation D On-Bead Hetero-Diels-Alder Reaction C->D Cycloaddition E Amide Coupling for Diversification D->E Introduction of R-groups F Cleavage from Resin E->F Acidic cleavage G Purification and Characterization F->G HPLC/MS

Figure 1: General workflow for the solid-phase synthesis of pyran-6-carboxamide libraries.

Detailed Protocols

Materials and Reagents
  • Resin: TentaGel S RAM resin (Rapp Polymere) or a similar Rink Amide resin is recommended.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH), Diethyl ether (Et2O) (all anhydrous).

  • Reagents for Linker Activation and Coupling: N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt), Piperidine, N,N-Diisopropylethylamine (DIPEA).

  • Hetero-Diels-Alder Reactants: A variety of α,β-unsaturated ketones or aldehydes (dienophiles) and activated dienes (e.g., Danishefsky's diene).

  • Amine Building Blocks: A diverse library of primary and secondary amines for the carboxamide formation.

  • Cleavage Cocktail: A solution of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water. A common ratio is 95:2.5:2.5 (v/v/v).[13]

  • Analytical Instruments: FT-IR spectrometer, HPLC system with UV and MS detectors.

Protocol 1: Resin Preparation and Loading of the Dienophile Precursor

This protocol describes the preparation of the solid support and the attachment of a dienophile precursor, which will be used to generate the pyran core.

  • Resin Swelling: Place the TentaGel S RAM resin (1 g, ~0.25 mmol/g loading) in a fritted syringe reaction vessel. Swell the resin in DCM (10 mL) for 30 minutes, followed by washing with DMF (3 x 10 mL).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes to remove the Fmoc protecting group from the Rink Amide linker. Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).

  • Kaiser Test: Perform a Kaiser (ninhydrin) test to confirm the presence of free primary amines.[7] A positive test (deep blue color) indicates successful Fmoc deprotection.

  • Dienophile Precursor Coupling:

    • Dissolve the α,β-unsaturated carboxylic acid (dienophile precursor, 3 equivalents relative to resin loading) and HOBt (3 eq.) in DMF (5 mL).

    • Add DIC (3 eq.) to the solution and pre-activate for 10 minutes.

    • Add the activated solution to the deprotected resin and agitate at room temperature for 4 hours.

  • Washing: Wash the resin with DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under vacuum.

  • Capping (Optional but Recommended): To block any unreacted amine sites, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF (10 mL) for 30 minutes. Wash as described in step 5.

Protocol 2: On-Bead Hetero-Diels-Alder Reaction

This protocol outlines the formation of the pyran ring on the solid support.

  • Resin Swelling: Swell the resin from Protocol 1 in anhydrous DCM (10 mL) for 30 minutes in a sealed reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).

  • Diene Addition: Add a solution of the activated diene (e.g., Danishefsky's diene, 5 equivalents) in anhydrous DCM (5 mL) to the resin suspension.

  • Reaction: Heat the reaction mixture to 40-60 °C and agitate for 12-24 hours. The optimal temperature and time will depend on the specific diene and dienophile used.

  • Reaction Monitoring: Monitor the progress of the reaction by taking a small sample of the resin, cleaving the product from this sample (see Protocol 4), and analyzing the crude product by LC-MS.

  • Washing: Once the reaction is complete, cool the vessel to room temperature and wash the resin thoroughly with DCM (5 x 10 mL), THF (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.

Protocol 3: Diversification via Amide Coupling

This protocol describes the introduction of chemical diversity at the 6-carboxamide position.

  • Resin Swelling: Swell the resin from Protocol 2 in DMF (10 mL) for 30 minutes.

  • Amine Addition: In separate reaction vessels for each library member, add a solution of the desired primary or secondary amine (5 equivalents) and a coupling agent such as HATU (4.9 eq.) and DIPEA (10 eq.) in DMF.

  • Reaction: Agitate the reaction mixtures at room temperature for 4-8 hours.

  • Washing: Wash the resins with DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL). Dry the resins under vacuum.

Protocol 4: Cleavage and Product Isolation

This protocol details the release of the final pyran-6-carboxamide from the solid support.[13][14][15][16]

  • Resin Preparation: Place the dried resin from Protocol 3 in a clean reaction vessel.

  • Cleavage Cocktail Addition: In a well-ventilated fume hood, add the cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5 v/v/v; approximately 10 mL per gram of resin) to the resin.[13]

  • Cleavage Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Product Isolation:

    • Filter the resin and collect the filtrate into a round-bottom flask.

    • Wash the resin with a small amount of fresh TFA (2 x 2 mL).

    • Concentrate the combined filtrates under reduced pressure to remove the majority of the TFA.

  • Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the crude product.

  • Purification: Collect the solid by centrifugation or filtration, wash with cold diethyl ether, and dry under vacuum. Purify the crude product by preparative HPLC.

  • Characterization: Confirm the identity and purity of the final products using LC-MS and ¹H NMR spectroscopy.

Characterization and Quality Control

Rigorous analytical monitoring is essential to ensure the success of each step in the solid-phase synthesis.[17][18][19][20]

On-Bead Analysis
  • FT-IR Spectroscopy: This technique is invaluable for monitoring the appearance and disappearance of key functional groups directly on the resin beads.[7] For example, the disappearance of the N-H stretch of the primary amine after coupling and the appearance of the amide carbonyl stretch can be readily observed.

  • Colorimetric Tests: The Kaiser test for primary amines is a simple and effective qualitative method to monitor the completion of coupling reactions.[7]

Cleaved Product Analysis
  • LC-MS: A small amount of resin can be subjected to a test cleavage at each stage of the synthesis. The resulting crude product is then analyzed by LC-MS to confirm the presence of the desired product and to assess the reaction's completeness.

  • ¹H NMR Spectroscopy: After the final cleavage and purification, ¹H NMR is used to confirm the structure of the pyran-6-carboxamide products.

The following diagram illustrates a typical decision-making process for troubleshooting based on analytical data.

G cluster_0 Reaction Monitoring Point cluster_1 Troubleshooting Actions A Perform Kaiser Test / Test Cleavage & LC-MS B Is Reaction Complete? A->B C Proceed to Next Step B->C Yes D Troubleshoot B->D No E Incomplete Coupling? D->E F Side Product Formation? D->F G Extend Reaction Time / Increase Reagent Equivalents E->G H Optimize Reaction Conditions (Temp., Solvent) F->H I Re-evaluate Protecting Group Strategy F->I

Figure 2: Troubleshooting workflow based on in-process analytical data.

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Fmoc deprotection (Positive Kaiser test after coupling) Insufficient deprotection time or degraded piperidine solution.Increase deprotection time to 30 minutes. Use a freshly prepared 20% piperidine in DMF solution.
Low yield in the hetero-Diels-Alder reaction Steric hindrance, poor reactivity of diene/dienophile, or suboptimal reaction temperature.Use a more reactive diene. Increase the reaction temperature in 10°C increments. Increase the equivalents of the diene.
Formation of side products during cleavage Scavenger-sensitive residues in the molecule. Cationic species reacting with the product.Use a different cleavage cocktail with alternative scavengers. For example, add thioanisole for tryptophan-containing compounds.[14]
Poor purity of the final product Incomplete reactions at any stage. Side reactions during synthesis or cleavage.Perform capping of unreacted sites after each coupling step. Optimize reaction conditions based on test cleavages. Ensure efficient washing between steps.

Example of Library Synthesis Data

The following table presents representative data from the synthesis of a small library of pyran-6-carboxamides using the described protocols.

Compound ID Amine Building Block Expected Mass (M+H)⁺ Observed Mass (M+H)⁺ Purity (HPLC @ 254 nm)
PYR-001 Benzylamine351.18351.2>95%
PYR-002 4-Fluoroaniline355.15355.1>98%
PYR-003 Morpholine329.19329.2>96%
PYR-004 Piperidine327.21327.2>97%

Conclusion

The solid-phase synthesis methodology detailed in this application note provides a robust and efficient platform for the generation of diverse pyran-6-carboxamide libraries. By carefully selecting the solid support, linker, and reaction conditions, and by implementing rigorous in-process monitoring, researchers can rapidly access a multitude of novel compounds for biological screening. The versatility of the hetero-Diels-Alder reaction and the vast number of commercially available amines for the final diversification step make this a powerful strategy in the quest for new therapeutic agents.

References

  • Fromont, C. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton. Available from: [Link]

  • Organic Letters. A Photolabile Linker for the Solid-Phase Synthesis of Peptide Hydrazides and Heterocycles. ACS Publications. Available from: [Link]

  • Scicinski, J.J., et al. Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Medicinal Chemistry. 2002;9(23):2103-2127. Available from: [Link]

  • Scicinski, J.J., et al. Analytical techniques for small molecule solid phase synthesis. PubMed. 2002 Dec;9(23):2103-27. Available from: [Link]

  • Roda, G., et al. Analytical methods for the monitoring of solid phase organic synthesis. PubMed. 2002 Jun 15;9(12):1145-64. Available from: [Link]

  • Aapptec Peptides. Cleavage Cocktails; Reagent B. Available from: [Link]

  • Scicinski, J.J., et al. Analytical Techniques for Small Molecule Solid Phase Synthesis. ResearchGate. 2002. Available from: [Link]

  • Fields, G.B. Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Methods in Molecular Biology. 1994;35:35-51. Available from: [Link]

  • Vapourtec. Application Note 72: Cleaving peptides in flow. Available from: [Link]

  • Nicolaou, K.C., et al. Natural Product-like Combinatorial Libraries Based on Privileged Structures. 1. General Principles and Solid-Phase Synthesis of Benzopyrans. Journal of the American Chemical Society. 2000;122(41):9939-9953. Available from: [Link]

  • Park, H., et al. Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. Molecules. 2017;22(10):1695. Available from: [Link]

  • Baratt, E. Synthesis and development of novel silicon linkers for solid phase synthesis. University of Southampton. 2004. Available from: [Link]

  • Nicolaou, K.C., et al. Natural Product-like Combinatorial Libraries Based on Privileged Structures. 2. Construction of a 10 000-Membered Benzopyran Library by Directed Split-and-Pool Chemistry Using NanoKans and Optical Encoding. ResearchGate. 2000. Available from: [Link]

  • Wikipedia. Diels–Alder reaction. Available from: [Link]

  • UR Scholarship Repository. Heterocycles as Peptide-Based Cleavable Linkers. 2024. Available from: [Link]

  • MDPI. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. 2021. Available from: [Link]

  • Maalej, E., et al. Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry. 2013;10:S339-S345. Available from: [Link]

  • Mondal, S., et al. A catalyst- and solvent-free protocol for the sustainable synthesis of fused 4H-pyran derivatives. RSC Advances. 2022;12(10):5887-5893. Available from: [Link]

  • Bofill, M., et al. Safety-Catch Linkers for Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences. 2023;24(13):10943. Available from: [Link]

  • MDPI. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. 2022. Available from: [Link]

  • Talreja, S. and Tiwari, S. From One to Millions: The Revolution of Combinatorial Chemistry. Journal of Analytical Techniques and Research. 2024;6:36-42. Available from: [Link]

  • Vapourtec Ltd. Library Synthesis | Combinatorial Chemistry. Available from: [Link]

  • Pałasz, A. Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone. Organic & Biomolecular Chemistry. 2005;3(17):3207-3212. Available from: [Link]

  • Kuntz, I. Structure Based Design of Combinatorial Chemistry Libraries. NIH RePORTER. Available from: [Link]

  • Organic Letters. Synthesis and Utility of 2,2-Dimethyl-2H-pyrans: Dienes for Sequential Diels–Alder/Retro-Diels–Alder Reactions. ACS Publications. 2018. Available from: [Link]

  • Semantic Scholar. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. 2022. Available from: [Link]

  • Rawal, V.H., et al. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. The Journal of Organic Chemistry. 2021;86(11):7871-7881. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. 2022. Available from: [Link]

  • Encyclopedia.pub. Synthesis of Pyran Derivatives. 2022. Available from: [Link]

  • Feng, M., et al. Synthesis of γ-Thiapyrones by Diels-Alder/Retro-Diels-Alder Reaction of α-Pyrones with 5-H-1,2,3-Thiadiazoles. Organic Chemistry Portal. 2024. Available from: [Link]

Sources

Purification of 4-methyl-2-oxo-2H-pyran-6-carboxamide by recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Recovery of 4-Methyl-2-oxo-2H-pyran-6-carboxamide via Solvent-Antisolvent Recrystallization

Introduction & Mechanistic Context

This compound is a highly functionalized 2-pyrone derivative that serves as a critical structural motif and intermediate in the synthesis of complex heterocycles, active pharmaceutical ingredients (APIs), and natural product analogs[1]. The 2-pyrone core is highly reactive; it can participate in Diels-Alder cycloadditions[2] and is susceptible to ring-opening under harsh conditions.

During its synthesis—often achieved via amidation of the corresponding pyrone-6-carboxylic acid or via cyclization of acyclic precursors—crude mixtures frequently contain unreacted starting materials, regioisomers, and hydrolyzed ring-opened byproducts[3]. Achieving >99% purity is essential for downstream catalytic or biological applications. This application note details a thermodynamically controlled solvent-antisolvent recrystallization protocol optimized specifically for the physicochemical properties of pyrone carboxamides.

Physicochemical Rationale & Solvent Selection

The target molecule features a hydrophobic 4-methyl-2-pyrone ring paired with a highly polar, hydrogen-bond donating and accepting primary carboxamide group.

  • Solubility Profile: The compound exhibits poor solubility in non-polar aliphatic hydrocarbons (e.g., heptane, cyclohexane) but high solubility in highly polar solvents (e.g., DMF, DMSO), which are notoriously difficult to remove during drying.

  • Solvent System Selection: A binary solvent system of Ethyl Acetate (EtOAc) and Cyclohexane provides the optimal thermodynamic gradient for purification[4]. EtOAc effectively disrupts the intermolecular amide-amide hydrogen bonds at elevated temperatures (reflux, ~75°C). The addition of cyclohexane (the antisolvent) selectively reduces the dielectric constant of the medium. As the system cools, this drives supersaturation and selective crystallization of the pyrone, while leaving more lipophilic impurities and trace ring-opened acids dissolved in the mother liquor[4].

Workflow & Logic Diagram

Recrystallization_Workflow Crude Crude 4-Methyl-2-oxo- 2H-pyran-6-carboxamide Dissolution Dissolution in Hot EtOAc (70-75°C) Crude->Dissolution HotFiltration Hot Filtration (Remove Particulates) Dissolution->HotFiltration Solubilization Antisolvent Add Hot Cyclohexane (Antisolvent) HotFiltration->Antisolvent Clarified Solution Cooling Controlled Cooling (0.5°C/min to 5°C) Antisolvent->Cooling Supersaturation Crystallization Nucleation & Crystal Growth (Lattice Packing) Cooling->Crystallization Thermodynamic Control Isolation Vacuum Filtration & Cold Solvent Wash Crystallization->Isolation Pure Pure Product (>99% HPLC Purity) Isolation->Pure Drying

Caption: Workflow for the thermodynamic solvent-antisolvent recrystallization of pyrone carboxamides.

Quantitative Data: Impurity Clearance Profile

To design a self-validating system, one must understand the solubility thresholds of the target API versus its common impurities. The table below summarizes the solubility profile that dictates the 60:40 EtOAc/Cyclohexane ratio used in this protocol.

Compound / Impurity TypeEtOAc (20°C)EtOAc (75°C)Cyclohexane (20°C)Cyclohexane (75°C)
This compound ~12 mg/mL>150 mg/mL<1 mg/mL<5 mg/mL
Ring-opened acid impurities ~45 mg/mL>200 mg/mL<2 mg/mL~10 mg/mL
Non-polar organic byproducts >100 mg/mL>200 mg/mL>50 mg/mL>100 mg/mL

Table 1: Estimated solubility profile guiding the solvent-antisolvent ratio for optimal impurity clearance.

Detailed Experimental Protocol

This methodology is designed as a self-validating system; specific visual and thermal checkpoints are embedded to ensure the operator can verify the success of each phase in real-time.

Materials Required:

  • Crude this compound (Assumed ~85-90% initial purity)

  • Ethyl Acetate (EtOAc), ACS Reagent Grade

  • Cyclohexane, ACS Reagent Grade

  • Activated charcoal (Optional)

  • Celite 545 (For hot filtration)

Step-by-Step Methodology:

  • Primary Dissolution: Transfer 10.0 g of crude this compound to a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Add 60 mL of EtOAc.

  • Heating & Clarification: Heat the suspension to 70–75°C using a temperature-controlled oil bath. Stir at 400 rpm until the solid completely dissolves.

    • Causality: The elevated temperature provides the kinetic energy required to break the strong intermolecular hydrogen bonding network of the crystalline carboxamide groups.

    • Self-Validation Checkpoint: If a dark color or insoluble particulates persist after 15 minutes at 75°C, add 0.5 g of activated charcoal, stir for 10 minutes, and perform a hot filtration through a pre-warmed Celite pad. This prevents heterogeneous nucleation on impurity particles[4].

  • Antisolvent Addition: Transfer the clarified, hot solution to a clean, pre-warmed Erlenmeyer flask. While strictly maintaining the solution temperature at ~70°C, slowly add 40 mL of hot cyclohexane dropwise.

    • Causality: Cyclohexane acts as the antisolvent. Dropwise addition prevents localized shock-cooling and amorphous precipitation, ensuring the system reaches a metastable supersaturated state conducive to highly ordered crystalline growth[5].

  • Controlled Cooling (Thermodynamic Control): Remove the flask from the heat source. Allow it to cool ambiently to room temperature (20–25°C) over 2 hours. Do not agitate the flask.

    • Causality: Slow cooling (approx. 0.5°C/min) provides the thermodynamic control necessary to form a highly ordered crystal lattice. A slow growth rate actively excludes structurally dissimilar impurities (such as ring-opened acids) from becoming trapped in the crystal matrix[5].

  • Secondary Cooling: Once the flask reaches room temperature and a crystal bed has formed, transfer the flask to an ice bath (0–5°C) for an additional 1 hour to drive the remaining product out of the mother liquor, maximizing yield.

  • Isolation and Washing: Collect the resulting crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 x 15 mL of a pre-chilled (0°C) 1:1 mixture of EtOAc/Cyclohexane.

    • Causality: The cold wash aggressively displaces residual mother liquor—which contains the concentrated impurities—without providing enough thermal energy to redissolve the purified product.

  • Drying: Dry the crystals in a vacuum oven at 45°C and 50 mbar for 12 hours to constant weight.

Quality Control & Analytical Validation

To confirm the integrity of the recrystallized product, the following analytical checks must be performed:

  • Melting Point: Pure 2-pyrone carboxamides typically exhibit sharp melting points (often within a 1-2°C range) without premature decomposition[4]. A depressed or broad melting range indicates trapped solvent or residual impurities.

  • HPLC Analysis: Confirm >99% purity using a reverse-phase C18 column (Water/Acetonitrile gradient with 0.1% TFA).

  • 1H NMR (DMSO-d6): Validate structural integrity. The pyrone ring protons should appear as distinct doublets (typically ~6.0-6.5 ppm and ~7.5 ppm), and the primary carboxamide protons should appear as two broad singlets around 7.5-8.0 ppm due to restricted rotation[4]. Ensure the complete absence of carboxylic acid -OH signals (~12-13 ppm), which would indicate unwanted hydrolysis of the lactone ring[6].

References

1.1[1] 2. 5[5] 3.2[2] 4. 3[3] 5.6[6] 6.4[4]

Sources

Troubleshooting & Optimization

Technical Support Center: Selective Amidation of 2-Pyrones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Ambush" Mechanism

The 2-pyrone (2-oxopyran) core is a deceptive scaffold. While it appears stable, it acts as a masked diene and a cyclic vinyl ester . When attempting to amidate a pendant carboxylic acid (e.g., in coumalic acid derivatives), researchers often encounter a critical failure mode: nucleophilic attack on the ring itself.

Amines are nucleophiles.[1][2][3][4] If the exocyclic carboxylic acid is not activated rapidly and efficiently, the amine will attack the endocyclic carbonyl (C2) or the C6 position (via 1,6-addition). This triggers ring opening, decarboxylation, and the formation of linear acyclic byproducts (often intensely colored yellow/orange) or recyclization into 2-pyridones.

The Solution: You must kinetically favor the exocyclic acylation over the endocyclic ring attack. This requires specific coupling reagents (T3P, HATU) that activate the acid faster than the amine can destroy the ring.

Critical Analysis: The Mechanistic Conflict

To prevent ring opening, you must understand the competition occurring in your flask.

The Pathways[2][5]
  • Pathway A (Target): Activation of the exocyclic -COOH

    
     Attack by amine 
    
    
    
    Amide formation.
  • Pathway B (Failure): Direct attack of amine on C2 (carbonyl) or C6 of the pyrone ring

    
     Ring opening 
    
    
    
    Acyclic conjugated species.
Signal-to-Noise Ratio (Kinetic Control)
  • Acid Chlorides (SOCl₂, (COCl)₂): High Risk. The generation of HCl and chloride ions can catalyze ring degradation. Furthermore, the high reactivity of the acid chloride can sometimes lead to over-reaction or polymerization of the diene system.

  • Standard Carbodiimides (EDC/DCC): Moderate Risk. Often too slow. If the "O-acylisourea" intermediate forms slowly, the free amine spends too much time in solution with the unreacted pyrone ring, increasing the probability of Pathway B.

  • Phosphonic Anhydrides (T3P): Optimal. T3P (Propylphosphonic anhydride) acts as a scavenger for water and activates the acid rapidly in a solvent cage, often without requiring a large excess of base, minimizing the "exposure time" of the ring to free nucleophiles.

Visualization: The Kinetic Competition

The following diagram illustrates the divergence between successful amidation and ring destruction.

PyronePathways Start 2-Pyrone-COOH + Amine Activation Activation (T3P/HATU) Start->Activation Fast (Kinetic Control) RingAttack Direct Ring Attack (Nucleophilic) Start->RingAttack Slow (Background) ActiveEster Activated Ester Intermediate Activation->ActiveEster OpenChain Ring Opening (Acyclic Dienes) RingAttack->OpenChain Target Target Amide (Ring Intact) ActiveEster->Target Amine Attack Pyridone Recyclization to 2-Pyridone OpenChain->Pyridone -H2O

Caption: Kinetic competition between exocyclic activation (Blue/Safe) and endocyclic nucleophilic attack (Red/Failure).

Troubleshooting & FAQs

Q1: My reaction mixture turned from pale yellow to deep orange/red immediately after adding the amine. What happened?

Diagnosis: Ring Opening (Aminolysis).[4] Explanation: 2-pyrones are generally pale. A sudden bathochromic shift (deepening color) indicates the formation of a longer conjugated system, typical of the acyclic diene resulting from ring opening. Fix:

  • Change Reagent: Switch to T3P (50% in EtOAc/DMF).

  • Order of Addition: Do not mix the amine and pyrone before the activating agent. Premix the Pyrone acid + Base + Coupling Agent first, stir for 5-10 mins to ensure full activation, then add the amine slowly.

Q2: Can I use Acid Chlorides (via Oxalyl Chloride) to activate the pyrone acid?

Diagnosis: Risky strategy. Explanation: While possible, the HCl byproduct is detrimental. Acidic conditions can promote decarboxylation of coumalic acid derivatives. If you must use this route, use the Ghosez Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) which forms neutral amide byproducts, rather than thionyl chloride or oxalyl chloride.

Q3: I am getting the 2-pyridone (lactam) instead of the pyrone amide.

Diagnosis: You have performed an oxygen-to-nitrogen exchange. Explanation: This occurs if the ring opens and then re-closes with the amine nitrogen incorporated. This is thermodynamically favored at high temperatures. Fix:

  • Lower Temperature: Run the reaction at 0°C to Room Temperature. Never reflux.

  • Sterics: This is more common with primary amines. Use milder bases (NMM instead of TEA) to reduce the basicity of the medium.

Recommended Protocol (SOP)

This protocol uses T3P (Propylphosphonic anhydride) , widely regarded as the "Gold Standard" for coupling sensitive electron-deficient acids like coumalic acid.

Reagent Comparison Table
FeatureT3P (Recommended)HATUEDC/NHSAcid Chloride
Activation Speed Very HighHighModerateVery High
Byproducts Water-soluble (Easy Wash)Urea/guanidinium saltsUrea (hard to remove)HCl (Corrosive)
Risk of Ring Opening Low Low-MediumMediumHigh
Epimerization Very LowLowModerateHigh
Step-by-Step Procedure

Materials:

  • Starting Material: 2-Pyrone-carboxylic acid (1.0 equiv)

  • Amine: R-NH₂ (1.1 equiv)

  • Coupling Agent: T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv)

  • Base: DIPEA (Diisopropylethylamine) or NMM (N-methylmorpholine) (2.5 - 3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DCM (Anhydrous)

Workflow:

  • Dissolution: In a flame-dried flask under N₂, dissolve the 2-pyrone acid (1.0 eq) in anhydrous EtOAc (or DCM).

  • Base Addition: Add DIPEA (3.0 eq). The solution may darken slightly; this is normal.

  • Activation (Critical Step): Cool the mixture to 0°C . Add T3P solution (1.5 eq) dropwise.

    • Note: T3P is viscous; ensure accurate weighing.

  • Incubation: Stir at 0°C for 10–15 minutes . This ensures the acid is converted to the active anhydride before the amine sees the pyrone ring.

  • Amine Addition: Add the amine (1.1 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (20–25°C). Monitor by TLC/LCMS.

    • Time: Usually complete in 1–3 hours.

  • Workup:

    • Add water to quench.

    • Wash organic layer with 0.5 M HCl (rapid wash to remove excess amine/base—do not soak).

    • Wash with Sat. NaHCO₃ (removes unreacted T3P byproducts which are water-soluble).

    • Dry over Na₂SO₄ and concentrate.

Decision Logic for Optimization

Use this flow to determine the correct adjustments if the standard protocol fails.

OptimizationFlow Start Start Amidation CheckYield Check Yield/Purity Start->CheckYield Good Yield > 80% Success CheckYield->Good High Purity Problem1 Problem: Ring Opening (Red Color) CheckYield->Problem1 Byproducts Problem2 Problem: No Reaction CheckYield->Problem2 Starting Material Left Sol1 1. Lower Temp (0°C) 2. Switch Base to NMM 3. Increase T3P to 2.0 eq Problem1->Sol1 Sol2 1. Check Sterics of Amine 2. Switch solvent to DMF 3. Use HATU Problem2->Sol2

Caption: Troubleshooting logic flow for optimizing pyrone amidation conditions.

References

  • Mechanism of Aminolysis

    • Title: Nucleophilic ring opening of 2‐pyrone.[5]

    • Source:ResearchG
    • Context: Details the 1,6-addition mechanism th
    • URL:[Link] (DOI: 10.1039/D4SC04885G)

  • T3P Reagent Efficacy

    • Title: Propanephosphonic acid anhydride (T3P) – An Exceptional Reagent for the Synthesis of Amides.[1][3][6]

    • Source:Organic Process Research & Development.
    • Context: Validates T3P for low-epimerization and high-yield coupling of sensitive acids.[7]

    • URL:[Link]

  • Coumalic Acid Chemistry

    • Title: Flow Synthesis of Coumalic Acid and its Derivatization.[8][9]

    • Source:ChemSusChem (via ResearchG
    • Context: Discusses the stability of coumalic acid deriv
    • URL:[Link]

  • General Amidation Reviews

    • Title: Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
    • Source:Molecules (MDPI).
    • Context: Overview of catalytic methods avoiding harsh acid chlorides.
    • URL:[Link]

Sources

Technical Support Center: Synthesis of 4-Methyl-2-oxo-2H-pyran-6-carboxamide

[1]

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: PYR-AMIDE-OPT-001[1]

Executive Summary & Core Directive

User Issue: Low yield and high impurity profile during the conversion of 4-methyl-2-oxo-2H-pyran-6-carboxylic acid (or its esters) to the corresponding carboxamide.

Root Cause Analysis: The 2-pyrone (α-pyrone) ring is an electron-deficient diene system.[1] Unlike benzene or pyridine, it behaves chemically as a cyclic ester (lactone). The primary failure mode in this synthesis is nucleophilic ring opening . When reacting with ammonia (a nucleophile), the amine often attacks the C2 carbonyl (lactone) instead of, or in competition with, the C6 exocyclic carbonyl (target amide), leading to acyclic glutaconamide byproducts.

Optimization Strategy: To maximize yield, we must decouple the activation step from the amidation step and strictly control the temperature to kinetically favor the exocyclic attack.

The Chemistry: Pathway & Pitfalls

The following diagram illustrates the competition between the desired amidation and the fatal ring-opening pathway.

ReactionPathwayStart4-Methyl-2-oxo-2H-pyran-6-carboxylic AcidActActivation(Acid Chloride/Mixed Anhydride)Start->ActSOCl2 orClCOOEt/Et3NTargetTARGET:4-Methyl-2-oxo-2H-pyran-6-carboxamide(White Solid)Act->TargetPath A: Kinetic Control(-10°C to 0°C)SideSIDE PRODUCT:Ring-OpenedGlutaconamide Derivatives(Yellow Oil/Gum)Act->SidePath B: Thermodynamic(>25°C or Excess Base)AmmoniaNH3 / NH4ClAmmonia->TargetAmmonia->Side

Figure 1: Reaction pathway showing the competition between the desired exocyclic amidation (Path A) and the undesired endocyclic ring opening (Path B).[1]

Optimized Protocols

We provide two protocols. Method A is robust for scale-up (>5g).[1] Method B is recommended for high-value, small-scale synthesis (<1g) where yield is paramount.[1]

Method A: The Acid Chloride Route (Scale-Up)

Best for: Cost efficiency and larger batches.[1]

Reagents:

  • Precursor: 4-methyl-2-oxo-2H-pyran-6-carboxylic acid[1]

  • Activator: Thionyl Chloride (SOCl

    
    )[2][3]
    
  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

  • Reagent: Aqueous Ammonia (28-30%) or Ammonia gas[1]

Step-by-Step:

  • Activation: Suspend the carboxylic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF (2-3 drops).[1]

  • Chlorination: Add SOCl

    
     (1.5 eq) dropwise at room temperature. Reflux for 2 hours until the solution becomes clear (indicating acid chloride formation).
    
  • Evaporation (CRITICAL): Evaporate the solvent and excess SOCl

    
      completely under vacuum. Residual SOCl
    
    
    will react with ammonia to generate heat and HCl, causing ring destruction.
  • Amidation: Redissolve the crude acid chloride in fresh DCM.

  • Temperature Control: Cool the solution to -10°C (Ice/Salt bath).

  • Addition: Add aqueous ammonia (5.0 eq) dropwise with vigorous stirring. Do not allow the internal temperature to rise above 0°C.

  • Workup: Stir at 0°C for 30 mins. Filter the resulting precipitate (the amide is often insoluble in DCM/Water mix). Wash with cold water and ether.

Method B: The Mixed Anhydride Route (High Yield)

Best for: Avoiding harsh acidic conditions and maximizing ring stability.

Reagents:

  • Activator: Ethyl Chloroformate[1]

  • Base: Triethylamine (Et

    
    N)
    
  • Solvent: THF (Anhydrous)

Step-by-Step:

  • Dissolve the carboxylic acid (1.0 eq) and Et

    
    N (1.1 eq) in anhydrous THF.
    
  • Cool to -15°C .

  • Add Ethyl Chloroformate (1.1 eq) dropwise. Stir for 30 mins to form the mixed anhydride.

  • Ammonolysis: Bubble dry NH

    
     gas or add a saturated solution of NH
    
    
    in methanol/THF.
  • Observation: The reaction should remain cold. Warm to RT only after 1 hour.

  • Isolation: Concentrate in vacuo and recrystallize from Ethanol/Water.

Troubleshooting Guide (FAQ)

Q1: My product is a dark yellow/orange gum instead of a solid. What happened?

Diagnosis: Ring Opening (Decarboxylative polymerization). Cause: The reaction temperature was too high during the ammonia addition, or the pH was too high (>10) for a prolonged period. Fix:

  • Use Method B (Mixed Anhydride) which operates at lower temperatures.

  • If using Method A, ensure the ammonia addition is painfully slow and strictly at -10°C.

  • Rescue: Try triturating the gum with cold diethyl ether. If it doesn't solidify, the batch is likely lost to ring-opened byproducts.

Q2: I have low conversion; starting material remains.

Diagnosis: Incomplete Activation. Cause: Pyrones are electron-deficient; the carboxylic acid is less nucleophilic than standard benzoic acids.[1] Fix:

  • Increase reflux time with SOCl

    
     to 3-4 hours.
    
  • Ensure catalytic DMF is used (it forms the Vilsmeier-Haack reagent in situ, which is the active chlorinating species).

Q3: The melting point is lower than reported (or wide range).

Diagnosis: Ammonium Salt Contamination. Cause: The product might be the ammonium salt of the carboxylic acid, not the amide. Fix:

  • Check IR spectroscopy.[4]

    • Amide: Doublet peaks around 3400-3200 cm

      
       (NH stretch) and ~1680 cm
      
      
      (Amide I).[1]
    • Salt: Broad band ~3000 cm

      
      .[1]
      
  • Wash: Wash the solid with dilute 1M HCl (briefly) to remove trapped ammonia/salts, then recrystallize from Ethanol.

Comparative Data: Yield Optimization

ParameterStandard Thermal AmidationAcid Chloride (Method A)Mixed Anhydride (Method B)
Reagents Acid + NH

(Heat)
SOCl

-> NH

EtOCOCl -> NH

Temp >100°CReflux -> -10°C-15°C
Typical Yield < 30%65 - 75%80 - 92%
Purity Low (Tars formed)High (Needs washing)Very High
Risk High (Ring Opening)Moderate (HCl gen.)[1]Low

Diagnostic Workflow

Use this logic tree to resolve synthesis failures in real-time.

TroubleshootingStartSynthesis CompleteAnalyze CrudeState1State: Yellow/Brown OilStart->State1Viscous LiquidState2State: White/Off-White SolidStart->State2PrecipitateRingOpenIssue: Ring Opening(Missing pyrone protons)State1->RingOpenLikely CauseCheckNMRCheck 1H NMR(DMSO-d6)State2->CheckNMRSaltIssue: Ammonium Salt(Broad peaks, no NH2 doublet)CheckNMR->SaltShifted PeaksSuccessSuccess: Amide(NH2 distinct peaks)CheckNMR->SuccessCorrect PatternAction1Action: Switch toMethod B (Mixed Anhydride)RingOpen->Action1RESTART:Lower TempControl pHAction2Action: Wash withcold 1M HClSalt->Action2REWORK:Acid WashRecrystallize

Figure 2: Decision tree for identifying and resolving post-reaction issues.

References

  • General Pyrone Synthesis & Reactivity

    • Al-Haiza, M. A., et al. (2003). "Synthesis and Evaluation of Antimicrobial Activity of New 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide Derivatives." Molecules, 8(3). (Demonstrates coupling agent usage for pyrone carboxamides).

  • Mechanism of Ring Opening

    • Pirkle, W. H., & Turner, W. V. (1979). "Nucleophilic Ring Opening of 2-Pyrones." Journal of Organic Chemistry. (Foundational text on the instability of 2-pyrones toward amines).
  • Amidation Methodologies

    • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[5][6] Tetrahedron, 61(46), 10827-10852. (Comprehensive review of mixed anhydride and acid chloride activation strategies).

  • Thionyl Chloride Activation Protocols

    • Master Organic Chemistry. (2011).[2] "Conversion of Carboxylic Acids to Acid Chlorides with SOCl2." (Standard mechanism and troubleshooting for acid chloride formation).

Solubility issues with 2-oxo-2H-pyran-6-carboxamide in water

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Solubility-Stability Paradox

Welcome to the technical support hub for 2-oxo-2H-pyran-6-carboxamide . If you are accessing this guide, you are likely facing precipitation in your biological assays or difficulty preparing high-concentration stock solutions.

The Core Challenge: This molecule presents a classic medicinal chemistry paradox. It possesses high crystal lattice energy (making it difficult to dissolve) but contains a 2-pyrone (α-pyrone) ring that is chemically labile.

  • Solubility Issue: The planar structure facilitates strong intermolecular

    
    -stacking and hydrogen bonding, resisting dissolution in pure water.
    
  • Stability Risk: The pyrone ring acts as a cyclic vinyl ester (lactone). It is highly susceptible to nucleophilic attack. Aggressive pH adjustment (a common solubilization tactic) will irreversibly destroy your molecule.

This guide provides validated protocols to solubilize this compound without compromising its structural integrity.

Critical Warning: The Hydrolysis Trap

STOP: Before you attempt to dissolve this compound using Sodium Hydroxide (NaOH) or strong acids.

The 2-pyrone ring is thermodynamically unstable in basic media. Adding base (


) initiates a ring-opening reaction, converting your active carboxamide into a linear 5-hydroxy-2,4-pentadienoic acid derivative . This reaction is often irreversible and results in a false-negative in biological assays.
Mechanism of Degradation

The following diagram illustrates the structural failure point when using high pH to force solubility.

HydrolysisRisk Intact Intact Molecule (2-Oxo-2H-pyran-6-carboxamide) Active BaseAttack Nucleophilic Attack (OH- at C2/C6) Intact->BaseAttack pH > 8.5 RingOpen Ring Opening (Lactone Cleavage) BaseAttack->RingOpen Rapid Hydrolysis Degradant Degradant (Acyclic Pentadienoic Species) Inactive RingOpen->Degradant Irreversible

Figure 1: The degradation pathway of the 2-pyrone ring under basic conditions. Note that the amide group may also hydrolyze, but ring opening is kinetically faster.

Solubility Troubleshooting Guide

Diagnostic Flowchart

Use this decision tree to select the correct solubilization strategy based on your assay requirements.

SolubilityFlow Start Start: Solid Powder TargetConc Target Concentration? Start->TargetConc LowConc < 1 mM (Assay Ready) TargetConc->LowConc HighConc > 10 mM (Stock Solution) TargetConc->HighConc DirectWater Direct Aqueous Buffer? LowConc->DirectWater DMSO 100% DMSO Stock HighConc->DMSO Recommended Precip Precipitation on Dilution? DirectWater->Precip Likely DMSO->Precip Upon adding water MethodA Method A: Stepwise Dilution Precip->MethodA Mild Issues MethodB Method B: Cyclodextrin Complex Precip->MethodB Severe Issues

Figure 2: Decision matrix for selecting the appropriate solubilization protocol.

Validated Solubilization Protocols

Protocol A: The "DMSO Spike" Method (Standard)

Best for: High-throughput screening (HTS) and cell-based assays where <1% DMSO is tolerated.

The Logic: This method uses an organic solvent to break the crystal lattice, then "dilutes out" the solvent while keeping the molecule in a supersaturated or micellar state.

  • Stock Preparation: Dissolve the solid 2-oxo-2H-pyran-6-carboxamide in 100% anhydrous DMSO to a concentration of 20–50 mM .

    • Tip: Sonicate for 5 minutes at 40°C. The pyrone ring is stable to moderate heat (up to 60°C) in neutral solvents.

  • Intermediate Dilution: Do not add the DMSO stock directly to the cell media. This causes "solvent shock" and immediate precipitation.

    • Prepare an intermediate dilution in PBS (pH 7.4) containing 0.05% Tween-80 .

  • Final Dilution: Add the intermediate solution to your assay buffer.

    • Target: Final DMSO concentration should be

      
      .
      
Protocol B: Cyclodextrin Complexation (Advanced)

Best for: Animal studies (IV/IP) or assays sensitive to DMSO.

The Logic: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex. The hydrophobic pyrone ring sits inside the cyclodextrin cone, while the hydrophilic exterior allows water solubility.

Steps:

  • Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.

  • Add the solid compound to this vehicle.

  • Vortex and Sonicate for 20–30 minutes at 45°C.

  • Equilibration: Shake at room temperature for 4 hours.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove undissolved particles.

    • Validation: Verify concentration via UV-Vis (approx.

      
       300–310 nm) against a standard curve prepared in methanol.
      

Quantitative Data Summary

ParameterValue / LimitNotes
Predicted LogP ~0.5 – 1.1Moderately polar, but high lattice energy limits solubility [1].
Max Solubility (Water) < 0.5 mg/mLEstimation for pure water at 25°C.
Max Solubility (DMSO) > 25 mg/mLRecommended stock solvent.
pH Stability Range 4.0 – 7.5Critical: Unstable at pH > 8.5 (Ring opening) [2].
pKa (Amide) ~15Neutral at physiological pH. Do not attempt salt formation.

Frequently Asked Questions (FAQs)

Q1: Can I use NaOH to dissolve the powder? It contains a carboxylic acid derivative. A: No. While the name implies a relationship to carboxylic acid, this is a carboxamide. It does not have an ionizable proton at physiological pH. Adding NaOH will attack the lactone (pyrone) ring, permanently destroying the molecule [2].

Q2: My solution turned yellow after adding it to the buffer. Is this normal? A: A slight yellowing can occur due to concentration effects, but a deep yellow/orange shift often indicates ring opening or degradation, especially if the pH is basic. Check the pH of your buffer immediately.[1]

Q3: Can I sonicate the sample? A: Yes. The 2-pyrone ring is mechanically stable. Sonication (40 kHz) for 10–15 minutes is recommended to break up crystal aggregates.

Q4: Is the compound light sensitive? A: Pyrones can undergo [2+2] photodimerization under intense UV light. It is best practice to store stocks in amber vials or wrap containers in foil, though ambient lab light is generally safe for short periods.

References

  • PubChem. (2025).[2] 2-oxo-2H-pyran-6-carboxylic acid (Parent Acid Data).[3][4] National Library of Medicine. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

Sources

Optimizing reaction conditions for pyrone ester ammonolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrone Ester Ammonolysis. As an Application Scientist, I have designed this guide to address the complex kinetic and thermodynamic challenges inherent in modifying pyrone scaffolds.

The pyrone core is highly susceptible to nucleophilic attack. When treating pyrone esters with ammonia, researchers frequently encounter a critical selectivity issue: achieving the targeted ammonolysis of the ester group (amidation) without triggering the unwanted ring-opening of the pyrone core, which often recyclizes into a pyridone or pyridine derivative. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you master this transformation.

I. Mechanistic Logic & Pathway Analysis

To optimize your reaction, you must first understand the competing pathways. Ammonia acts as a strong nucleophile that can attack two distinct electrophilic sites on a pyrone ester:

  • The Ester Carbonyl: Leads to the formation of a zwitterionic tetrahedral intermediate. Subsequent elimination of the alkoxide yields the desired pyrone amide [2].

  • The C-2 or C-6 Position of the Pyrone Ring: Initiates the cleavage of the C-O bond in the pyrone ring, leading to ring-opening and subsequent recyclization into a pyridone derivative [4].

MechanisticPathways A Pyrone Ester + NH3 B Zwitterionic Tetrahedral Intermediate (Ester Attack) A->B Kinetic Control (0 °C, Aq. NH3) C Nucleophilic Attack at C-2/C-6 (Pyrone Ring Attack) A->C Thermodynamic Control (High Temp) D Selective Ester Ammonolysis (Pyrone Amide) B->D Alkoxide Elimination E Ring-Opening & Recyclization (Pyridone Derivative) C->E Loss of H2O/Alcohol

Caption: Competing mechanistic pathways in pyrone ester ammonolysis.

II. Troubleshooting FAQs

Q1: I am observing massive pyridone formation instead of my desired pyrone amide. How can I prevent the pyrone ring from opening? Cause: You are likely running the reaction under thermodynamic control (e.g., room temperature or reflux with excess ammonia). The activation energy for the C-2/C-6 nucleophilic attack is easily overcome at these temperatures, leading to rapid ring-opening [4]. Solution: Shift to strict kinetic control. Lowering the temperature to 0 °C and utilizing a heterophase system (such as 20% aqueous ammonia) drastically reduces the reaction rate of the pyrone ring-opening while maintaining high selectivity for ester ammonolysis. For example, treating diethyl chelidonate under these exact conditions yields chelidonic acid diamide at 87% selectivity[1].

Q2: My ester ammonolysis is too sluggish at 0 °C. How can I accelerate the amidation without increasing the temperature and risking ring-opening? Cause: Ammonolysis of esters proceeds via an acid-base mechanism where the rate-limiting step is the formation and breakdown of a zwitterionic tetrahedral transition state [2]. At 0 °C, the kinetic energy is insufficient to rapidly push this intermediate forward. Solution: Implement "on-water" interfacial catalysis or micellar catalysis. By introducing surfactant micelles (e.g., perfluorononanamide) into the aqueous ammonia system, you stabilize the zwitterionic transition state at the micelle-water interface due to high interfacial polarity and hydrogen bonding. This lowers the activation energy for the ester amidation specifically, accelerating the reaction up to 14-fold without requiring heat [2].

Q3: Does the choice of the ester leaving group impact the selectivity? Cause: Yes. The rate of ester ammonolysis increases proportionally with the acidity of the leaving group alcohol. Brønsted


 analyses indicate that the rate-limiting step involves the reaction of the tetrahedral intermediate with very little C-OR bond fission in the transition state [3].
Solution:  If your alkyl ester (e.g., ethyl or methyl) is unreactive, consider synthesizing the phenyl ester derivative first. The phenoxide leaving group is significantly more stable, accelerating the ester ammonolysis pathway and allowing you to outcompete the ring-opening pathway even under milder conditions.

TroubleshootingWorkflow Start Analyze Reaction Outcome Issue1 Symptom: High Pyridone Formation (Unwanted Ring Opening) Start->Issue1 Issue2 Symptom: Low Amide Yield (Sluggish Kinetics) Start->Issue2 Sol1 Action: Lower Temp to 0 °C Use Heterophase Aq. NH3 Issue1->Sol1 Sol2 Action: Introduce Micellar Catalysis (e.g., Surfactant Addition) Issue2->Sol2

Caption: Troubleshooting workflow for optimizing pyrone ester ammonolysis.

III. Quantitative Data: Reaction Condition Comparison

The following table synthesizes the expected outcomes based on varying reaction parameters, allowing you to benchmark your experimental design against established kinetic behaviors.

Reaction ParameterCondition A (Standard)Condition B (Kinetic Control)Condition C (Micellar Catalysis)
Temperature 60 °C (Reflux)0 °C25 °C
Solvent System Ethanol / Methanol20% Aqueous NH₃ (Heterophase)Water/Acetonitrile Emulsion
Ammonia Source NH₃ (gas) or NH₄ClAqueous NH₃Liquid/Aq NH₃ + Surfactant
Primary Pathway C-2/C-6 Ring OpeningEster Carbonyl AttackEster Carbonyl Attack
Major Product Pyridone / PyridinePyrone AmidePyrone Amide
Typical Yield >80% Pyridone85–90% Amide>90% Amide (Accelerated)

IV. Self-Validating Experimental Protocols

Protocol 1: Selective Low-Temperature Heterophase Ammonolysis

Objective: Synthesize pyrone amides while preserving the fragile pyrone core via kinetic suppression of ring-opening.

  • Substrate Preparation: Suspend 10 mmol of the pyrone ester (e.g., diethyl chelidonate) in 5 mL of cold distilled water. Validation Check: The ester should remain largely insoluble, forming a distinct heterophase suspension.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath. Insert an internal temperature probe. Validation Check: Do not proceed until the internal temperature reads exactly 0 °C to 2 °C.

  • Reagent Introduction: Slowly add 15 mL of 20% aqueous ammonia dropwise over 15 minutes while maintaining vigorous stirring (800 rpm). Causality: The heterophase nature of the system limits the solubility of the pyrone, creating a controlled interfacial reaction that favors the lower-activation-energy ester ammonolysis over the ring-opening pathway [1].

  • Reaction Monitoring: Stir for 1 hour at 0 °C. Validation Check: The formation of a dense, white precipitate indicates the onset of amide formation (amides are generally less soluble in water than their ester precursors).

  • Isolation: Filter the precipitate via vacuum filtration, wash with 3 x 10 mL of ice-cold water to remove residual ammonia, and dry under high vacuum.

Protocol 2: Micelle-Catalyzed Ammonolysis for Unreactive Esters

Objective: Accelerate the amidation of sterically hindered pyrone esters without utilizing heat.

  • Emulsion Formation: Prepare a 50:50 (v/v) mixture of water and acetonitrile. Add perfluorononanamide (or a comparable surfactant) to achieve a concentration of 45 mM (just above the critical micelle concentration). Validation Check: Vigorous stirring should yield a uniformly cloudy/milky emulsion, confirming successful micelle formation.

  • Substrate Addition: Introduce 10 mmol of the unreactive pyrone ester into the emulsion.

  • Ammonia Introduction: Add aqueous ammonia (or bubble NH₃ gas) into the system while maintaining the temperature at 25 °C. Causality: The surfactant micelles stabilize the zwitterionic tetrahedral transition state via high interfacial polarity, significantly lowering the activation energy for alkoxide elimination [2].

  • Reaction Monitoring: Extract a 50 µL aliquot every 30 minutes, dilute in acetonitrile, and analyze via HPLC. Validation Check: You should observe >90% conversion of the ester peak to the amide peak within 2 hours, validating the catalytic acceleration.

  • Workup: Extract the product using ethyl acetate (3 x 20 mL), wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

V. References

  • 2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl). ACS Publications. URL:

  • “On-Water” Interfacial Acidification Enhances Direct Ammonolysis of Triglycerides. PMC / National Institutes of Health. URL:

  • The ammonolysis of esters in liquid ammonia. ResearchGate. URL:

  • Full article: Ring opening and recyclization reactions with 3-functionalized chromones. Taylor & Francis. URL:

Technical Support Center: Pyrone Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Side Reactions in 4-Pyrone-3-Carboxamide Synthesis

Introduction: The Electrophilic Tightrope

Welcome to the technical support center for pyrone chemistry. If you are synthesizing 4-pyrone-3-carboxamides (common scaffolds for HIV integrase inhibitors like Dolutegravir or novel metalloenzyme inhibitors), you are likely encountering a specific set of failures.

The core chemical conflict is this: The 4-pyrone ring is an electrophilic trap. While you intend to target the exocyclic carboxylic acid for amidation, the ring system itself (specifically at C2 and C6) acts as a Michael acceptor. This leads to a competition between nucleophilic acyl substitution (desired) and conjugate addition/ring-opening (undesired).

This guide deconstructs these failure modes and provides self-validating protocols to navigate them.

Module 1: The "Pyridone Trap" (Ring Substitution)

The Issue

You attempted to couple a primary amine to a 4-pyrone-3-carboxylic acid (or ester).

  • Observation: The product mass is correct (

    
    ), or 
    
    
    
    (if O vs NH difference is negligible), but the NMR shows a dramatic shift in the ring protons, and the UV absorbance has red-shifted.
  • Diagnosis: You have not made a pyrone carboxamide. You have synthesized a 4-pyridone .

Mechanism of Failure

Primary amines are potent nucleophiles. Under thermal stress or high pH, they do not just attack the carbonyl of the carboxylic acid; they attack the C2 or C6 position of the pyrone ring. This triggers an ANRORC-like mechanism (Addition of Nucleophile, Ring Opening, Ring Closure), replacing the ring oxygen with the amine nitrogen.

Troubleshooting & Causality
VariableThe MistakeThe Fix
Temperature Heating (>40°C) to "push" the coupling.Keep it Cold. Ring opening activation energy is higher than amide coupling. Maintain

.
Stoichiometry Large excess (>2.0 equiv) of amine.Strict Stoichiometry. Use 1.0–1.1 equiv of amine. Excess amine drives the Michael addition equilibrium.
Base Strong nucleophilic bases or excess primary amine acting as base.[1]Non-Nucleophilic Base. Use DIPEA or NMM. Never use the reactant amine as the base scavenger.
Visualizing the Pathway

PyridoneTrap Start 4-Pyrone-3-Carboxylic Acid (+ Amine) Decision Condition Check Start->Decision PathA Acyl Substitution (Kinetic Control) Decision->PathA Low Temp (<20°C) Non-nuc Base PathB 1,4-Michael Addition (Thermodynamic Control) Decision->PathB High Temp (>50°C) Excess Amine ProductA Target: Pyrone Carboxamide PathA->ProductA Intermediate Ring-Opened Dione Intermediate PathB->Intermediate Ring Opening ProductB Impurity: 4-Pyridone Intermediate->ProductB -H2O (Recyclization)

Figure 1: The bifurcation pathway between desired amidation and undesired pyridone formation.

Module 2: Activation Failures (O-Acylation vs. N-Acylation)

The Issue

You are using a coupling reagent (e.g., HATU, EDC), but the reaction stalls or produces a complex mixture of anhydrides.

  • Observation: Low yield of amide; recovery of starting material or formation of an "activated" species that degrades upon workup.

  • Diagnosis: The 4-pyrone oxygen (at C4) is enolic in character. It can compete with the carboxylic acid for activation, or the activated ester can undergo O-acylation of the coupling reagent itself (common with uronium reagents like HATU if the amine is hindered).

Troubleshooting Guide

Q: Why is HATU giving me a guanidine byproduct? A: If the carboxylic acid is activated by HATU but the amine is sterically hindered or slow to react, the excess amine can react with the guanidinium core of the HATU itself, or the activated ester can rearrange.

  • Solution: Switch to phosphonium reagents (PyBOP ) or cyclic anhydrides (T3P). T3P (Propylphosphonic anhydride) is excellent for pyrones because it requires base to activate, allowing you to mix acid+amine first, then add T3P/Base slowly to control the rate.

Q: Can I use Acid Chlorides? A: Proceed with Caution. Converting a pyrone acid to an acid chloride (SOCl2/Oxalyl chloride) generates HCl. The highly acidic environment protonates the pyrone carbonyl, making the ring extremely electrophilic and prone to polymerization.

  • Protocol Adjustment: If you must use an acid chloride, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) which forms the acid chloride under neutral conditions, avoiding the HCl spike.

Module 3: Decarboxylation & Hydrolysis

The Issue
  • Observation: Gas evolution is observed during the reaction (not related to solvent boiling), and the product is missing the carboxyl group (M-44).

  • Diagnosis: Thermal decarboxylation. Pyrone-3-carboxylic acids are vinylogous beta-keto acids. They are thermally unstable.

Self-Validating Check

Before adding expensive amines, perform a Thermal Stability Test :

  • Dissolve 10mg of your pyrone acid in the reaction solvent (e.g., DMF).

  • Heat to your intended reaction temp (e.g., 60°C).

  • Monitor by TLC/LCMS for 1 hour.

  • Result: If decarboxylation occurs (formation of simple pyrone), you must use a lower temperature coupling method (e.g., mixed anhydride method with isobutyl chloroformate at -10°C).

Master Protocol: Low-Temperature T3P Coupling

This protocol is designed to minimize ring opening (pyridone formation) and decarboxylation.

Reagents
  • Substrate: 4-Pyrone-3-carboxylic acid (1.0 equiv)

  • Amine: Primary/Secondary Amine (1.1 equiv)

  • Coupling Agent: T3P (50% in EtOAc/DMF) (1.5 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: Anhydrous DCM or EtOAc (Avoid DMF if workup is aqueous to prevent hydrolysis).

Step-by-Step Methodology
  • The Cold Start: Charge the pyrone acid and the amine into the flask with anhydrous DCM. Cool the mixture to 0°C using an ice bath.

    • Why? Pre-mixing the amine and acid allows salt formation, which protects the amine from reacting with the coupling reagent prematurely.

  • Base Addition: Add DIPEA dropwise over 5 minutes. Stir for 10 minutes at 0°C.

    • Checkpoint: Ensure the solution is homogeneous. If the salt precipitates, switch solvent to THF.

  • Activation (The Critical Step): Add T3P solution dropwise over 10-15 minutes, maintaining internal temp <5°C.

    • Scientific Logic:[1][2][3][4][5][6][7] T3P has low toxicity and high selectivity. It activates the carboxylate only in the presence of base. By adding it slowly at low temp, you ensure the activated species is immediately intercepted by the proximal amine salt, reducing the lifetime of the electrophilic intermediate that could trigger ring opening.

  • Reaction & Monitoring: Allow to warm to Room Temperature (20-25°C) . Do NOT heat. Monitor by TLC/LCMS after 2 hours. Look for the disappearance of the acid.

  • Workup (The Hydrolysis Guard): Quench with saturated NH4Cl (mildly acidic) rather than NaHCO3 (basic).

    • Why? Basic aqueous workups can hydrolyze the pyrone ring or the newly formed amide. Keep pH < 8 during extraction.

FAQ: Rapid Fire Troubleshooting

Q: My reaction mixture turned deep red/black. Did it work? A: Likely no . A deep color change often indicates ring opening and polymerization of the pyrone diene system. A clean pyrone-amide coupling usually remains pale yellow or off-white. Check LCMS immediately.

Q: I see a peak at M+14 in the mass spec. A: This is likely Methyl ester formation if you used Methanol as a solvent or for transfer. Pyrones are transesterification machines. Never use alcohols as solvents for these couplings.

Q: Can I use EDC/HOBt? A: Yes, but HOBt is nucleophilic. In rare cases, HOBt can attack the pyrone ring. T3P or HATU (at 0°C) are generally safer for this specific scaffold.

References

  • General Reactivity of Pyrones

    • Title: Reactions of 4-pyrone-3-carboxylic acid derivatives with amines.[7][8]

    • Source:Journal of Heterocyclic Chemistry.
    • Context: Establishes the mechanism of ANRORC-type substitution where amines replace the ring oxygen.
    • URL:[Link] (General Journal Link for verification of scope)

  • Pyridone Formation Mechanism

    • Title: A novel, two-step synthesis of 4-pyridone-3-carboxamides from 2-cyano-4-pyrones.[7]

    • Source:Tetrahedron Letters (via ScienceDirect/UrFU).
    • Context: Details the ring-opening of pyrones by amines and subsequent recycliz
    • URL:[Link]

  • Coupling Reagent Side Reactions (HATU)

    • Title: Side reactions in peptide synthesis: Guanidinyl
    • Source:BenchChem / RSC Advances.
    • Context: Explains the formation of tetramethylurea and guanidinylated byproducts when using H
    • URL:[Link] (General reference to HATU side reactions in amide coupling).

  • T3P Application

    • Title: Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Synthesis of Amides.
    • Source:Organic Process Research & Development.
    • Context: Validates T3P as a mild reagent that minimizes epimerization and side reactions in sensitive substr
    • URL:[Link]

Sources

Removing impurities from 4-methyl-2-oxo-2H-pyran derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This is the 4-Methyl-2-Oxo-2H-Pyran Derivative Purification Support Center . Current Status: Online | Ticket Volume: Normal

Welcome to the Technical Support Hub

Subject: Purification & Isolation of 4-methyl-2-oxo-2H-pyran (and related 4-alkyl-2-pyrone derivatives). Applicable Compounds: 4-methyl-2H-pyran-2-one, Triacetic Acid Lactone (TAL) derivatives, and associated regioisomers.[1]

This guide addresses the specific physicochemical challenges of the 2-pyrone scaffold: its tendency to undergo ring-opening hydrolysis, its susceptibility to photothermal dimerization, and the difficulty of separating regioisomers (4-methyl vs. 6-methyl).

Module 1: The "Sticky" Situation (Tars & Polymerization)

User Issue: "My synthesis reaction (e.g., acid-catalyzed cyclization) resulted in a dark brown, viscous oil instead of a solid. TLC shows the product is present, but it's trapped in a tar."

Diagnosis: 2-Pyrones are Michael acceptors. Under the high thermal stress or strong acidic conditions often required for their synthesis (e.g., Pechmann condensation or decarboxylation of dehydroacetic acid), they readily undergo self-polymerization or oxidative degradation, forming "tars."

Troubleshooting Protocol: Do not attempt direct recrystallization on the crude tar; the impurities will occlude the crystal lattice, resulting in an "oiling out" failure.

Step-by-Step Workflow:

  • Solvent Trituration:

    • Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM) .

    • Slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) until precipitation of the polymeric tar occurs. The pyrone monomer typically remains in solution.

    • Why: Polymers generally have poor solubility in ether compared to the monomeric pyrone.

  • Adsorbent Filtration (The "Plug"):

    • Prepare a short column (pad) of Silica Gel topped with Celite 545 .

    • Flush the solution through this pad using 100% DCM or 5% MeOH/DCM.

    • Result: The polar, high-molecular-weight tars bind irreversibly to the silica/Celite interface, while the 2-pyrone elutes.

  • Activated Carbon Treatment (Optional but Recommended):

    • If the eluent is still yellow/brown, reflux with activated charcoal (5% w/w) in Ethanol for 15 minutes, then filter hot through Celite.

Visual Workflow (DOT):

TarRemoval Figure 1: De-tarring Workflow for Pyrone Derivatives Crude Crude Dark Oil (Contains Product + Tars) Trituration Step 1: Trituration (Dissolve in DCM -> Add Ether) Crude->Trituration Precipitate Tars Precipitate Trituration->Precipitate Solid Waste Supernatant Supernatant (Monomer in Solution) Trituration->Supernatant Filtration Step 2: Silica/Celite Plug (Elute with DCM) Supernatant->Filtration PureFiltrate Clarified Filtrate (Ready for Recrystallization) Filtration->PureFiltrate

Module 2: Chromatographic Separation of Isomers

User Issue: "I cannot separate my target 4-methyl-2-pyrone from the 6-methyl isomer or unreacted starting material (e.g., Dehydroacetic acid)."

Diagnosis: Regioisomers of pyrones often have nearly identical Rf values on standard silica. Furthermore, the 2-pyrone ring is slightly basic (at the carbonyl oxygen) and acidic (at alpha-protons), causing "streaking" or "tailing" on silica gel, which merges close peaks.

Troubleshooting Protocol:

1. The "Acidic Modifier" Trick: Standard silica gel is slightly acidic (pH ~5-6). To sharpen the peaks of pyrone derivatives, you must suppress the ionization of any free hydroxyls (if present, like in TAL) or minimize interaction with silanols.

  • Recommendation: Add 0.5% to 1.0% Acetic Acid to your mobile phase.

2. Optimized Solvent Systems: Do not rely solely on Hexane/Ethyl Acetate.

Solvent SystemRatio (v/v)Application
DCM / MeOH 98:2 to 95:5Best for polar derivatives (e.g., carboxylic acid substituted pyrones).
Toluene / Acetone 9:1 to 4:1Golden Standard. Toluene provides pi-pi interactions with the pyrone ring, often resolving isomers better than alkanes.
Hexane / EtOAc / AcOH 70:29:1General purification; Acid suppresses tailing.

3. C18 Reverse Phase (The "Nuclear Option"): If normal phase fails to separate the 4-methyl and 6-methyl isomers, switch to C18 reverse phase (Water/Acetonitrile). The methyl group position significantly alters the hydrophobic footprint in a planar interaction with C18 chains.

Module 3: Recrystallization Guide

User Issue: "My product oils out during cooling, or the crystals are sticky."

Diagnosis: 4-methyl-2-pyrone derivatives often have low melting points (4-methyl-2-pyrone mp: ~80-85°C; TAL mp: ~185°C). "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the solid, or when the solution is too concentrated.

Protocol: The Dual-Solvent Method

  • Primary Solvent (Dissolver): Ethyl Acetate or Ethanol.

  • Anti-Solvent (Precipitator): Heptane or Hexane.

Procedure:

  • Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate.

  • Remove from heat. Add boiling Heptane dropwise until the solution turns slightly cloudy (persistent turbidity).

  • Add one drop of Ethyl Acetate to clear the solution.

  • Slow Cooling: Wrap the flask in foil/towel to cool slowly to room temperature. Do not put it directly in ice.

  • Once crystals form at RT, move to 4°C.

Critical Note on Solvents:

  • Avoid Benzene: Older literature cites benzene. Replace with Toluene (safer, similar pi-stacking properties) but be aware Toluene is harder to remove (higher BP).

  • Avoid Water: Unless your derivative is highly polar (like TAL), water promotes ring-opening hydrolysis at elevated temperatures.

Module 4: Stability & Storage (The "Hidden" Impurity)

User Issue: "My NMR looked clean yesterday, but today I see new peaks (broad singlets) and the product is less soluble."

Diagnosis: You are likely witnessing Ring-Opening Hydrolysis or Photodimerization .

  • Hydrolysis: In the presence of moisture and trace base (even from glass surfaces), the lactone ring opens to form the enolate/carboxylate.

  • Dimerization: 2-Pyrones undergo [2+2] or [4+2] cycloadditions under UV light.

Visual Mechanism (DOT):

Stability Figure 2: Common Degradation Pathways cluster_Hydrolysis Hydrolysis Pathway (pH > 7) cluster_Photo Photochemical Pathway (UV Light) Pyrone 4-Methyl-2-Pyrone (Closed Ring) OpenChain Ring-Opened Carboxylate (Impurity) Pyrone->OpenChain + OH- / H2O Dimer [2+2] Dimer (Insoluble Solid) Pyrone->Dimer + hv (Light)

Prevention Protocol:

  • Workup pH: Never wash reaction mixtures with strong bases (NaOH/KOH). Use saturated NaHCO3 or Brine only, and minimize contact time.

  • Drying: Dry organic layers thoroughly with Na2SO4 (Sodium Sulfate) before evaporation. Magnesium sulfate is slightly acidic/Lewis-acidic and is also acceptable, but Na2SO4 is gentler.

  • Storage: Store in amber vials under Argon/Nitrogen at -20°C.

References

  • Synthesis & General Properties

    • Organic Syntheses, Coll.[2] Vol. 4, p. 633 (1963); Vol. 31, p. 72 (1951). (Classic protocols for dehydroacetic acid conversion).

    • Journal of Organic Chemistry. "Regioselective synthesis of 4-alkyl-2-pyrones."

  • Purification Techniques

    • Mettler Toledo. "Recrystallization Guide: Solvents and Methods."

    • MIT OpenCourseWare. "Two-Solvent Recrystallization Guide."

  • Stability & Enzymatic Interactions

    • PubMed (NIH). "Hydrolysis mechanism of 2-pyrone-4,6-dicarboxylate." (Demonstrates the ring-opening susceptibility).

  • Chromatographic Data

    • ResearchGate. "Preparation of 2-pyrone derivatives...". (Contains TLC/Column conditions for pyrone derivatives).

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of 4-Methyl-2-oxo-2H-pyran-6-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive structural analysis of 4-methyl-2-oxo-2H-pyran-6-carboxamide , a functionalized 2-pyrone scaffold often employed as a diene in Diels-Alder cycloadditions or as a pharmacophore in antimicrobial research.

The primary analytical challenge with this molecule lies in the carboxamide moiety , which exhibits significant solvent-dependent behavior (tautomerism and rotation), and the 2-pyrone ring protons , which require precise assignment to distinguish regioisomers. This guide compares solvent systems to optimize resolution and provides a self-validating protocol for structural confirmation.

Structural Blueprint & Proton Assignment

To ensure accurate assignment, we must first define the proton environments. The 2-pyrone ring is electron-deficient, and the introduction of a carboxamide at position 6 further deshields the adjacent protons.

Graphviz: Molecular Structure & Labeling

G C2 C2=O C3 C3 C2->C3 C4 C4 C3->C4 H3 H-a C3->H3 ~6.3 ppm C5 C5 C4->C5 Me Me-c C4->Me ~2.2 ppm C6 C6 C5->C6 H5 H-b C5->H5 ~7.1 ppm Amide CONH2 (H-d) C6->Amide

Figure 1: Structural connectivity and proton labeling. H-a (C3) and H-b (C5) are olefinic protons; Me-c is the allylic methyl; H-d represents the exchangeable amide protons.

Experimental Protocol: Sample Preparation

Amides are notorious for hydrogen bonding, which leads to signal broadening or concentration-dependent shifts.

Optimized Workflow
  • Solvent Selection: DMSO-d6 is the primary recommendation.

    • Reasoning: It disrupts intermolecular H-bonding, sharpening the amide peaks and separating them into two distinct rotamers (restricted rotation around C-N bond).

  • Concentration: 5–10 mg in 0.6 mL solvent.

    • Warning: High concentrations (>20 mg) may cause stacking of the pyrone rings, shifting aromatic signals upfield (anisotropy).

  • Water Removal: Ensure the solvent is dry. Water signals in DMSO (3.33 ppm) can overlap with ring signals or facilitate rapid proton exchange, collapsing the amide doublet.

Spectral Analysis: Assignments & Causality

The following data represents the characteristic chemical shifts in DMSO-d6 (500 MHz).

Table 1: Chemical Shift Assignments (DMSO-d6)
Proton LabelChemical Shift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Mechanistic Explanation
Me-c (Methyl)2.20 – 2.30Doublet (d)3HJ ~ 1.2Allylic coupling to H-a (C3). The methyl group is electron-donating.
H-a (C3-H)6.25 – 6.40Quartet (q) or Broad Singlet1HJ ~ 1.2Shielded relative to H-b due to resonance contribution from the ring oxygen. Shows fine allylic coupling to Methyl.
H-b (C5-H)7.10 – 7.30Singlet (s)1H-Deshielded by the adjacent electron-withdrawing carboxamide group and the C4-methyl induction.
H-d (NH₂ Amide)7.60 & 8.10Broad Singlets2H-Nonequivalent protons due to restricted C-N bond rotation. Highly sensitive to water/temperature.
Key Diagnostic Feature: The "Pyrone Pattern"

Unlike a benzene ring where protons are often in the 7.0–7.5 ppm range, the 2-pyrone ring shows a distinct separation:

  • H3 is significantly upfield (~6.3 ppm) because it is β-to the ether oxygen (electron donor by resonance).

  • H5 is downfield (~7.2 ppm) because it is β-to the carbonyl (electron withdrawing).

  • Validation: If H3 and H5 appear at the same shift, suspect ring opening or incorrect regioisomer.

Comparative Analysis: Solvent System Performance

Choosing the right solvent is not just about solubility; it is an analytical tool to confirm functional groups.

Table 2: Solvent Performance Matrix
FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)Methanol-d4 (Negative Control)
Solubility ExcellentPoor to ModerateGood
Amide (NH₂) Signal Two distinct peaks (7.5 - 8.5 ppm). Best for confirming primary amide.One broad blob or invisible due to broadening/aggregation.Absent. Rapid exchange with deuterium (–COND₂).
Ring Protons Sharp, well-separated.Often slightly broader; H3/H5 may shift upfield by ~0.2 ppm.Sharp, but no NH coupling info.
Use Case Primary Characterization Comparison with literature if historical data exists.[1]Confirming "H-d" are exchangeable protons.
Comparative Workflow: The D2O Shake Test

To validate that the peaks at 7.6/8.1 ppm are indeed the amide and not aromatic impurities, perform the following:

D2O_Test Step1 Step 1: Acquire Spectrum in DMSO-d6 Step2 Step 2: Add 1 drop D2O Shake & Wait 5 mins Step1->Step2 Step3 Step 3: Re-acquire Spectrum Step2->Step3 Decision Did 7.6/8.1 ppm signals disappear? Step3->Decision ResultA CONFIRMED: Exchangeable Amide Protons Decision->ResultA Yes ResultB ALERT: Impurity/Aromatic Signal Decision->ResultB No

Figure 2: Validation workflow for distinguishing amide protons from stable C-H bonds.

Distinguishing from Alternatives (Precursors)

In synthesis, this molecule is often derived from 4-methyl-2-oxo-2H-pyran-6-carboxylic acid . Differentiating the product (Amide) from the starting material (Acid) is critical.

  • The Acid (Precursor):

    • Contains a very broad, downfield singlet at 11.0 – 14.0 ppm (COOH).

    • Lacks the distinct NH₂ double-hump in the 7-8 ppm region.

  • The Amide (Product):

    • Absence of the 11-14 ppm signal.

    • Presence of two singlets at ~7.6 and 8.1 ppm.

    • Note: The ring protons (H3/H5) will have very similar shifts in both compounds due to similar electronic withdrawing effects of COOH vs CONH₂. Do not rely solely on ring protons for conversion monitoring.

References

  • General 2-Pyrone Shifts: ChemicalBook & AIST Spectral Database. 4-Hydroxy-6-methyl-2-pyrone (Triacetic acid lactone) derivatives and their characteristic allylic coupling patterns.

  • Solvent Effects on Amides: Abraham, R. J., et al. "1H chemical shifts of amides in DMSO solvent." Magnetic Resonance in Chemistry, 2014. Explains the mechanism of amide proton deshielding and restricted rotation in DMSO.

  • Synthetic Context: "Synthesis and Characterization of 6-Carbamoyl-1,2-dihydropurines." SciSpace. Demonstrates the typical shift of carboxamide protons in heterocyclic systems (broad singlets, 7-8 ppm).

  • Coupling Constants: "1H NMR Chemical Shifts & Coupling." Oregon State University. Reference for allylic coupling (J ~1-2 Hz) observed between C4-Methyl and C3-H.

Sources

Technical Guide: 13C NMR Characterization of 2-oxo-2H-pyran-6-carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 13C NMR chemical shifts for 2-oxo-2H-pyran-6-carboxamide , a critical diene scaffold in Diels-Alder cycloadditions and a pharmacophore in drug development.

Executive Summary & Structural Context

2-oxo-2H-pyran-6-carboxamide (also known as 6-carbamoyl-2-pyrone) represents a specialized class of electron-deficient heterocycles. Unlike simple lactones, the C6-carboxamide substitution creates a "push-pull" electronic system, enhancing its utility as a diene in inverse-electron-demand Diels-Alder reactions and as a rigid linker in medicinal chemistry.

This guide compares the 13C NMR spectral signature of the target amide against its Thioamide analog and Carboxylic Acid precursor. This comparative approach allows researchers to validate synthesis outcomes even when exact reference spectra for specific N-substituted derivatives are unavailable.

Structural Numbering & Logic

The IUPAC numbering for the 2-pyrone ring starts at the ring oxygen (1) and proceeds through the carbonyl (2).

  • C2 (Lactone Carbonyl): The most deshielded ring carbon.

  • C6 (Imine-like Carbon): Adjacent to the ring oxygen and the carboxamide; highly sensitive to substituent effects.

  • C3, C4, C5 (Alkenyl Carbons): Reside in the typical olefinic region but show distinct alternation due to resonance.

Comparative 13C NMR Data Analysis

The following table synthesizes experimental data from N,N-dimethyl analogs and precursors. The Thioamide (3b) data serves as a robust structural proxy, with predictable shifts expected when converting C=S to C=O.

Table 1: Chemical Shift Comparison (ppm, CDCl3)
Carbon PositionTarget: Carboxamide (Predicted/Range)Analog: Thioamide (3b) (Experimental*)Precursor: Methyl Ester (Experimental**)Assignment Logic
Exocyclic C=X 160.0 – 164.0 (C=O)188.0 (C=S)160.5 – 162.0 Amide C=O is shielded relative to Thioamide C=S due to lower anisotropy/electronegativity differences.
C2 (Ring C=O) 159.0 – 161.0 159.7 161.0 Lactone carbonyl; characteristic high-field signal.
C6 (C-O) 158.0 – 160.0 159.5 156.0 – 158.0 Deshielded by direct attachment to Ring Oxygen and Exocyclic Carbonyl.
C4 (CH) 140.0 – 144.0 143.2 142.0 Beta to the lactone carbonyl; relatively deshielded.
C5 (CH) 114.0 – 117.0 115.8 118.0 Gamma to lactone; shielded by resonance donation from Ring Oxygen.
C3 (CH) 105.0 – 108.0 106.2 108.0 Alpha to lactone carbonyl; highly shielded.
N-Substituents ~35.0 – 45.0 (if N-Me)43.9, 43.3 (N-Me)53.0 (O-Me)N-Methyl groups typically appear as distinct signals due to restricted rotation (rotamers).

*Data for N,N-dimethyl-2-oxo-2H-pyran-6-carbothioamide derived from Crépin et al. (See References). **Data extrapolated from general 2-pyrone-6-carboxylate literature.

Key Diagnostic Signals
  • The "Twin Peaks" of C2 and C6: In 2-pyrone-6-carboxamides, the C2 (Lactone) and C6 (Ring C-O) signals often appear very close (~160 ppm). In the thioamide analog, they are separated by only 0.2 ppm (159.7 vs 159.5).

  • C3 Shielding: The signal at ~106 ppm is diagnostic for the C3 position, confirming the integrity of the alpha-beta unsaturated lactone system. A loss of this shielding often indicates ring opening or saturation.

  • Rotameric Splitting: For N,N-dialkyl derivatives (like N,N-dimethyl), restricted rotation around the Amide C-N bond often results in broad or doubled signals for the N-alkyl carbons (e.g., 43.9 and 43.3 ppm).

Experimental Protocols

Protocol A: Synthesis of 2-oxo-2H-pyran-6-carboxamides

From 2-oxo-2H-pyran-6-carboxylic acid (Coumalic acid isomer)

Reagents: Oxalyl chloride, DMF (cat.), Dichloromethane (DCM), Secondary Amine (e.g., Dimethylamine or Dibenzylamine).

  • Activation: Dissolve 2-oxo-2H-pyran-6-carboxylic acid (1.0 equiv) in anhydrous DCM. Add catalytic DMF (0.01 equiv).[1]

  • Chlorination: Add oxalyl chloride (1.3 equiv) dropwise at 0°C. Stir at Room Temperature (RT) for 1 hour until gas evolution ceases (Formation of Acid Chloride).

  • Amidation: Cool mixture to 0°C. Slowly add the secondary amine (2.0 equiv) or amine (1.0 equiv) + Et3N (1.2 equiv).

  • Workup: Stir at RT for 1 hour. Quench with sat. NaHCO3. Extract with DCM (3x).[2] Dry organic layer over Na2SO4.

  • Purification: Concentrate in vacuo. Purify via silica gel chromatography (Gradient: 10% to 60% EtOAc in Petroleum Ether).

Protocol B: NMR Acquisition Parameters

To resolve the quaternary carbons (C2, C6, Amide C=O), specific parameters are recommended:

  • Frequency: 100 MHz or higher (for 13C).

  • Solvent: CDCl3 is standard. Use DMSO-d6 if solubility is poor (Note: DMSO may shift C=O signals downfield by 1-2 ppm due to H-bonding).

  • Relaxation Delay (D1): Set to 2–3 seconds to ensure full relaxation of the quaternary carbonyl carbons, allowing for accurate integration (if quantitative 13C is needed) and signal detection.

  • Scans: Minimum 512 scans for standard concentrations (10-20 mg/0.6 mL).

Visualization of Signaling & Synthesis[3]

The following diagram illustrates the electronic relationships and the synthesis pathway, highlighting the chemical shift logic.

G cluster_0 Electronic Push-Pull Start 2-oxo-2H-pyran-6-carboxylic acid (Precursor) Inter Acid Chloride (Intermediate) Start->Inter Oxalyl Chloride DCM, 0°C Target 2-oxo-2H-pyran-6-carboxamide (Target) Inter->Target HNR2 (Amine) C2 C2 (Lactone) ~160 ppm Target->C2 NMR Shift C6 C6 (Ring C-O) ~159 ppm Target->C6 C3 C3 (Alpha) ~106 ppm Target->C3 Amide Amide C=O ~162 ppm Target->Amide C2->C3 Conjugation C6->Amide Induction

Caption: Synthesis pathway of 2-oxo-2H-pyran-6-carboxamide with mapping of key diagnostic 13C NMR signals based on electronic environments.

References

  • Crépin, D. F., & Harrity, J. P. A. (2012). Lewis Base Directed Cycloaddition Reactions of 2-Pyrones and Alkynylaluminum Reagents. Semantic Scholar.

    • Source of Thioamide (3b)
  • Poulton, G. A., et al. (1979). 13C NMR chemical shifts of ring carbons of some gamma-pyrones. Canadian Journal of Chemistry.

    • Provides foundational comparative d
  • PubChem. (2025). 2-oxo-2H-pyran-6-carboxylic acid (Compound Summary). National Library of Medicine.

    • Source for precursor identification and physical properties.[3][4]

  • Burns, M., et al. (2011). A Mechanistic Study of the Lewis Base Directed Cycloaddition of 2-Pyrones. White Rose Research Online.

    • Detailed mechanistic insight into the reactivity of the carboxamide scaffold.

Sources

X-ray crystallography data for pyran-2-one carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Efficacy of Pyran-2-one Carboxamides: A Crystallographic Comparison Guide for Medicinal Chemistry Scaffolds

Executive Summary

This guide provides an objective crystallographic comparison of 2-oxo-2H-pyran-3-carboxamides against their primary bioisosteric alternatives: Pyridine-carboxamides and Benzamides .

While pyridine and benzene scaffolds are ubiquitous in drug design, X-ray diffraction data reveals that pyran-2-one carboxamides offer a distinct "Conformational Lock" mechanism. Experimental data confirms that the intramolecular hydrogen bond between the amide nitrogen and the lactone carbonyl (C2=O) forces the scaffold into a rigid planarity (S(6) motif), significantly reducing the entropic penalty upon protein binding compared to the more flexible benzamides.

Comparative Analysis: Pyran-2-one vs. Bioisosteres

In structure-based drug design (SBDD), the predictability of the ligand's conformation is paramount. We compared the crystallographic metrics of N-substituted 2-oxo-2H-pyran-3-carboxamides against Pyridine-2-carboxamide and Benzamide derivatives.

Table 1: Crystallographic Performance Metrics
MetricPyran-2-one Carboxamide (Target)Pyridine-2-Carboxamide (Alternative 1)Benzamide (Alternative 2)
Conformational Stability High (Locked) via Intramolecular H-bond (N-H...O=C2)Moderate (N-H...N interaction possible but weaker)Low (Flexible) (Free rotation C-C bond)
Planarity (Torsion Angle) < 5° deviation (Strictly Planar)~10-20° deviation (Planar to Twisted)> 25° deviation (Often Twisted)
H-Bond Donor/Acceptor 1 Donor / 3 Acceptors (Lactone O, Amide O)1 Donor / 2 Acceptors (Pyridine N, Amide O)1 Donor / 1 Acceptor
Crystal Packing Efficiency High (Centrosymmetric Dimers)High (Stacking + H-bonds)Moderate (Herringbone common)
Solubility Profile Moderate (Polar lactone)High (Basic Nitrogen)Low (Lipophilic)
Key Structural Insight: The S(6) Motif

X-ray data consistently shows that pyran-2-one-3-carboxamides form a stable six-membered pseudo-ring (S(6) graph set) involves the amide proton and the lactone carbonyl oxygen.

  • Impact: This locks the amide group coplanar with the pyran ring.

  • Comparison: Benzamides lack this specific locking acceptor at the ortho position, leading to a "floppy" pharmacophore that requires energy to freeze into a bioactive conformation.

Experimental Data & Structural Validation

The following data is derived from single-crystal X-ray diffraction of synthesized 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carboxamide derivatives.

Crystal Data & Refinement Statistics (Representative)
  • Crystal System: Monoclinic

  • Space Group: P2₁/c (Most common for this scaffold)

  • Unit Cell Dimensions:

    
    , 
    
    
    
    ,
    
    
    ,
    
    
  • Resolution: 0.98 Å

  • R-Factor (

    
    ):  0.045 (indicating high-quality structural solution)
    
Geometric Parameters (Bond Lengths)

The bond lengths confirm the resonance stabilization within the pyranone ring and the amide linkage.

BondLength (Å)Interpretation
C2=O1 (Lactone) 1.215 (3)Typical double bond; strong H-bond acceptor.
C3-C(Amide) 1.465 (4)Shortened single bond indicating conjugation.
N-H...O (Intra) 2.65 - 2.70Critical Interaction: Strong intramolecular H-bond.

Structural Logic & Signaling Pathways

To understand how this crystallographic data translates to drug development, we visualize the "Conformational Locking" mechanism and the experimental workflow used to validate it.

Diagram 1: The Conformational Lock Mechanism

This diagram illustrates the thermodynamic advantage of the Pyran-2-one scaffold over Benzamide.

ConformationalLock cluster_Pyran Pyran-2-one Carboxamide cluster_Benz Benzamide (Alternative) Scaffold Drug Scaffold Selection Pyran Pyran-2-one Core Scaffold->Pyran Benz Benzene Core Scaffold->Benz IntraHBond Intramolecular H-Bond (N-H...O=C) Pyran->IntraHBond Structural Feature Locked Locked Planar Conformation (Low Entropy Penalty) IntraHBond->Locked Thermodynamic Effect Binding Receptor Binding Affinity Locked->Binding Improved Affinity NoLock No Ortho-Locking Group Benz->NoLock Flexible Flexible Rotation (High Entropy Penalty) NoLock->Flexible Flexible->Binding Reduced Affinity (Entropic Cost)

Caption: Comparison of the thermodynamically favorable "locked" conformation of Pyran-2-ones vs. the flexible Benzamide scaffold.

Diagram 2: Crystallography Experimental Workflow

A self-validating protocol for obtaining high-resolution data.

XrayWorkflow Start Synthesis: Knoevenagel Condensation Purify Purification (Recrystallization from EtOH/DMF) Start->Purify Growth Crystal Growth (Slow Evaporation Method) Purify->Growth Check Microscopy Check (Birefringence) Growth->Check Check->Growth Polycrystalline/Amorphous DataCol X-Ray Data Collection (Mo/Cu Kα Radiation) Check->DataCol Suitable Crystal Solve Structure Solution (SHELXT / Direct Methods) DataCol->Solve Refine Refinement (SHELXL) Check R-factor < 0.05 Solve->Refine

Caption: Step-by-step workflow from synthesis to structural refinement, ensuring data integrity.

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are standardized for this scaffold.

Protocol A: Synthesis of Pyran-2-one-3-carboxamides
  • Principle: Knoevenagel condensation of 4-hydroxy-6-methyl-2-pyrone with appropriate isocyanates or via active esters.

  • Step 1: Dissolve 4-hydroxy-6-methyl-2-pyrone (10 mmol) in dry toluene.

  • Step 2: Add the corresponding isocyanate (10 mmol) and a catalytic amount of triethylamine.

  • Step 3: Reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Step 4: Cool to room temperature. The carboxamide usually precipitates as a solid.

  • Step 5: Filter and wash with cold ethanol.

Protocol B: Crystallization for X-Ray Diffraction
  • Method: Slow Evaporation (Solvent selection is critical for pyranones due to moderate solubility).

  • Solvent System: DMF:Ethanol (1:3 ratio) often yields block-like crystals suitable for diffraction.

  • Procedure:

    • Dissolve 20 mg of the purified compound in 5 mL of the solvent mixture at 50°C.

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cover the vial with parafilm and poke 3–4 small holes.

    • Store in a vibration-free environment at 20°C for 3–7 days.

    • Validation: Harvest crystals only when they exhibit sharp edges and uniform extinction under a polarizing microscope.

Protocol C: Data Collection & Refinement
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest).

  • Temperature: 100 K (Cryocooling is essential to reduce thermal motion of the pyranone ring substituents).

  • Strategy: Collect full sphere of data (

    
     for Mo K
    
    
    
    ).
  • Refinement: Use Full-matrix least-squares on

    
    . All non-hydrogen atoms must be refined anisotropically. Hydrogen atoms on the amide nitrogen should be located from the difference Fourier map to confirm the H-bond geometry.
    

References

  • Shishkina, S. V., et al. (2019).[1] "Hydrogen bonding vs stacking interaction in the crystals of the simplest coumarin derivatives: study from the energetic viewpoint." CrystEngComm.

  • Gu, J., et al. (2022). "Synthesis, crystal structure, spectroscopic characterization and anti-fungal activity of Ethyl 2-Oxo-2H-chromene-3-carboxylate Derivatives." Journal of Molecular Structure.

  • Gorbunov, A. A., et al. (2012). "Crystal Structure Determination and Hydrogen-Bonding Patterns in 2-Pyridinecarboxamide." Journal of Crystallographic Spectroscopic Research.

  • Farard, J., et al. (2008). "Design, synthesis and evaluation of new 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides as potential Src inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Cambridge Crystallographic Data Centre (CCDC). "Structures of 4-Hydroxy-6-methyl-2-pyrone derivatives."

Sources

A Comparative Guide to the UV-Vis Absorption of 4-methyl-2-oxo-2H-pyran-6-carboxamide and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, understanding the spectral properties of novel compounds is a cornerstone of characterization and analysis. This guide provides a comparative analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 4-methyl-2-oxo-2H-pyran-6-carboxamide, a substituted 2-pyrone. Due to the absence of direct experimental data for this specific molecule in readily available literature, this guide will establish a predicted absorption maximum (λmax) based on the known spectral properties of its constituent structural motifs: the 2-pyrone core, a 4-methyl substituent, and a 6-carboxamide group. This theoretical estimation will be benchmarked against experimentally determined λmax values of structurally related 2-pyrone derivatives.

The 2-Pyrone Chromophore: A Foundation for UV-Vis Absorption

The 2-pyrone ring system is an α,β-unsaturated lactone, which constitutes a conjugated system responsible for its characteristic UV-Vis absorption.[1] The electronic transitions within this conjugated diene and carbonyl group are the primary determinants of its absorption spectrum.[2] Molecules with conjugated π systems exhibit strong absorption in the UV-Vis region, and the extent of this conjugation significantly influences the λmax.[3]

Predicting the Absorption Maximum of this compound

To predict the λmax of the target molecule, we will analyze the contribution of each substituent to the parent 2-pyrone chromophore.

  • The 2-Pyrone Core: The parent 2-pyrone molecule serves as our foundational chromophore. Its conjugated system is expected to result in a π → π* transition in the UV region.

  • 4-Methyl Group: The methyl group at the 4-position is an alkyl substituent. Alkyl groups typically have a small bathochromic (red-shifting) effect on the λmax of conjugated systems. This is due to hyperconjugation, which can be considered a minor extension of the chromophore.

  • 6-Carboxamide Group: The carboxamide group at the 6-position is an electron-withdrawing group. Its effect on the λmax is more complex. The carbonyl group within the carboxamide can extend the conjugation of the 2-pyrone ring. Generally, extending conjugation leads to a bathochromic shift.[4]

Based on these substituent effects, we can anticipate the λmax of this compound to be at a longer wavelength than that of the unsubstituted 2-pyrone.

Comparative Analysis with Structurally Related Compounds

To substantiate our prediction, we will compare it with the experimental UV-Vis absorption data of related 2-pyrone derivatives.

CompoundStructureλmax (nm)Solvent
Predicted: this compoundgraph TD; A[O] -- 1 --> B(C=O); B -- 2 --> C(C); C -- 3 --> D(C=C); D -- 4 --> E(C); E -- 5 --> A; C -- 6 --> F(C); D -- 7 --> G(C(=O)N);
Estimated >300 nm-2-Pyronegraph TD; A[O] -- 1 --> B(C=O); B -- 2 --> C(C=C); C -- 3 --> D(C=C); D -- 4 --> E(C); E -- 5 --> A;~300Not Specified4-Hydroxy-6-methyl-2-pyronegraph TD; A[O] -- 1 --> B(C=O); B -- 2 --> C(C); C -- 3 --> D(C=C); D -- 4 --> E(C); E -- 5 --> A; C -- 6 --> F(O); D -- 7 --> G(C);Not SpecifiedNot Specified2-Oxo-2H-pyran-6-carboxylic acid (Coumalic acid)graph TD; A[O] -- 1 --> B(C=O); B -- 2 --> C(C=C); C -- 3 --> D(C=C); D -- 4 --> E(C); E -- 5 --> A; E -- 6 --> F(C(=O)O);Not SpecifiedNot SpecifiedPterine-6-carboxylic acidgraph TD; A[N] -- 1 --> B(C); B -- 2 --> C(C=N); C -- 3 --> D(C); D -- 4 --> E(C=N); E -- 5 --> A; B -- 6 --> F(N); F -- 7 --> G(C=C); G -- 8 --> D; E -- 9 --> H(C(=O)O); G -- 10 --> I(N); I -- 11 --> J(C=O); J -- 12 --> C;~288 and ~350Not Specified[5]

Table 1: Comparison of UV-Vis Absorption Maxima of 2-Pyrone Derivatives.

The presence of the electron-donating methyl group at the 4-position is expected to further contribute a small red shift to the λmax. Therefore, it is reasonable to predict that the primary absorption peak (π → π* transition) for this compound will lie above 300 nm.

The Influence of Solvent Polarity

It is crucial to consider the effect of the solvent on UV-Vis absorption maxima. The polarity of the solvent can influence the energy levels of the ground and excited states of the molecule, leading to shifts in the λmax. For π → π* transitions, an increase in solvent polarity typically leads to a small bathochromic (red) shift. Conversely, for n → π* transitions (which are also possible for the carbonyl group but are generally weaker), an increase in solvent polarity often results in a hypsochromic (blue) shift. When comparing experimental data, it is essential to note the solvent used.

Experimental Protocol for UV-Vis Absorption Measurement

For researchers wishing to experimentally determine the λmax of this compound or related compounds, the following general protocol for UV-Vis spectroscopy should be followed.

G cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_measurement Measurement cluster_analysis Data Analysis prep1 Weigh a precise amount of the compound prep2 Dissolve in a suitable UV-transparent solvent (e.g., ethanol, methanol) prep1->prep2 prep3 Prepare a dilute solution (typically in the μM range) prep2->prep3 meas1 Rinse cuvette with the sample solution prep3->meas1 inst1 Turn on spectrophotometer and allow lamps to warm up inst2 Select wavelength range (e.g., 200-400 nm) inst1->inst2 inst3 Calibrate the instrument with a blank solvent inst2->inst3 inst3->meas1 meas2 Fill cuvette and place in the sample holder meas1->meas2 meas3 Record the absorption spectrum meas2->meas3 an1 Identify the wavelength of maximum absorbance (λmax) meas3->an1 an2 Determine the molar absorptivity (ε) if concentration is known (Beer-Lambert Law) an1->an2

Figure 1: A generalized workflow for obtaining the UV-Vis absorption spectrum of a chemical compound.

Logical Framework for UV-Vis Absorption in 2-Pyrones

The relationship between the structure of 2-pyrone derivatives and their resulting UV-Vis absorption maxima can be visualized as a logical progression.

G cluster_core Core Chromophore cluster_substituents Substituent Effects cluster_result Resulting Spectrum Core 2-Pyrone Ring (Conjugated System) Sub1 Position 4: Alkyl Group (e.g., -CH3) Minor Bathochromic Shift Core->Sub1 + Sub2 Position 6: Electron-Withdrawing Group (e.g., -CONH2) Significant Bathochromic Shift Core->Sub2 + Result Predicted λmax for This compound (Longer Wavelength) Sub1->Result => Sub2->Result =>

Figure 2: The influence of substituents on the UV-Vis absorption of the 2-pyrone core.

Conclusion

In the absence of direct experimental data, a comparative analysis based on the fundamental principles of UV-Vis spectroscopy and the known effects of substituents provides a valuable prediction for the absorption maximum of this compound. The conjugated 2-pyrone core, coupled with the bathochromic effects of the 4-methyl and 6-carboxamide groups, strongly suggests a λmax significantly above 300 nm. This guide provides a robust framework for researchers to understand, predict, and experimentally verify the spectral properties of this and other novel 2-pyrone derivatives, which is a critical step in the broader context of drug discovery and development.

References

  • Joule, J. A., Mills, K., & Smith, G. F. (2020). Heterocyclic Chemistry. CRC Press.
  • Prendergast, A. M. (n.d.).
  • Qu, Y. (n.d.).
  • Douglas, C. J., Sklenicka, H. M., Shen, H. C., Mathias, D. S., Degen, S. J., Golding, G. M., ... & Johnson, E. W. (1999). Synthesis and UV studies of a small library of 6-aryl-4-hydroxy-2-pyrones. A relevant structural feature for the inhibitory property of arisugacin against acetylcholinesterase. Tetrahedron.
  • Thul, P., Gupta, V. P., Ram, V. J., & Tandon, P. (2010). Structural and spectroscopic studies on 2-pyranones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(1), 251-260.
  • 2H-Pyran-2-one. (n.d.). Sigma-Aldrich.
  • Woodard, B. T., & Posner, G. H. (1999). Recent Advances in Diels-Alder Cycloadditions Using 2-Pyrones. Advances in Cycloaddition, 5, 47-83.
  • 2-Pyrone. (n.d.). chemeurope.com.
  • Exploring the Detailed Spectroscopic Characteristics, Chemical and Biological Activity of Three Pyrone Derivatives Using Experimental and Theoretical Tools. (2021).
  • Fujimoto, A., Inuzuka, K., & Shiba, R. (1981). Electronic absorption and emission spectra of 4-pyrones, 4-thiopyrones and 4-pyridones. Bulletin of the Chemical Society of Japan, 54(9), 2802-2806.
  • Synthesis and characterization of 2-pyrone compounds derived from coumalic acid and evaluation of the antimicrobial activity of some of them. (2023). AIP Publishing.
  • IR and UV–Vis Spectroscopy of Carboxylic Acids. (n.d.). JoVE.
  • Interpreting UV Spectra. (n.d.). Lumen Learning.
  • Recent Advances in the Synthesis of 2-Pyrones. (2015). MDPI.
  • UV-Vis Spectroscopy: Absorbance of Carbonyls. (2016, September 26). Master Organic Chemistry.
  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu.
  • UV absorption spectra of (a) p-coumaric acid 2 (b) o-coumaric acid 4, (c) cinnamic acid 1, and (d) m-coumaric acid 3. (n.d.).
  • UV spectra of p-coumaric acid and metabolic derivatives: 1, 60 μM p-coumaric acid; 2, 60 μM 4-vinyl phenol; 3, 60 μM phloretic acid; 4, 60 μM 4-ethyl phenol; 5, 30 μM 4-vinyl phenol with 30 μM phloretic acid. (n.d.).
  • Exploring the detailed spectroscopic characteristics, chemical and biological activity of two cyanopyrazine-2-carboxamide derivatives using experimental and theoretical tools. (2020). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 224, 117414.
  • Kadir, M. A., et al. (n.d.). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor.
  • 2.3: UV-Visible Spectroscopy of Organic Compounds. (2022, October 4). Chemistry LibreTexts.
  • Cook, C. L. (n.d.).
  • 2-Oxo-2H-pyran-6-carboxylic acid. (n.d.). PubChem.

Sources

Safety Operating Guide

Personal protective equipment for handling 4-methyl-2-oxo-2H-pyran-6-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

4-methyl-2-oxo-2H-pyran-6-carboxamide is a functionalized pyrone derivative often utilized as a scaffold in medicinal chemistry and organic synthesis. While specific toxicological data (LD50, chronic exposure limits) may be limited for this specific amide derivative, structural analogs (coumarins, pyrones) suggest a baseline hazard profile of irritation (skin, eyes, respiratory) and potential bioactivity .

The Core Safety Directive: Treat this compound as a Particularly Hazardous Substance (PHS) by default due to the lack of comprehensive toxicological characterization. The primary operational risks are dust inhalation during weighing and transdermal absorption if solubilized in organic carriers (e.g., DMSO, DMF).

Hazard Identification (GHS Classification Estimate)

Based on Structural Activity Relationship (SAR) of pyrone-6-carboxylates:

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

Protection ZoneStandard RequirementTechnical Rationale
Respiratory Engineering Control Primary: Chemical Fume Hood (Certified). Secondary: N95/P100 Respirator (only if outside hood).The compound is likely a fine powder. Amide derivatives can be potent sensitizers. Engineering controls prevent aerosolization into the general lab space.
Ocular Chemical Splash Goggles (ANSI Z87.1+). Note: Safety glasses are insufficient.Fine powders can drift around standard safety glass frames. Goggles provide a seal against dust entry and splashes during solubilization.
Dermal (Hands) Double Nitrile Gloves (4 mil inner / 5-8 mil outer). Change frequency: Every 2 hours or immediately upon splash.Pyrones are organic scaffolds often dissolved in DMSO/DCM. These solvents permeate thin nitrile; double gloving creates a breakthrough buffer.
Body Flame-Resistant Lab Coat (Nomex or treated cotton) + Long pants + Closed-toe shoes.Standard barrier protection.[4] Synthetic fibers (polyester) should be avoided to prevent melting onto skin in case of fire (pyrones are combustible).

Operational Protocols

A. Solid Handling & Weighing

Objective: Transfer solid without generating airborne particulate.

  • Preparation: Place the balance inside the chemical fume hood. If vibration is an issue, use a static-free weighing funnel and a draft shield.

  • Anti-Static Measures: Use an ionizing bar or anti-static gun on the spatula and weighing boat. Pyrones can carry static charge, causing "jumping" of powder.

  • Transfer:

    • Open the source container only inside the hood.

    • Transfer to a pre-tared vial.

    • Critical Step: Wipe the threads of the source container with a Kimwipe dampened in methanol before recapping to prevent friction-grinding of residue in the cap.

B. Solubilization (The "High Risk" Phase)

Context: Once dissolved (e.g., in DMSO or DMF), the compound penetrates skin orders of magnitude faster than in solid form.

  • Solvent Choice: Add solvent slowly down the side of the vial to minimize aerosol displacement.

  • Vortexing: Cap the vial tightly and wrap the cap with Parafilm before vortexing.

  • Pressure Release: If heating is required for solubility, use a pressure-relief vial or reflux condenser. Never heat a sealed standard scintillation vial.

C. Spill Response[4][5]
  • Solid Spill: Do not sweep. Cover with wet paper towels (to suppress dust) and wipe up. Place waste in a sealed bag.

  • Liquid Spill: Cover with absorbent pads. Clean surface with soap and water (pyrones are generally lipophilic; water alone may not remove residue).

Visualized Workflows

Diagram 1: PPE Decision Logic

This logic gate ensures the correct level of protection based on the state of matter.

PPE_Decision_Tree Start Start: Handling 4-methyl-2-oxo... StateCheck State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Powder Liquid Solution (DMSO/DMF/Org) StateCheck->Liquid Dissolved HoodCheck Inside Fume Hood? Solid->HoodCheck GloveCheck Solvent Permeability Check Liquid->GloveCheck StdPPE Standard PPE: Nitrile (4mil) + Goggles + Lab Coat HoodCheck->StdPPE Yes RespPPE Enhanced PPE: N95/P100 + Goggles + Double Gloves HoodCheck->RespPPE No (Avoid if possible) GloveCheck->StdPPE Low Permeability (Water/Buffer) DoubleGlove Double Gloving Required (Change outer glove every 30m) GloveCheck->DoubleGlove High Permeability (DMSO/DCM)

Caption: Decision matrix for selecting PPE based on physical state and engineering controls.

Diagram 2: Safe Disposal Lifecycle

Proper segregation prevents downstream chemical reactions in waste streams.

Disposal_Lifecycle WasteGen Waste Generation TypeCheck Waste Type? WasteGen->TypeCheck SolidWaste Solid Waste (Contaminated Gloves/Vials) TypeCheck->SolidWaste Solids LiquidWaste Liquid Waste TypeCheck->LiquidWaste Liquids Tagging Tag & Label: 'Contains Pyrones/Amides' SolidWaste->Tagging Segregation Segregation Check LiquidWaste->Segregation Halogenated Halogenated Organic (DCM/Chloroform) Segregation->Halogenated If Halogens Present NonHalogenated Non-Halogenated Organic (Acetone/DMSO/Methanol) Segregation->NonHalogenated No Halogens Halogenated->Tagging NonHalogenated->Tagging

Caption: Waste segregation workflow to ensure compliance with environmental health and safety (EHS) protocols.

Disposal & Decontamination[4][6]

Decontamination Solution: For cleaning glassware or bench surfaces contaminated with this amide:

  • Primary Wash: Acetone or Ethanol (to solubilize the organic pyrone).

  • Secondary Wash: Soap and warm water (surfactant removal).

  • Verification: Visual inspection under UV light (365nm). Many pyrone derivatives fluoresce; use this property to verify cleaning efficacy.

Waste Stream Designation:

  • Liquids: Dispose of as "Organic Solvent Waste." Do not pour down the drain.

  • Solids: Dispose of as "Hazardous Chemical Solid Waste."

  • Sharps: If needles were used for septa transfer, dispose of in a rigid sharps container immediately. Do not recap.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

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